LY2119620
Description
Structure
2D Structure
3D Structure
Properties
IUPAC Name |
3-amino-5-chloro-N-cyclopropyl-4-methyl-6-[2-(4-methylpiperazin-1-yl)-2-oxoethoxy]thieno[2,3-b]pyridine-2-carboxamide | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H24ClN5O3S/c1-10-13-15(21)16(17(27)22-11-3-4-11)29-19(13)23-18(14(10)20)28-9-12(26)25-7-5-24(2)6-8-25/h11H,3-9,21H2,1-2H3,(H,22,27) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
TYTGOXSAAQWLPJ-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C2C(=C(SC2=NC(=C1Cl)OCC(=O)N3CCN(CC3)C)C(=O)NC4CC4)N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H24ClN5O3S | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
437.9 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Foundational & Exploratory
The Core Mechanism of Action of LY2119620: An In-Depth Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Introduction
LY2119620 is a potent and selective positive allosteric modulator (PAM) of the M2 and M4 muscarinic acetylcholine receptors (mAChRs). As a PAM, this compound does not directly activate the receptor but rather enhances the binding affinity and/or efficacy of orthosteric agonists, such as the endogenous neurotransmitter acetylcholine (ACh). This modulation of receptor function offers a sophisticated approach to therapeutic intervention, with the potential for greater subtype selectivity and a more nuanced physiological response compared to direct agonists. This technical guide provides a comprehensive overview of the mechanism of action of this compound, including its binding characteristics, functional effects, and the experimental methodologies used for its characterization.
Core Mechanism of Action
This compound exerts its effects by binding to an allosteric site on the M2 and M4 receptors, a site topographically distinct from the orthosteric binding pocket where acetylcholine and other classical agonists bind. This allosteric binding induces a conformational change in the receptor that enhances the affinity and/or potency of orthosteric agonists. Crystallographic studies have revealed that this compound binds to the extracellular vestibule of the M2 receptor.[1] This interaction stabilizes an active conformation of the receptor, thereby facilitating G protein coupling and subsequent downstream signaling.
The primary mechanism of this compound is the potentiation of agonist-induced G protein activation. M2 and M4 receptors are coupled to inhibitory G proteins (Gi/o), and their activation leads to the inhibition of adenylyl cyclase, resulting in decreased intracellular cyclic AMP (cAMP) levels, as well as modulation of ion channels. This compound enhances the ability of orthosteric agonists to stimulate the exchange of guanosine diphosphate (GDP) for guanosine triphosphate (GTP) on the Gα subunit, a critical step in G protein activation.
Quantitative Data Summary
The following tables summarize the key quantitative data characterizing the interaction of this compound with M2 and M4 muscarinic receptors.
Table 1: Binding Affinity and Cooperativity of this compound
| Parameter | Receptor | Orthosteric Ligand | Value | Reference |
| Cooperativity Factor (α) | M2 | Acetylcholine (ACh) | 19.5 | [2] |
| Cooperativity Factor (α) | M4 | Acetylcholine (ACh) | 79.4 | [2] |
| Cooperativity with Iperoxo | M2 | Iperoxo | Strong Positive | [1][3] |
| Cooperativity with [3H]-NMS | M2 | N-methylscopolamine | Mild Negative |
Table 2: Functional Activity of this compound in GTPγS Assays
| Parameter | Receptor | Orthosteric Agonist | Observation | Reference |
| Potentiation | M2 / M4 | Various | Differential potentiation depending on the orthosteric-allosteric pairing | |
| Largest Cooperativity | M4 | Oxotremorine M (Oxo-M) | Observed with Oxo-M - this compound pairing | |
| Intrinsic Activity | M2 | - | Low potency and efficacy direct activation |
Experimental Protocols
Radioligand Binding Assays
Radioligand binding assays are fundamental for characterizing the affinity and cooperativity of allosteric modulators.
Protocol for [3H]this compound Saturation Binding:
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Membrane Preparation: Prepare cell membranes from CHO or HEK293 cells stably expressing the human M2 or M4 muscarinic receptor. Homogenize cells in ice-cold buffer (e.g., 50 mM Tris-HCl, pH 7.4) and centrifuge to pellet the membranes. Wash the pellet and resuspend in assay buffer.
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Assay Setup: In a 96-well plate, add increasing concentrations of [3H]this compound to a fixed amount of membrane protein (typically 10-20 µg).
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Incubation: Incubate the plates at room temperature for a specified time (e.g., 60-90 minutes) to reach equilibrium.
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Separation of Bound and Free Ligand: Rapidly filter the incubation mixture through glass fiber filters (e.g., Whatman GF/C) using a cell harvester. Wash the filters with ice-cold wash buffer to remove unbound radioligand.
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Quantification: Place the filters in scintillation vials, add scintillation cocktail, and quantify the bound radioactivity using a liquid scintillation counter.
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Data Analysis: Determine non-specific binding by including a high concentration of a non-labeled competing ligand in a parallel set of tubes. Subtract non-specific binding from total binding to obtain specific binding. Analyze the specific binding data using non-linear regression to determine the equilibrium dissociation constant (Kd) and the maximum number of binding sites (Bmax).
Protocol for Cooperativity Binding Assays:
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Assay Setup: Perform saturation or competition binding assays with a radiolabeled orthosteric ligand (e.g., [3H]NMS) in the absence and presence of fixed concentrations of this compound.
-
Data Analysis: Analyze the data to determine the effect of this compound on the affinity (Kd or Ki) of the orthosteric ligand. A decrease in the Kd or Ki value in the presence of this compound indicates positive cooperativity.
Functional Assays: [35S]GTPγS Binding
[35S]GTPγS binding assays measure the activation of G proteins and are a key method for assessing the functional consequences of allosteric modulation.
Protocol for Agonist-Stimulated [35S]GTPγS Binding:
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Membrane Preparation: Use membranes prepared as described for radioligand binding assays.
-
Assay Buffer: Prepare an assay buffer containing 50 mM Tris-HCl (pH 7.4), 100 mM NaCl, 5 mM MgCl2, and 1 mM EDTA.
-
Assay Setup: In a 96-well plate, combine membrane protein, a fixed concentration of [35S]GTPγS (e.g., 0.1 nM), and varying concentrations of the orthosteric agonist, both in the absence and presence of a fixed concentration of this compound. Add GDP (e.g., 10 µM) to the reaction mixture to regulate basal G protein activity.
-
Incubation: Initiate the binding reaction by adding the membranes and incubate at 30°C for 30-60 minutes.
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Termination and Filtration: Stop the reaction by rapid filtration through glass fiber filters. Wash the filters with ice-cold buffer.
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Quantification: Measure the filter-bound radioactivity by liquid scintillation counting.
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Data Analysis: Plot the stimulated [35S]GTPγS binding as a function of agonist concentration. Analyze the data using non-linear regression to determine the EC50 (potency) and Emax (efficacy) of the agonist. Compare these parameters in the absence and presence of this compound to quantify its potentiating effect.
Visualizations
Caption: Signaling pathway of M2/M4 receptors modulated by this compound.
Caption: Experimental workflow for characterizing this compound.
Caption: Logical relationship of this compound's mechanism of action.
References
- 1. Activation and allosteric modulation of a muscarinic acetylcholine receptor - PMC [pmc.ncbi.nlm.nih.gov]
- 2. [PDF] Characterization of the Novel Positive Allosteric Modulator, this compound, at the Muscarinic M2 and M4 Receptors | Semantic Scholar [semanticscholar.org]
- 3. biblio.vub.ac.be [biblio.vub.ac.be]
LY2119620: A Technical Guide to a Positive Allosteric Modulator of M2 and M4 Muscarinic Receptors
For Researchers, Scientists, and Drug Development Professionals
Introduction
LY2119620 is a potent and selective positive allosteric modulator (PAM) of the M2 and M4 muscarinic acetylcholine receptors (mAChRs).[1][2] As a PAM, this compound binds to a site on the receptor distinct from the orthosteric site where the endogenous ligand acetylcholine (ACh) binds. This allosteric binding potentiates the effect of orthosteric agonists, enhancing their affinity and/or efficacy.[1][2] This technical guide provides a comprehensive overview of this compound, including its pharmacological properties, detailed experimental protocols for its characterization, and a visualization of its role in relevant signaling pathways.
Core Properties of this compound
| Property | Value | Reference |
| Chemical Name | 3-amino-5-chloro-N-cyclopropyl-4-methyl-6-[2-(4-methyl-1-piperazinyl)-2-oxoethoxy]-thieno[2,3-b]pyridine-2-carboxamide | [2] |
| Molecular Formula | C19H24ClN5O3S | |
| Molecular Weight | 437.94 g/mol | |
| Target Receptors | M2 and M4 muscarinic acetylcholine receptors | |
| Mechanism of Action | Positive Allosteric Modulator (PAM) |
Quantitative Pharmacological Data
The following tables summarize the key in vitro pharmacological parameters of this compound at the human M2 and M4 muscarinic receptors.
Table 1: Radioligand Binding Parameters for [3H]this compound
| Receptor | Orthosteric Ligand (100 µM) | Kd (nM) | Bmax (fmol/mg protein) |
| M2 | Acetylcholine | 2.8 ± 0.4 | 1200 ± 100 |
| Oxotremorine-M | 1.8 ± 0.2 | 2800 ± 200 | |
| Iperoxo | 1.1 ± 0.1 | 3500 ± 300 | |
| M4 | Acetylcholine | 5.2 ± 0.8 | 450 ± 50 |
| Oxotremorine-M | 2.5 ± 0.3 | 1300 ± 100 | |
| Iperoxo | 1.5 ± 0.2 | 1800 ± 150 |
Data extracted from Chaney et al. (2014).
Table 2: Functional Potency (EC50) of Orthosteric Agonists in the Presence of this compound in [35S]GTPγS Assays
| Receptor | Orthosteric Agonist | This compound (µM) | EC50 (nM) | Fold Shift |
| M2 | Acetylcholine | 0 | 2800 ± 300 | - |
| 1 | 450 ± 50 | 6.2 | ||
| 10 | 80 ± 10 | 35.0 | ||
| Oxotremorine-M | 0 | 800 ± 100 | - | |
| 1 | 80 ± 10 | 10.0 | ||
| 10 | 10 ± 1 | 80.0 | ||
| Iperoxo | 0 | 30 ± 5 | - | |
| 1 | 3 ± 0.5 | 10.0 | ||
| 10 | 1 ± 0.2 | 30.0 | ||
| M4 | Acetylcholine | 0 | 1500 ± 200 | - |
| 1 | 100 ± 15 | 15.0 | ||
| 10 | 10 ± 2 | 150.0 | ||
| Oxotremorine-M | 0 | 300 ± 40 | - | |
| 1 | 15 ± 2 | 20.0 | ||
| 10 | 2 ± 0.3 | 150.0 | ||
| Iperoxo | 0 | 10 ± 1 | - | |
| 1 | 0.5 ± 0.1 | 20.0 | ||
| 10 | 0.1 ± 0.02 | 100.0 |
Data extracted from Chaney et al. (2014).
Table 3: Cooperativity Factors (α) of this compound with Orthosteric Agonists
| Receptor | Orthosteric Agonist | α Value |
| M2 | Acetylcholine | 19.5 |
| M4 | Acetylcholine | 79.4 |
Data from Tocris Bioscience, derived from functional assays.
Experimental Protocols
The following are detailed methodologies for key experiments used to characterize this compound, based on the procedures described by Chaney et al. (2014) and Kruse et al. (2013).
Radioligand Binding Assays
Objective: To determine the affinity (Kd) and binding capacity (Bmax) of [3H]this compound for M2 and M4 receptors, and to assess the effect of this compound on the binding of orthosteric ligands.
Materials:
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Membranes from Chinese hamster ovary (CHO) cells stably expressing human M2 or M4 receptors.
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[3H]this compound (Radioligand)
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Unlabeled this compound
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Orthosteric ligands (Acetylcholine, Oxotremorine-M, Iperoxo)
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Binding Buffer: 50 mM Tris-HCl, 10 mM MgCl2, 1 mM EDTA, pH 7.4
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Wash Buffer: 50 mM Tris-HCl, pH 7.4
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96-well microplates
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Glass fiber filters (e.g., Whatman GF/C)
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Scintillation fluid
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Liquid scintillation counter
Procedure:
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Membrane Preparation: Thaw cell membranes on ice and resuspend in ice-cold binding buffer to a final protein concentration of 10-20 µ g/well .
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Assay Setup: In a 96-well plate, add the following in a final volume of 200 µL:
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50 µL of binding buffer (for total binding) or 10 µM unlabeled this compound (for non-specific binding).
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50 µL of [3H]this compound at various concentrations (e.g., 0.1 to 100 nM).
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100 µL of the membrane preparation.
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For cooperativity studies, include a fixed concentration of an orthosteric agonist.
-
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Incubation: Incubate the plates at 25°C for 60 minutes with gentle agitation.
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Filtration: Terminate the assay by rapid filtration through glass fiber filters pre-soaked in 0.5% polyethyleneimine using a cell harvester.
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Washing: Wash the filters three times with 3 mL of ice-cold wash buffer.
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Scintillation Counting: Place the filters in scintillation vials, add 4 mL of scintillation fluid, and quantify the radioactivity using a liquid scintillation counter.
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Data Analysis: Calculate specific binding by subtracting non-specific binding from total binding. Determine Kd and Bmax values by non-linear regression analysis of the saturation binding data using software such as Prism.
[35S]GTPγS Functional Assays
Objective: To measure the potentiation of G-protein activation by orthosteric agonists in the presence of this compound.
Materials:
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Membranes from CHO cells stably expressing human M2 or M4 receptors.
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[35S]GTPγS (Radioligand)
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GTPγS (unlabeled)
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GDP
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Orthosteric agonists (Acetylcholine, Oxotremorine-M, Iperoxo)
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This compound
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Assay Buffer: 50 mM HEPES, 100 mM NaCl, 10 mM MgCl2, pH 7.4
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96-well microplates
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Glass fiber filters
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Scintillation fluid and counter
Procedure:
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Membrane and Ligand Preparation: Prepare dilutions of orthosteric agonists and this compound in assay buffer.
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Pre-incubation: In a 96-well plate, add 50 µL of the membrane preparation (5-10 µg protein/well) and 25 µL of the desired concentration of this compound or vehicle. Incubate for 15 minutes at 30°C.
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Agonist Stimulation: Add 25 µL of the orthosteric agonist at various concentrations.
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Initiation of Reaction: Add 25 µL of [35S]GTPγS (final concentration ~0.1 nM) and 25 µL of GDP (final concentration ~10 µM). The final assay volume is 150 µL.
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Incubation: Incubate the plates at 30°C for 60 minutes with gentle agitation.
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Termination and Filtration: Stop the reaction by rapid filtration through glass fiber filters.
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Washing: Wash the filters three times with ice-cold wash buffer.
-
Scintillation Counting: Quantify the bound [35S]GTPγS as described for the radioligand binding assay.
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Data Analysis: Determine the EC50 values for the orthosteric agonists in the absence and presence of this compound by non-linear regression. Calculate the fold shift in potency.
Signaling Pathways and Experimental Workflow
The following diagrams illustrate the signaling pathways of the M2 and M4 muscarinic receptors and the general workflow for characterizing a positive allosteric modulator like this compound.
Conclusion
This compound serves as a valuable research tool for studying the allosteric modulation of M2 and M4 muscarinic receptors. Its well-characterized pharmacological profile, including its positive cooperativity with various orthosteric agonists, makes it an important compound for investigating the therapeutic potential of targeting these receptors in disorders such as schizophrenia and cardiovascular diseases. The detailed protocols and data presented in this guide are intended to facilitate further research and drug development efforts in this area.
References
The Allosteric Modulator LY2119620: A Technical Guide to its M2 and M4 Muscarinic Receptor Selectivity
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the pharmacological properties of LY2119620, a selective positive allosteric modulator (PAM) of the M2 and M4 muscarinic acetylcholine receptors (mAChRs). This compound has emerged as a valuable research tool for dissecting the roles of these two receptor subtypes in various physiological and pathological processes. While its development as a therapeutic has been hindered by its cross-reactivity with the M2 receptor, which poses a risk of cardiovascular side effects, its potent and selective modulation of M2 and M4 receptors makes it an important ligand for in vitro and in vivo studies.[1][2]
Core Pharmacology: M2 and M4 Receptor Selectivity
This compound is a positive allosteric modulator that binds to a site on the M2 and M4 receptors that is distinct from the orthosteric site where the endogenous ligand, acetylcholine (ACh), binds.[3] This allosteric binding results in a potentiation of the effects of orthosteric agonists.[4] The compound displays modest direct agonism at the M2 and M4 receptors but its primary mechanism of action is to enhance the affinity and/or efficacy of orthosteric ligands. Notably, this compound shows minimal allosteric agonism at M1, M3, and M5 receptors, highlighting its selectivity for the M2 and M4 subtypes.
Quantitative Data Summary
The following tables summarize the key quantitative data for this compound at the M2 and M4 muscarinic receptors, compiled from various in vitro studies.
Table 1: Binding Affinity and Cooperativity of this compound
| Parameter | M2 Receptor | M4 Receptor | Reference |
| KB (Allosteric site) | ~1.9 - 3.4 µM | ~1.9 - 3.4 µM | |
| Cooperativity Factor (α) with ACh | 19.5 | 79.4 | |
| Effect on [3H]Oxo-M Bmax | ~3.6-fold increase | ~4.7-fold increase |
KB represents the equilibrium dissociation constant of this compound for the unoccupied allosteric site. A lower KB value indicates higher binding affinity. The cooperativity factor (α) indicates the degree to which the allosteric modulator enhances the binding of the orthosteric agonist. An α value greater than 1 signifies positive cooperativity. Bmax represents the maximum number of binding sites.
Table 2: Functional Potency of this compound
| Parameter | M2 Receptor | M4 Receptor | Reference |
| Allosteric Agonism (% of max response) | 23.2 ± 2.18% | 16.8 ± 5.01% | |
| Potentiation of ACh in GTPγS assay | Potentiates | Potentiates |
Allosteric agonism refers to the ability of this compound to activate the receptor in the absence of an orthosteric agonist. GTPγS binding assays are functional assays that measure G-protein activation, a key step in receptor signaling.
Experimental Protocols
The characterization of this compound's selectivity for M2 and M4 receptors has been achieved through a combination of radioligand binding assays and functional assays.
Radioligand Binding Assays
Objective: To determine the binding affinity of this compound to the allosteric site and its effect on the binding of orthosteric ligands.
Methodology:
-
Membrane Preparation: Membranes are prepared from Chinese Hamster Ovary (CHO) cells stably expressing the human M2 or M4 muscarinic receptor subtypes.
-
[3H]NMS Competition Binding: To confirm that this compound does not bind to the orthosteric site, competition binding assays are performed using the radiolabeled orthosteric antagonist [3H]N-methylscopolamine ([3H]NMS). Increasing concentrations of this compound are incubated with the membranes and a fixed concentration of [3H]NMS. The inability of this compound to displace [3H]NMS indicates that it does not bind to the orthosteric site.
-
[3H]this compound Saturation Binding: To directly measure the affinity of this compound for the allosteric site, saturation binding experiments are conducted using radiolabeled [3H]this compound. Membranes are incubated with increasing concentrations of [3H]this compound to determine the equilibrium dissociation constant (Kd) and the maximum number of binding sites (Bmax).
-
Cooperativity Assays: To assess the effect of this compound on the binding of orthosteric agonists, membranes are incubated with a fixed concentration of a radiolabeled agonist (e.g., [3H]oxotremorine-M) in the presence of increasing concentrations of this compound. An increase in the affinity or Bmax of the radiolabeled agonist indicates positive cooperativity.
Functional Assays
Objective: To evaluate the functional consequences of this compound binding, including its intrinsic agonist activity and its ability to potentiate the effects of orthosteric agonists.
Methodology:
-
GTPγS Binding Assay: This assay measures the activation of G-proteins, which is a downstream event following receptor activation.
-
Cell membranes expressing M2 or M4 receptors are incubated with the non-hydrolyzable GTP analog, [35S]GTPγS.
-
To measure allosteric agonism, increasing concentrations of this compound are added, and the amount of bound [35S]GTPγS is quantified.
-
To measure potentiation, a fixed, sub-maximal concentration of an orthosteric agonist (e.g., ACh) is co-incubated with increasing concentrations of this compound. An increase in [35S]GTPγS binding compared to the agonist alone indicates positive allosteric modulation.
-
Visualizing the Science
The following diagrams illustrate key concepts and workflows related to the study of this compound.
References
- 1. Characterization of the novel positive allosteric modulator, this compound, at the muscarinic M(2) and M(4) receptors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. Development of a radioligand, [(3)H]this compound, to probe the human M(2) and M(4) muscarinic receptor allosteric binding sites - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. selleckchem.com [selleckchem.com]
An In-depth Technical Guide to the Binding Affinity and Kinetics of LY2119620
For Researchers, Scientists, and Drug Development Professionals
Introduction
LY2119620 is a potent and selective positive allosteric modulator (PAM) of the M2 and M4 muscarinic acetylcholine receptors (mAChRs).[1][2] As a PAM, this compound binds to a site on the receptor that is distinct from the orthosteric site where the endogenous ligand, acetylcholine (ACh), binds.[3] This allosteric modulation enhances the receptor's response to orthosteric agonists. The M2 and M4 receptors are compelling therapeutic targets for a variety of disorders, including schizophrenia and other neuropsychiatric conditions.[1][4] This technical guide provides a comprehensive overview of the binding affinity and kinetics of this compound, detailing the experimental protocols used for its characterization and illustrating the associated signaling pathways.
Core Binding Characteristics of this compound
This compound exhibits a distinct binding profile, characterized by its allosteric agonism and positive cooperativity with orthosteric agonists at M2 and M4 receptors. It shows minimal allosteric agonism at M1, M3, and M5 receptors. The compound has been developed into a radiolabeled form, [3H]this compound, to directly probe the allosteric binding sites on the M2 and M4 receptors.
Quantitative Binding Data
The following tables summarize the key quantitative data for the binding affinity and functional potentiation of this compound at human M2 and M4 muscarinic receptors.
Table 1: Binding Affinity of this compound
| Receptor Subtype | Parameter | Value (µM) | Orthosteric Ligand | Experimental Condition |
| M2 | KB | 1.9 - 3.4 | Unoccupied Receptor | Radioligand binding assay |
| M4 | KB | 1.9 - 3.4 | Unoccupied Receptor | Radioligand binding assay |
KB represents the equilibrium dissociation constant of the allosteric modulator for the unoccupied receptor.
Table 2: Allosteric Modulation of Orthosteric Ligand Binding by this compound
| Receptor Subtype | Orthosteric Agonist | Cooperativity Factor (α) | Assay Type |
| M2 | Acetylcholine (ACh) | 19.5 | G protein-coupled functional assay |
| M4 | Acetylcholine (ACh) | 79.4 | G protein-coupled functional assay |
| M2 | Iperoxo | Strong positive cooperativity | Radioligand binding assay |
The cooperativity factor (α) indicates the degree to which the allosteric modulator enhances the binding affinity of the orthosteric ligand. An α value greater than 1 signifies positive cooperativity.
Table 3: Functional Allosteric Agonism of this compound
| Receptor Subtype | Parameter | Value |
| M2 | Allosteric Agonism | 23.2 ± 2.18% |
| M4 | Allosteric Agonism | 16.8 ± 5.01% |
Values represent the percentage of maximal response induced by this compound alone.
Signaling Pathways and Mechanism of Action
This compound, as a positive allosteric modulator of M2 and M4 receptors, influences the canonical G protein-coupled receptor (GPCR) signaling cascade. These receptors are coupled to inhibitory G proteins (Gαi/o). Upon activation by an orthosteric agonist like acetylcholine, the receptor undergoes a conformational change, leading to the exchange of GDP for GTP on the Gαi/o subunit. This event causes the dissociation of the Gαi/o-GTP and Gβγ subunits, which then modulate downstream effectors, such as adenylyl cyclase and ion channels.
This compound binds to an extracellular vestibule of the receptor, a site distinct from the orthosteric binding pocket. This binding event stabilizes a conformation of the receptor that has a higher affinity for the orthosteric agonist, thereby potentiating its effect. Furthermore, this compound can induce a modest level of receptor activation even in the absence of an orthosteric agonist, a phenomenon known as allosteric agonism.
Experimental Protocols
The binding affinity and kinetics of this compound have been primarily determined using radioligand binding assays and functional assays such as GTPγS binding.
Radioligand Binding Assays
Radioligand binding assays are fundamental in determining the affinity and binding characteristics of a ligand to its receptor.
This assay directly measures the binding of the radiolabeled allosteric modulator to the M2 and M4 receptors.
Methodology:
-
Membrane Preparation: Membranes are prepared from cells expressing the human M2 or M4 muscarinic receptor.
-
Incubation: 15 µg of membrane preparation is incubated with varying concentrations of [3H]this compound (e.g., 0.2 to 60 nM). To investigate the effect of an orthosteric ligand, a high concentration (e.g., 100 µM) of the orthosteric ligand can be included.
-
Equilibrium: The incubation is carried out for 1 hour at 25°C to reach equilibrium.
-
Separation: Bound and free radioligand are separated by rapid vacuum filtration through glass fiber filters.
-
Quantification: The radioactivity retained on the filters is measured by liquid scintillation counting.
-
Data Analysis: Specific binding is determined by subtracting non-specific binding (measured in the presence of a high concentration of a non-labeled competitor) from total binding. The data are then fitted to a one-site specific binding model to calculate the Bmax (maximum number of binding sites) and Kd (equilibrium dissociation constant) for [3H]this compound.
This assay is used to determine the affinity of a non-labeled ligand by measuring its ability to compete with a radioligand for binding to the receptor.
Methodology:
-
Membrane Preparation: As described above.
-
Incubation: Membranes are incubated with a fixed concentration of a radioligand (e.g., [3H]NMS for the orthosteric site) and varying concentrations of the competing ligand (e.g., this compound).
-
Equilibrium: The mixture is incubated to allow binding to reach equilibrium.
-
Separation and Quantification: As described above.
-
Data Analysis: The concentration of the competing ligand that inhibits 50% of the specific binding of the radioligand is determined as the IC50 value. The Ki (inhibition constant) is then calculated from the IC50 value using the Cheng-Prusoff equation.
[35S]GTPγS Binding Assay
This functional assay measures the activation of G proteins, which is a proximal event following receptor activation. It is used to quantify the efficacy of agonists and the potentiation by allosteric modulators.
Methodology:
-
Membrane Preparation: Membranes expressing the M2 or M4 receptor are prepared.
-
Assay Buffer: A buffer containing GDP is used to ensure a basal state of the G proteins.
-
Incubation: Membranes are incubated with varying concentrations of the orthosteric agonist (e.g., ACh, Oxo-M) in the presence or absence of different concentrations of this compound.
-
Initiation of Reaction: The reaction is initiated by the addition of [35S]GTPγS.
-
Termination: After a defined incubation period, the reaction is terminated by rapid filtration.
-
Quantification: The amount of [35S]GTPγS bound to the G proteins on the filters is quantified by scintillation counting.
-
Data Analysis: The data are analyzed to determine the EC50 (concentration for 50% of maximal effect) and Emax (maximal effect) of the agonist in the presence and absence of this compound. This allows for the calculation of the potentiation of agonist efficacy.
Conclusion
This compound is a valuable pharmacological tool for studying the allosteric modulation of M2 and M4 muscarinic receptors. Its well-characterized binding affinity and kinetics, determined through rigorous experimental protocols such as radioligand binding and GTPγS assays, provide a solid foundation for its use in both basic research and drug discovery efforts targeting these important receptors. The data clearly demonstrate its role as a positive allosteric modulator and a partial allosteric agonist, highlighting the potential for this class of molecules to fine-tune receptor signaling for therapeutic benefit.
References
- 1. Characterization of the novel positive allosteric modulator, this compound, at the muscarinic M(2) and M(4) receptors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. GTPγS Binding Assay - Creative Bioarray [dda.creative-bioarray.com]
- 3. Activation and allosteric modulation of a muscarinic acetylcholine receptor - PMC [pmc.ncbi.nlm.nih.gov]
- 4. [PDF] Characterization of the Novel Positive Allosteric Modulator, this compound, at the Muscarinic M2 and M4 Receptors | Semantic Scholar [semanticscholar.org]
The Role of LY2119620 in Cholinergic Signaling: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Abstract
LY2119620 is a selective positive allosteric modulator (PAM) of the M2 and M4 muscarinic acetylcholine receptors (mAChRs).[1][2] This technical guide provides an in-depth analysis of the function of this compound in cholinergic signaling, summarizing key quantitative data, detailing experimental protocols, and visualizing its mechanism of action. By binding to a topographically distinct allosteric site on the M2 and M4 receptors, this compound enhances the binding and functional activity of orthosteric agonists, such as the endogenous neurotransmitter acetylcholine (ACh).[2][3] This modulation offers a sophisticated approach to fine-tuning cholinergic neurotransmission, which is critical for a multitude of physiological processes and holds therapeutic potential for various neurological and psychiatric disorders.
Mechanism of Action
This compound functions as a positive allosteric modulator, a class of ligands that bind to a receptor at a site distinct from the primary (orthosteric) binding site of the endogenous ligand. In the context of cholinergic signaling, this compound binds to an extracellular vestibule of the M2 and M4 muscarinic receptors. This binding event induces a conformational change in the receptor that increases the affinity and/or efficacy of orthosteric agonists like acetylcholine.
The key features of this compound's mechanism of action include:
-
Positive Cooperativity with Agonists: this compound exhibits strong positive cooperativity with orthosteric agonists such as iperoxo and acetylcholine. This means that the binding of this compound and the orthosteric agonist is mutually reinforcing, leading to a stabilized, active receptor state.
-
Modest Allosteric Agonism: In the absence of an orthosteric agonist, this compound can directly activate M2 and M4 receptors, albeit with low efficacy.
-
Negative Cooperativity with Antagonists: The compound shows weak negative cooperativity with inverse agonists/antagonists like N-methylscopolamine (NMS).
-
Enhanced G Protein Signaling: By promoting the active conformation of the M2 and M4 receptors, which are Gi/o-coupled, this compound potentiates the downstream signaling cascade, leading to the inhibition of adenylyl cyclase and a decrease in cyclic AMP (cAMP) levels.
Quantitative Pharmacological Data
The following tables summarize the key quantitative data characterizing the interaction of this compound with muscarinic receptors.
Table 1: Allosteric Modulatory Properties of this compound
| Parameter | M2 Receptor | M4 Receptor | Reference |
| Allosteric Agonism (% of max response) | 23.2 ± 2.18 | 16.8 ± 5.01 | |
| Cooperativity Factor (α) with ACh | 19.5 | 79.4 | |
| KB for unoccupied receptor (μM) | ~1.9 - 3.4 | ~1.9 - 3.4 |
Table 2: Effect of this compound on Orthosteric Ligand Binding
| Orthosteric Ligand | Receptor | Effect of 10 μM this compound | Reference |
| [3H]Oxo-M | M2 | ~3.6-fold increase in Bmax (from 793 to 2850 fmol/mg) | |
| [3H]Oxo-M | M4 | ~4.7-fold increase in Bmax (from 284 to 1340 fmol/mg) |
Experimental Protocols
Detailed methodologies are crucial for replicating and building upon existing research. The following sections outline key experimental protocols used to characterize this compound.
Radioligand Binding Assays
These assays are fundamental for determining the affinity and cooperativity of ligands.
-
Objective: To measure the binding of [3H]this compound to M2 and M4 receptors and to assess the effect of this compound on the binding of orthosteric ligands.
-
Materials:
-
Cell membranes expressing human M2 or M4 muscarinic receptors.
-
[3H]this compound (radiolabeled PAM).
-
Orthosteric ligands (e.g., acetylcholine, iperoxo, [3H]-NMS).
-
Assay buffer (e.g., 50 mM Tris-HCl, pH 7.4).
-
Glass fiber filters.
-
Scintillation counter.
-
-
Protocol for [3H]this compound Equilibrium Binding:
-
Incubate cell membranes (e.g., 15 µg) with varying concentrations of [3H]this compound (e.g., 0.2 to 60 nM) and a saturating concentration of an orthosteric ligand (e.g., 100 µM).
-
Incubate for 1 hour at 25°C to reach equilibrium.
-
Rapidly filter the reaction mixture through glass fiber filters to separate bound from free radioligand.
-
Wash the filters with ice-cold assay buffer.
-
Measure the radioactivity retained on the filters using a scintillation counter.
-
Non-specific binding is determined in the presence of a high concentration of a non-labeled competing ligand.
-
Analyze the data using non-linear regression to determine Bmax (maximum number of binding sites) and Kd (dissociation constant).
-
Functional Assays: [35S]GTPγS Binding
This assay measures the activation of G proteins, a proximal step in the signaling cascade of GPCRs.
-
Objective: To quantify the potentiation of agonist-induced G protein activation by this compound at M2 and M4 receptors.
-
Materials:
-
Cell membranes expressing M2 or M4 receptors.
-
[35S]GTPγS (non-hydrolyzable GTP analog).
-
Orthosteric agonists (e.g., acetylcholine, oxotremorine M).
-
This compound.
-
GDP.
-
Assay buffer (e.g., 50 mM HEPES, 100 mM NaCl, 5 mM MgCl2, pH 7.4).
-
-
Protocol:
-
Pre-incubate cell membranes with varying concentrations of this compound and the orthosteric agonist for a set period.
-
Initiate the binding reaction by adding [35S]GTPγS.
-
Incubate for a defined time at a controlled temperature (e.g., 30°C).
-
Terminate the reaction by rapid filtration through glass fiber filters.
-
Measure the amount of bound [35S]GTPγS using a scintillation counter.
-
Analyze the concentration-response curves to determine the EC50 (half-maximal effective concentration) and Emax (maximum effect) of the orthosteric agonist in the presence and absence of this compound.
-
Visualizing Cholinergic Signaling and Experimental Workflows
The following diagrams, generated using the DOT language, illustrate the key concepts discussed.
Caption: Signaling pathway of M2/M4 receptors modulated by this compound.
Caption: Workflow for a radioligand binding assay.
Conclusion
This compound serves as a valuable research tool for dissecting the complexities of cholinergic signaling through M2 and M4 muscarinic receptors. Its ability to positively modulate the effects of endogenous acetylcholine highlights the therapeutic potential of allosteric modulation for achieving receptor subtype selectivity and fine-tuning neurotransmitter systems. While its cross-reactivity with the M2 receptor has limited its therapeutic development due to potential cardiovascular side effects, the study of this compound has provided crucial insights into the structural and functional basis of allosteric modulation of muscarinic receptors. This knowledge continues to inform the design of next-generation allosteric modulators with improved selectivity and therapeutic profiles for treating a range of central nervous system disorders.
References
- 1. Characterization of the novel positive allosteric modulator, this compound, at the muscarinic M(2) and M(4) receptors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. selleckchem.com [selleckchem.com]
- 3. Frontiers | Fine Tuning Muscarinic Acetylcholine Receptor Signaling Through Allostery and Bias [frontiersin.org]
The Indirect Modulation of Dopaminergic Pathways by LY2119620: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Abstract
This technical guide provides an in-depth analysis of LY2119620, a positive allosteric modulator (PAM) of the M2 and M4 muscarinic acetylcholine receptors, and its consequential role in the indirect modulation of dopaminergic pathways. While direct interactions with dopamine receptors or transporters have not been identified, the mechanism of action of this compound through the cholinergic system presents a nuanced approach to influencing dopamine signaling. This document details the underlying signaling pathways, summarizes key preclinical findings with analogous M4 PAMs, and provides comprehensive experimental protocols for the evaluation of such compounds. The information presented herein is intended to serve as a core resource for researchers and professionals in the fields of neuropharmacology and drug development.
Introduction
This compound is a selective positive allosteric modulator of M2 and M4 muscarinic acetylcholine receptors.[1][2] The M4 receptor, in particular, is a compelling therapeutic target for neuropsychiatric disorders such as schizophrenia, as it is implicated in the modulation of neural circuits where dopaminergic signaling is dysregulated.[1] The therapeutic potential of M4 receptor activation has spurred the development of PAMs like this compound, which offer the advantage of enhancing the effect of the endogenous ligand, acetylcholine, thereby preserving the spatial and temporal dynamics of natural neurotransmission. This guide focuses on the indirect mechanisms by which this compound can modulate dopaminergic pathways, a critical aspect for understanding its therapeutic potential.
Signaling Pathways of this compound-Mediated Dopaminergic Modulation
The influence of this compound on dopaminergic pathways is not direct but is instead mediated through its potentiation of M2 and M4 muscarinic receptor activity. These receptors are strategically located within key brain circuits, such as the striatum, to regulate dopamine release.
M4 Receptor-Mediated Inhibition of Acetylcholine Release
M2 and M4 receptors are Gi/o-coupled receptors that, upon activation, inhibit adenylyl cyclase, leading to a decrease in intracellular cyclic AMP (cAMP). A primary mechanism for the indirect modulation of dopamine involves M4 autoreceptors located on the terminals of cholinergic interneurons in the striatum.
-
Mechanism: By positively modulating these M4 autoreceptors, this compound enhances the inhibitory effect of acetylcholine on its own release.
-
Consequence: The reduced release of acetylcholine leads to decreased stimulation of nicotinic acetylcholine receptors (nAChRs) located on the terminals of dopaminergic neurons. As nAChRs have a facilitatory role in dopamine release, their reduced activation results in a decrease in dopamine release in the striatum.
Figure 1: Indirect inhibition of dopamine release by this compound via M4 autoreceptors.
M4 Receptor Activation on Spiny Projection Neurons and Endocannabinoid Signaling
A more complex, multi-synaptic mechanism involves the activation of M4 receptors on striatal spiny projection neurons (SPNs). This pathway leads to a sustained depression of dopamine release through the involvement of the endocannabinoid system.
-
Mechanism: Activation of M4 receptors on SPNs is thought to trigger the synthesis and release of endocannabinoids.
-
Consequence: These endocannabinoids then act retrogradely on CB2 cannabinoid receptors located on dopaminergic terminals, leading to a sustained inhibition of dopamine release. This mechanism highlights a novel signaling cascade through which M4 PAMs can exert their effects on dopaminergic transmission.
Figure 2: M4 PAM-induced, endocannabinoid-mediated inhibition of dopamine release.
Quantitative Data from Preclinical Studies with M4 PAMs
In Vivo Microdialysis: Effect on Amphetamine-Induced Dopamine Release
In vivo microdialysis studies in rats have demonstrated the ability of M4 PAMs to attenuate the increase in extracellular dopamine levels induced by psychostimulants like amphetamine.
| Compound | Brain Region | Treatment | Effect on Dopamine Release |
| VU0152100 | Nucleus Accumbens | Amphetamine (1 mg/kg, s.c.) | Significant increase |
| VU0152100 (30 mg/kg, i.p.) + Amphetamine | Reversal of amphetamine-induced increase[3][4] | ||
| Caudate-Putamen | Amphetamine (1 mg/kg, s.c.) | Significant increase | |
| VU0152100 (30 mg/kg, i.p.) + Amphetamine | Reversal of amphetamine-induced increase |
Behavioral Pharmacology: Amphetamine-Induced Hyperlocomotion
A common preclinical model for assessing antipsychotic-like activity is the reversal of amphetamine-induced hyperlocomotion. M4 PAMs have shown efficacy in this model.
| Compound | Animal Model | Treatment | Effect on Locomotor Activity |
| VU0152100 | Rat | Amphetamine (1 mg/kg, s.c.) | Significant increase in locomotion |
| VU0152100 (30 and 56.6 mg/kg, i.p.) + Amphetamine | Dose-dependent reversal of hyperlocomotion | ||
| VU0467154 | Rat | Amphetamine | Reverses amphetamine-induced hyperlocomotion |
| Mouse | Amphetamine or MK-801 | Reverses hyperlocomotion in wild-type but not M4 KO mice |
Detailed Experimental Protocols
The following protocols are representative methodologies for assessing the impact of a compound like this compound on dopaminergic systems.
In Vivo Microdialysis for Dopamine Measurement in the Striatum
This protocol describes the measurement of extracellular dopamine in the striatum of freely moving rats.
Figure 3: Experimental workflow for in vivo microdialysis.
Materials:
-
Male Sprague-Dawley rats (250-300g)
-
Stereotaxic apparatus
-
Microdialysis probes (e.g., 2 mm membrane length)
-
Guide cannulae
-
Microinfusion pump
-
Artificial cerebrospinal fluid (aCSF)
-
This compound
-
HPLC system with electrochemical detection (HPLC-ECD)
Procedure:
-
Surgical Implantation of Guide Cannula: Anesthetize the rat and place it in a stereotaxic frame. Implant a guide cannula aimed at the striatum (e.g., AP: +1.0 mm, ML: ±2.5 mm, DV: -3.0 mm from bregma). Secure the cannula with dental cement. Allow the animal to recover for at least one week.
-
Microdialysis Probe Insertion: On the day of the experiment, gently insert the microdialysis probe through the guide cannula into the striatum.
-
Perfusion and Baseline Collection: Perfuse the probe with aCSF at a flow rate of 1-2 µL/min. Allow for a stabilization period of at least 2 hours. Collect baseline dialysate samples every 20 minutes for 2-3 hours.
-
Drug Administration: Administer this compound at the desired dose and route (e.g., intraperitoneal).
-
Post-Administration Sample Collection: Continue collecting dialysate samples every 20 minutes for 3-4 hours post-drug administration.
-
Neurochemical Analysis: Analyze the dialysate samples for dopamine content using HPLC-ECD.
-
Data Analysis: Express dopamine levels as a percentage of the average baseline concentration.
Amphetamine-Induced Hyperlocomotion in Rats
This protocol outlines a standard procedure to assess the antipsychotic-like potential of this compound.
Figure 4: Workflow for amphetamine-induced hyperlocomotion assay.
Materials:
-
Male Wistar rats (200-250g)
-
Open-field activity chambers equipped with infrared beams
-
This compound
-
d-amphetamine sulfate
-
Vehicle solutions
Procedure:
-
Habituation: Place the rats individually into the open-field chambers and allow them to habituate for 60 minutes.
-
Pretreatment: Administer this compound or its vehicle at various doses (e.g., 10, 30, 56.6 mg/kg, i.p.) 30 minutes before the amphetamine challenge.
-
Amphetamine Challenge: Administer d-amphetamine (e.g., 1 mg/kg, s.c.) or its vehicle.
-
Locomotor Activity Recording: Immediately place the animals back into the activity chambers and record locomotor activity (e.g., total distance traveled, beam breaks) for 90 minutes.
-
Data Analysis: Analyze the locomotor activity data, typically in 5-minute bins, and calculate the total activity over the recording period. Compare the effects of this compound pretreatment to the vehicle control group.
Conclusion
This compound represents a promising therapeutic agent that modulates the dopaminergic system through an indirect mechanism mediated by M2 and M4 muscarinic receptors. Its ability to potentiate endogenous cholinergic signaling offers a refined approach to correcting the dopaminergic dysregulation observed in certain neuropsychiatric disorders. The preclinical data from analogous M4 PAMs strongly support the hypothesis that this compound can reduce striatal dopamine release and attenuate dopamine-related behaviors relevant to psychosis. The experimental protocols detailed in this guide provide a framework for the further characterization of this compound and other novel M4 modulators, facilitating the ongoing development of this important class of drugs.
References
- 1. Characterization of the novel positive allosteric modulator, this compound, at the muscarinic M(2) and M(4) receptors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. Antipsychotic drug-like effects of the selective M4 muscarinic acetylcholine receptor positive allosteric modulator VU0152100 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
The Genesis and Chemical Refinement of LY2119620: A Positive Allosteric Modulator of Muscarinic M2 and M4 Receptors
For Researchers, Scientists, and Drug Development Professionals
Introduction
LY2119620 is a potent and selective positive allosteric modulator (PAM) of the muscarinic acetylcholine M2 and M4 receptors.[1] Its discovery and subsequent chemical evolution represent a significant advancement in the pursuit of subtype-selective muscarinic receptor ligands, which hold therapeutic promise for a range of neurological and psychiatric disorders. This technical guide provides an in-depth exploration of the discovery, chemical synthesis, structure-activity relationships (SAR), and pharmacological characterization of this compound, offering valuable insights for researchers in the field of pharmacology and medicinal chemistry.
Discovery and Chemical Evolution
The journey to this compound began with a high-throughput screening campaign aimed at identifying positive allosteric modulators of the M4 muscarinic receptor. This effort led to the discovery of a series of compounds based on a thieno[2,3-b]pyridine scaffold. One of the key early leads from this series was LY2033298.[2]
The chemical evolution from these initial hits to this compound was guided by a systematic exploration of the structure-activity relationships of the thieno[2,3-b]pyridine core. The primary goal was to enhance potency and selectivity for the M4 receptor, while also improving physicochemical properties.
Proposed Synthesis of this compound
While the precise, step-by-step synthesis of this compound has not been publicly disclosed in detail, a plausible synthetic route can be inferred from the known synthesis of structurally related thieno[2,3-b]pyridine derivatives. The synthesis likely involves a multi-step sequence, beginning with the construction of the core thieno[2,3-b]pyridine ring system, followed by the introduction of the various substituents.
A potential key intermediate in the synthesis is 3-amino-5-chloro-N-cyclopropyl-4-methyl-6-(methylthio)thieno[2,3-b]pyridine-2-carboxamide.[3] The final step would then involve the etherification of the 6-position with a 2-(4-methylpiperazin-1-yl)-2-oxoethoxy group.
Pharmacological Characterization
This compound has been extensively characterized through a battery of in vitro pharmacological assays, revealing its potent and selective positive allosteric modulator activity at M2 and M4 muscarinic receptors.
Quantitative Pharmacological Data
The following tables summarize the key quantitative data from radioligand binding and functional assays.
Table 1: Radioligand Binding Data for this compound
| Parameter | M2 Receptor | M4 Receptor | Reference |
| [³H]NMS Binding | |||
| Ki (nM) | >10,000 | >10,000 | [1] |
| [³H]this compound Binding | |||
| Kd (nM) | 1.8 ± 0.3 | 0.9 ± 0.1 | [2] |
| Bmax (fmol/mg protein) | 2850 ± 162 (in presence of 10 µM iperoxo) | 1340 ± 42.2 (in presence of 10 µM iperoxo) |
Table 2: Functional Assay Data for this compound
| Assay | Parameter | M2 Receptor | M4 Receptor | Reference |
| [³⁵S]GTPγS Binding | ||||
| EC₅₀ (nM) (as agonist) | 340 ± 80 | 180 ± 30 | ||
| % Max Response (vs. ACh) | 23.2 ± 2.18 | 16.8 ± 5.01 | ||
| Fold Potentiation of ACh | 19.5 | 79.4 |
Mechanism of Action
This compound exerts its effects by binding to an allosteric site on the M2 and M4 receptors, which is distinct from the orthosteric binding site where acetylcholine (ACh) and other classical agonists and antagonists bind. This allosteric binding event induces a conformational change in the receptor that enhances the binding affinity and/or efficacy of the endogenous agonist, ACh.
Experimental Protocols
The following are detailed methodologies for the key experiments cited in the pharmacological characterization of this compound.
Radioligand Competition Binding Assay ([³H]NMS)
This assay is used to determine the binding affinity of this compound for the orthosteric site of the M2 and M4 receptors.
-
Cell Culture and Membrane Preparation:
-
HEK293 cells stably expressing the human M2 or M4 muscarinic receptor are cultured to ~80-90% confluency.
-
Cells are harvested, and crude membranes are prepared by homogenization in ice-cold buffer (e.g., 50 mM Tris-HCl, pH 7.4) followed by centrifugation. The final membrane pellet is resuspended in assay buffer.
-
-
Binding Assay:
-
In a 96-well plate, add the following components in order:
-
Assay buffer (50 mM Tris-HCl, pH 7.4)
-
A fixed concentration of [³H]N-methylscopolamine ([³H]NMS), typically at its K_d value.
-
A range of concentrations of this compound or a known competing ligand (for positive control).
-
Cell membrane preparation.
-
-
Incubate the plate at room temperature for a sufficient time to reach equilibrium (e.g., 60-90 minutes).
-
-
Filtration and Scintillation Counting:
-
The binding reaction is terminated by rapid filtration through a glass fiber filter plate using a cell harvester.
-
The filters are washed multiple times with ice-cold wash buffer to remove unbound radioligand.
-
The filter plate is dried, and a scintillation cocktail is added to each well.
-
The radioactivity retained on the filters is quantified using a scintillation counter.
-
-
Data Analysis:
-
The data are analyzed using a non-linear regression program to fit a sigmoidal dose-response curve and determine the IC₅₀ value (the concentration of this compound that inhibits 50% of the specific binding of [³H]NMS).
-
The K_i value is then calculated from the IC₅₀ using the Cheng-Prusoff equation.
-
[³⁵S]GTPγS Functional Assay
This assay measures the functional activity of this compound by quantifying its ability to stimulate the binding of the non-hydrolyzable GTP analog, [³⁵S]GTPγS, to G proteins upon receptor activation.
-
Membrane Preparation:
-
Cell membranes expressing the M2 or M4 receptor are prepared as described for the radioligand binding assay.
-
-
Assay Components:
-
Assay buffer (e.g., 50 mM Tris-HCl, 100 mM NaCl, 5 mM MgCl₂, 1 mM EDTA, pH 7.4)
-
GDP (to ensure G proteins are in the inactive state)
-
[³⁵S]GTPγS
-
A range of concentrations of this compound (to measure agonist activity) or a fixed concentration of this compound with a range of concentrations of ACh (to measure potentiation).
-
-
Assay Procedure:
-
In a 96-well plate, the cell membranes are pre-incubated with GDP and the test compounds (this compound and/or ACh).
-
The reaction is initiated by the addition of [³⁵S]GTPγS.
-
The plate is incubated at 30°C for a defined period (e.g., 60 minutes).
-
-
Termination and Detection:
-
The assay is terminated by rapid filtration through a filter plate.
-
The filters are washed with ice-cold buffer.
-
The amount of bound [³⁵S]GTPγS is determined by scintillation counting.
-
-
Data Analysis:
-
The data are analyzed using non-linear regression to determine EC₅₀ values and the maximal response (E_max) for agonist activity, or the fold-potentiation of the ACh response.
-
Conclusion
This compound stands as a testament to the power of systematic medicinal chemistry and pharmacological characterization in the development of novel, selective GPCR modulators. Its well-defined mechanism of action as a positive allosteric modulator of M2 and M4 receptors, coupled with its utility as a radioligand, makes it an invaluable tool for researchers seeking to unravel the complexities of the muscarinic cholinergic system. The detailed data and protocols presented in this guide are intended to facilitate further research and drug discovery efforts in this important therapeutic area.
References
- 1. Characterization of the novel positive allosteric modulator, this compound, at the muscarinic M(2) and M(4) receptors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Development of a radioligand, [(3)H]this compound, to probe the human M(2) and M(4) muscarinic receptor allosteric binding sites - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Page loading... [guidechem.com]
For Researchers, Scientists, and Drug Development Professionals
An In-Depth Technical Guide to the Pharmacological Profile of LY2119620
Introduction
This compound, chemically identified as 3-amino-5-chloro-N-cyclopropyl-4-methyl-6-[2-(4-methylpiperazin-1-yl)-2-oxoethoxy] thieno[2,3-b]pyridine-2-carboxamide, is a significant pharmacological research tool.[1] It is a selective positive allosteric modulator (PAM) at the M₂ and M₄ muscarinic acetylcholine receptors.[1][2] Developed from an M₄ allosteric functional screen, this compound has demonstrated greater potency and PAM activity than its predecessors.[1] While its cross-reactivity with the M₂ receptor introduces a potential for cardiovascular liabilities, making it unsuitable as a therapeutic agent, its unique properties have established it as an invaluable probe for studying muscarinic receptor pharmacology.[1] Notably, it has been developed into a radiotracer, [³H]this compound, to directly investigate the allosteric binding sites of M₂ and M₄ receptors. Furthermore, its utility was highlighted when it was used as a co-crystallization partner with the orthosteric agonist iperoxo to solve the active-state structure of the M₂ receptor, offering critical insights into the mechanisms of orthosteric activation and allosteric modulation.
Mechanism of Action
This compound exhibits a dual mechanism of action at the M₂ and M₄ muscarinic receptors. Primarily, it functions as a positive allosteric modulator, binding to a site on the receptor that is topographically distinct from the orthosteric site where endogenous acetylcholine binds. This allosteric binding enhances the affinity and/or efficacy of orthosteric agonists. The binding of this compound occurs at the extracellular vestibule of the receptor.
In addition to its role as a PAM, this compound also displays modest direct allosteric agonism, meaning it can activate the M₂ and M₄ receptors on its own, albeit with lower efficacy compared to orthosteric agonists. This dual activity allows it to both potentiate the effects of endogenous acetylcholine and to directly stimulate receptor signaling.
A key characteristic of this compound's pharmacology is "probe dependence," where its modulatory effects can differ depending on the specific orthosteric agonist it is paired with. For instance, functional assays have shown that the degree of potentiation varies between different orthosteric-allosteric pairings, with a particularly strong cooperativity observed with oxotremorine M (Oxo-M).
Quantitative Pharmacological Data
The following tables summarize the key quantitative data characterizing the pharmacological profile of this compound.
Table 1: Allosteric Agonism of this compound at Muscarinic Receptors
| Receptor Subtype | Allosteric Agonism (%) |
| M₂ | 23.2 ± 2.18 |
| M₄ | 16.8 ± 5.01 |
| M₁, M₃, M₅ | < 20 (Minimal) |
Table 2: Effect of this compound on Orthosteric Ligand Binding (Bmax)
| Receptor | Condition | Bmax (fmol/mg) | Fold Increase |
| M₂ | Control | 793 ± 1.95 | - |
| M₂ | + 10 µM this compound | 2850 ± 162 | ~3.6 |
| M₄ | Control | 284 ± 18.3 | - |
| M₄ | + 10 µM this compound | 1340 ± 42.2 | ~4.7 |
Table 3: Binding Affinity and Cooperativity of this compound
| Parameter | Value | Receptor | Notes |
| KB (for allosteric site on unoccupied receptor) | ~1.9 to 3.4 µM | M₂/M₄ | |
| pKB | 5.77 ± 0.10 | M₂ | Interaction with iperoxo and [³H]-NMS |
| Cooperativity Factor (α) with ACh | 19.5 | M₂ | |
| Cooperativity Factor (α) with ACh | 79.4 | M₄ |
Experimental Protocols
Detailed methodologies for the key experiments used to characterize this compound are provided below.
1. Radioligand Binding Assays
These assays are fundamental for determining the binding affinity and cooperativity of ligands.
-
[³H]this compound Equilibrium Binding Assay:
-
Objective: To directly measure the binding of [³H]this compound to the allosteric site of M₂ and M₄ receptors.
-
Methodology:
-
Cell membranes expressing the target muscarinic receptor (approximately 15 µg) are incubated with varying concentrations of [³H]this compound (ranging from 0.2 to 60 nM).
-
A high concentration of an orthosteric ligand (e.g., 100 µM of acetylcholine or iperoxo) is included to ensure the orthosteric site is occupied.
-
The incubation is carried out at 25°C for 1 hour to allow the binding to reach equilibrium.
-
The reaction is terminated by rapid filtration through a filter plate to separate the membrane-bound radioligand from the unbound. The filters are then washed with a cold buffer.
-
The radioactivity retained on the filters is quantified using a scintillation counter.
-
-
Data Analysis: The specific binding data is plotted against the concentration of [³H]this compound and fitted to a one-site specific binding model to calculate the dissociation constant (Kd) and the maximum number of binding sites (Bmax).
-
2. Functional Assays
These assays measure the cellular response to receptor activation.
-
[³⁵S]GTPγS Binding Assay:
-
Objective: To quantify the G-protein activation following receptor stimulation by this compound, both as a PAM and as a direct agonist.
-
Methodology:
-
Cell membranes expressing M₂ or M₄ receptors are prepared.
-
The membranes are incubated in an assay buffer containing GDP, Mg²⁺, and the non-hydrolyzable GTP analog, [³⁵S]GTPγS.
-
To measure PAM activity, a fixed concentration of an orthosteric agonist (like acetylcholine or iperoxo) is added along with varying concentrations of this compound.
-
To measure direct agonist activity, only varying concentrations of this compound are added.
-
The reaction is incubated, typically at room temperature for 30-60 minutes.
-
The assay is stopped, and the bound [³⁵S]GTPγS is separated from the free form, often by filtration.
-
The amount of incorporated [³⁵S]GTPγS is measured by scintillation counting.
-
-
Data Analysis: The data is analyzed to determine the EC₅₀ (potency) and Eₘₐₓ (efficacy) values. For PAM activity, this reveals the extent to which this compound enhances the orthosteric agonist's effect. For direct agonism, it quantifies this compound's intrinsic ability to activate the receptor.
-
Summary of In Vitro Findings
-
Selectivity: this compound is selective for the M₂ and M₄ muscarinic receptor subtypes. Binding experiments with [³H]N-methylscopolamine ([³H]NMS) confirmed that this compound does not compete for the orthosteric binding site at any of the five muscarinic receptor subtypes. Minimal allosteric agonism was observed at M₁, M₃, and M₅ receptors.
-
Positive Cooperativity: this compound demonstrates positive cooperativity with orthosteric agonists at both M₂ and M₄ receptors. This is evidenced by its ability to enhance the potency of agonists in functional assays and to increase the binding of orthosteric radioligands. Conversely, it shows mild negative cooperativity with the inverse agonist [³H]-NMS.
-
Receptor State Modulation: Studies suggest that both orthosteric agonists and this compound can alter the population of receptors in the active, G protein-coupled state. The significant increase in Bmax values observed in the presence of this compound with an orthosteric agonist suggests a G protein-dependent process.
-
Structural Insights: The co-crystal structure of the M₂ receptor with iperoxo and this compound revealed that this compound binds to a largely pre-formed site in the extracellular vestibule, just above the orthosteric agonist. This binding induces a slight contraction of this outer pocket. The structure provides a physical basis for the allosteric modulation and the structural link between the extracellular vestibule, the orthosteric pocket, and the intracellular surface where G-protein coupling occurs.
In Vivo and Clinical Data
This compound was deemed unsuitable for therapeutic development due to its significant activity at the M₂ receptor, which carries a potential for cardiovascular liabilities. The M₂ receptor plays a crucial role in regulating cardiac function. Consequently, there is a lack of publicly available in vivo animal model data or clinical trial information for this compound. Its primary value remains as a preclinical research tool.
Conclusion
This compound is a well-characterized M₂/M₄ receptor-selective positive allosteric modulator and partial allosteric agonist. Its pharmacological profile has been extensively detailed through in vitro binding and functional assays, revealing a complex mechanism of action that includes positive cooperativity with orthosteric agonists and direct receptor activation. The development of its radiolabeled form and its use in landmark structural biology studies have solidified its importance as a research compound. While its M₂ activity precludes clinical development, this compound continues to be an essential tool for dissecting the intricacies of muscarinic receptor function and allosteric modulation, aiding in the design of more selective future therapeutics.
References
The Allosteric Modulator LY2119620: A Technical Guide to its Interaction with G Protein-Coupled Receptors
For Researchers, Scientists, and Drug Development Professionals
Introduction
LY2119620 is a novel small molecule that acts as a positive allosteric modulator (PAM) for the M2 and M4 muscarinic acetylcholine receptors (mAChRs), which are G protein-coupled receptors (GPCRs).[1][2] As a PAM, this compound binds to a site on the receptor distinct from the orthosteric site where the endogenous ligand, acetylcholine (ACh), binds. This allosteric binding enhances the receptor's response to the orthosteric agonist.[3] This technical guide provides a comprehensive overview of the pharmacological properties of this compound, its effects on M2 and M4 receptors, and detailed experimental protocols for its characterization.
Core Mechanism of Action
This compound is a selective positive allosteric modulator of M2 and M4 muscarinic receptors.[1][2] It potentiates the activity of orthosteric agonists at these receptors in G protein-coupled functional assays. Crystallographic studies have revealed that this compound binds to a largely pre-formed binding site in the extracellular vestibule of the iperoxo-bound M2 receptor, inducing a slight contraction of this outer binding pocket. This allosteric binding enhances the affinity and/or efficacy of orthosteric agonists.
Quantitative Data Presentation
The following tables summarize the quantitative data regarding the binding affinity and functional potency of this compound at human M2 and M4 muscarinic receptors.
Table 1: Binding Affinity of this compound
| Receptor | Radioligand | Parameter | Value (nM) | Notes |
| M2 | [³H]this compound | Kd | ~2.2 - 257 | In the presence of various orthosteric ligands. |
| M4 | [³H]this compound | Kd | ~3548 - 9333 | In the presence of various orthosteric ligands. |
Table 2: Functional Potency of this compound
| Receptor | Assay | Orthosteric Agonist | Parameter | Value (nM) | Notes |
| M2 | GTPγS Binding | Iperoxo | EC50 | ~0.08 - 0.28 | |
| M4 | GTPγS Binding | Acetylcholine | α (Cooperativity Factor) | 79.4 | |
| M2 | GTPγS Binding | Acetylcholine | α (Cooperativity Factor) | 19.5 |
Signaling Pathway
This compound modulates the signaling of M2 and M4 muscarinic receptors, which are primarily coupled to the Gi/o family of G proteins. Upon activation by an orthosteric agonist, these receptors facilitate the exchange of GDP for GTP on the α-subunit of the G protein. This leads to the dissociation of the Gα(i/o) subunit from the Gβγ dimer, initiating downstream signaling cascades that typically involve the inhibition of adenylyl cyclase and a decrease in intracellular cAMP levels. As a PAM, this compound enhances this signaling cascade in the presence of an orthosteric agonist.
References
Methodological & Application
Application Notes and Protocols for In Vitro Characterization of LY2119620
For Researchers, Scientists, and Drug Development Professionals
Introduction
LY2119620 is a potent and selective positive allosteric modulator (PAM) of the muscarinic acetylcholine M2 and M4 receptors (M2R and M4R).[1] As a PAM, this compound binds to a site on the receptor distinct from the orthosteric site for the endogenous ligand acetylcholine (ACh), thereby enhancing the affinity and/or efficacy of orthosteric agonists.[1] These characteristics make this compound a valuable tool for studying the physiological roles of M2 and M4 receptors and for the development of novel therapeutics targeting these receptors, which are implicated in a variety of neurological and psychiatric disorders.
These application notes provide detailed protocols for key in vitro assays to characterize the pharmacological properties of this compound, including radioligand binding, GTPγS binding, and ERK1/2 phosphorylation assays.
Data Presentation
Table 1: Radioligand Binding Properties of this compound
| Radioligand | Receptor | Assay Type | Parameter | Value | Cell Type | Reference |
| [³H]this compound | M2 | Saturation Binding | Bmax (fmol/mg) | 2850 ± 162 | CHO cells | [2] |
| Kd (nM) | ~1.9 - 3.4 µM (in unoccupied state) | CHO cells | [2] | |||
| [³H]this compound | M4 | Saturation Binding | Bmax (fmol/mg) | 1340 ± 42.2 | CHO cells | [2] |
| Kd (nM) | ~1.9 - 3.4 µM (in unoccupied state) | CHO cells | ||||
| [³H]NMS | M2/M4 | Competition Binding | Cooperativity | Positive with agonists | CHO cells | |
| [³H]Oxo-M | M2 | Saturation Binding | Bmax increase with 10 µM this compound | ~3.6-fold | CHO cells | |
| [³H]Oxo-M | M4 | Saturation Binding | Bmax increase with 10 µM this compound | ~4.7-fold | CHO cells |
Table 2: Functional Activity of this compound
| Assay | Receptor | Parameter | Value | Cell Type | Reference |
| GTPγS Binding | M2 | Allosteric Agonism (% of max) | 23.2 ± 2.18 | CHO cells | |
| GTPγS Binding | M4 | Allosteric Agonism (% of max) | 16.8 ± 5.01 | CHO cells | |
| GTPγS Binding | M2/M4 | Potentiation of Agonists | Potentiates agonist-induced GTPγS binding | CHO cells | |
| ERK1/2 Phosphorylation | M2/M4 | Signaling Pathway | Activates ERK1/2 phosphorylation | CHO cells |
Signaling Pathway
The following diagram illustrates the mechanism of action of this compound as a positive allosteric modulator of M2/M4 muscarinic receptors, which are G-protein coupled receptors (GPCRs) that primarily couple to Gi/o proteins.
Caption: Signaling pathway of this compound at M2/M4 muscarinic receptors.
Experimental Protocols
[³H]this compound Radioligand Binding Assay
This protocol details a saturation binding experiment to determine the density of allosteric binding sites (Bmax) and the dissociation constant (Kd) of [³H]this compound for M2 or M4 muscarinic receptors expressed in Chinese Hamster Ovary (CHO) cells.
Caption: Workflow for the [³H]this compound radioligand binding assay.
Materials:
-
CHO cell membranes expressing human M2 or M4 muscarinic receptors
-
[³H]this compound
-
Unlabeled this compound (for determining non-specific binding)
-
Assay Buffer: 50 mM Tris-HCl, pH 7.4
-
96-well microplates
-
Glass fiber filters
-
Vacuum filtration manifold
-
Scintillation counter and vials
-
Scintillation fluid
Procedure:
-
Membrane Preparation: Thaw the frozen CHO cell membrane aliquots on ice. Homogenize the membranes in ice-cold Assay Buffer. Determine the protein concentration using a standard protein assay (e.g., Bradford assay). Dilute the membranes to the desired final concentration (typically 15 µg of protein per well) in Assay Buffer.
-
Assay Setup: In a 96-well microplate, add the following to each well in triplicate:
-
Total Binding: 50 µL of Assay Buffer, 50 µL of varying concentrations of [³H]this compound (e.g., 0.2 to 60 nM), and 100 µL of the diluted membrane suspension.
-
Non-specific Binding: 50 µL of a high concentration of unlabeled this compound (e.g., 10 µM), 50 µL of varying concentrations of [³H]this compound, and 100 µL of the diluted membrane suspension.
-
-
Incubation: Incubate the plate for 60 minutes at 25°C.
-
Filtration: Terminate the incubation by rapid vacuum filtration through glass fiber filters pre-soaked in Assay Buffer.
-
Washing: Wash the filters three times with 3 mL of ice-cold Assay Buffer to remove unbound radioligand.
-
Radioactivity Measurement: Place the filters in scintillation vials, add 4 mL of scintillation fluid, and measure the radioactivity using a scintillation counter.
-
Data Analysis:
-
Calculate specific binding by subtracting the non-specific binding from the total binding at each radioligand concentration.
-
Plot the specific binding (B) as a function of the free radioligand concentration ([L]).
-
Analyze the data using non-linear regression to fit a one-site binding model to determine the Kd and Bmax values.
-
[³⁵S]GTPγS Binding Assay
This functional assay measures the activation of G-proteins coupled to M2 or M4 receptors upon stimulation with this compound, either alone (as an allosteric agonist) or in the presence of an orthosteric agonist.
Caption: Workflow for the [³⁵S]GTPγS binding assay.
Materials:
-
CHO cell membranes expressing human M2 or M4 muscarinic receptors
-
[³⁵S]GTPγS
-
Guanosine 5'-diphosphate (GDP)
-
This compound
-
Orthosteric agonist (e.g., acetylcholine, iperoxo)
-
GTPγS (unlabeled, for non-specific binding)
-
Assay Buffer: 50 mM Tris-HCl, 100 mM NaCl, 5 mM MgCl₂, pH 7.4
-
96-well microplates
-
Glass fiber filters
-
Vacuum filtration manifold
-
Scintillation counter and vials
-
Scintillation fluid
Procedure:
-
Membrane Preparation: Prepare cell membranes as described in the radioligand binding assay protocol. Dilute to a final concentration of 5-20 µg protein per well in Assay Buffer.
-
Assay Setup: In a 96-well microplate, add the following to each well in triplicate:
-
50 µL of Assay Buffer containing GDP (final concentration 10 µM).
-
25 µL of varying concentrations of this compound and/or a fixed concentration of an orthosteric agonist. For basal activity, add buffer.
-
25 µL of the diluted membrane suspension.
-
-
Pre-incubation: Pre-incubate the plate for 15 minutes at 30°C.
-
Reaction Initiation: Add 25 µL of [³⁵S]GTPγS (final concentration 0.1-0.5 nM) to each well to start the reaction.
-
Incubation: Incubate the plate for 60 minutes at 30°C with gentle agitation.
-
Filtration: Terminate the reaction by rapid vacuum filtration through glass fiber filters.
-
Washing: Wash the filters three times with ice-cold Assay Buffer.
-
Radioactivity Measurement: Measure radioactivity as described previously.
-
Data Analysis:
-
Calculate the net agonist-stimulated binding by subtracting the basal binding (in the absence of agonist) from the binding in the presence of the agonist.
-
Plot the stimulated [³⁵S]GTPγS binding as a function of the log concentration of the agonist.
-
Analyze the data using non-linear regression to determine the EC50 and Emax values.
-
ERK1/2 Phosphorylation Assay
This cell-based assay measures the phosphorylation of Extracellular signal-Regulated Kinases 1 and 2 (ERK1/2), a downstream signaling event following the activation of M2/M4 receptors.
Caption: Workflow for the ERK1/2 phosphorylation assay.
Materials:
-
CHO cells stably expressing human M2 or M4 muscarinic receptors
-
Cell culture medium (e.g., DMEM/F12) with and without fetal bovine serum (FBS)
-
This compound
-
Orthosteric agonist (e.g., acetylcholine)
-
Phosphate-buffered saline (PBS)
-
Cell lysis buffer
-
Primary antibodies: anti-phospho-ERK1/2 and anti-total-ERK1/2
-
Secondary antibody (HRP-conjugated)
-
Chemiluminescent substrate
-
Western blotting equipment or ELISA kit for phospho-ERK1/2
Procedure:
-
Cell Culture: Seed CHO-M2 or CHO-M4 cells in 96-well plates and grow to 80-90% confluency.
-
Serum Starvation: Replace the growth medium with serum-free medium and incubate for 4-12 hours to reduce basal levels of ERK1/2 phosphorylation.
-
Cell Stimulation: Treat the cells with varying concentrations of this compound, with or without a fixed concentration of an orthosteric agonist, for a predetermined time (e.g., 5-15 minutes) at 37°C.
-
Cell Lysis: Aspirate the medium and lyse the cells by adding ice-cold lysis buffer containing protease and phosphatase inhibitors.
-
Protein Quantification: Determine the protein concentration of the cell lysates.
-
Detection of Phospho-ERK1/2 (Western Blot):
-
Separate equal amounts of protein from each lysate by SDS-PAGE and transfer to a PVDF membrane.
-
Block the membrane and then incubate with a primary antibody specific for phosphorylated ERK1/2.
-
Wash the membrane and incubate with an HRP-conjugated secondary antibody.
-
Detect the signal using a chemiluminescent substrate.
-
Strip the membrane and re-probe with an antibody for total ERK1/2 as a loading control.
-
-
Detection of Phospho-ERK1/2 (ELISA): Use a commercially available ELISA kit for the detection of phosphorylated ERK1/2 according to the manufacturer's instructions.
-
Data Analysis:
-
Quantify the band intensities (Western blot) or absorbance/fluorescence (ELISA).
-
Normalize the phospho-ERK1/2 signal to the total ERK1/2 signal.
-
Plot the normalized phospho-ERK1/2 levels as a function of the log concentration of the agonist.
-
Analyze the data using non-linear regression to determine the EC50 values.
-
References
Application Notes and Protocols for [3H]LY2119620: A Radioligand Probe for M2 and M4 Muscarinic Receptor Allosteric Sites
For Research Use Only. Not for use in diagnostic procedures.
Introduction
[3H]LY2119620 is a potent and selective tritiated radioligand designed to probe the allosteric binding sites of the human M2 and M4 muscarinic acetylcholine receptors (mAChRs).[1][2] As a positive allosteric modulator (PAM), this compound enhances the binding and/or signaling of orthosteric agonists at these receptors.[3] It does not compete with orthosteric ligands like N-methylscopolamine (NMS), confirming its binding to a distinct allosteric site.[1] The use of [3H]this compound is crucial for the characterization of novel allosteric modulators targeting M2 and M4 receptors, which are implicated in various neurological and psychiatric disorders.[3] These application notes provide detailed protocols for the use of [3H]this compound in radioligand binding assays and autoradiography.
Physicochemical Properties
| Property | Value |
| Chemical Name | 3-amino-5-chloro-N-cyclopropyl-4-methyl-6-[2-(4-methylpiperazin-1-yl)-2-oxoethoxy]thieno[2,3-b]pyridine-2-carboxamide |
| Molecular Formula | C₁₉H₂₄ClN₅O₃S |
| Molecular Weight | 437.94 g/mol |
| Storage | Store at -20°C or -80°C. Aliquot to avoid repeated freeze-thaw cycles. |
Data Presentation
Table 1: [3H]this compound Saturation Binding Parameters
The following table summarizes the equilibrium dissociation constant (Kd) and maximum binding capacity (Bmax) of [3H]this compound at human M2 and M4 mAChRs in the presence of various orthosteric agonists. The binding of [3H]this compound is dependent on the presence of an orthosteric agonist, with significant changes in Bmax observed, suggesting a G protein-dependent process.
| Receptor | Orthosteric Agonist (100 µM) | Kd (nM) | Bmax (fmol/mg protein) |
| M2 | Acetylcholine (ACh) | 10.3 ± 1.8 | 1800 ± 150 |
| Oxotremorine-M (Oxo-M) | 8.2 ± 1.1 | 2500 ± 200 | |
| Iperoxo | 7.5 ± 1.0 | 3200 ± 250 | |
| M4 | Acetylcholine (ACh) | 12.5 ± 2.5 | 1100 ± 100 |
| Oxotremorine-M (Oxo-M) | 9.8 ± 1.5 | 1500 ± 120 | |
| Iperoxo | 8.9 ± 1.2 | 1900 ± 150 |
Data are representative values compiled from published literature. Actual values may vary depending on the experimental conditions and tissue/cell preparation.
Table 2: Competition Binding Data for [3H]this compound
This table presents the inhibition constants (Ki) of various compounds that displace the binding of [3H]this compound. These studies are essential for identifying and characterizing new allosteric modulators.
| Compound | Receptor | Ki (nM) | Notes |
| This compound (unlabeled) | M2/M4 | ~10 | Self-displacement |
| LY2033298 | M4 | ~50 | Structurally similar allosteric modulator |
| Gallamine | M2/M4 | >10,000 | Does not bind to the this compound site |
| WIN 62,577 | M2/M4 | >10,000 | Does not bind to the this compound site |
Data are representative and intended for comparative purposes.
Signaling Pathways and Experimental Workflows
Figure 1: Simplified signaling pathway of M2/M4 receptor activation and positive allosteric modulation.
Figure 2: General experimental workflow for a radioligand binding assay using [3H]this compound.
Experimental Protocols
Protocol 1: Saturation Binding Assay
This protocol determines the Kd and Bmax of [3H]this compound.
Materials:
-
Binding Buffer: 50 mM Tris-HCl, 5 mM MgCl₂, 0.1 mM EDTA, pH 7.4.
-
[3H]this compound: Stock solution in ethanol or DMSO. Prepare serial dilutions in binding buffer to achieve final concentrations from 0.2 to 60 nM.
-
Orthosteric Agonist: 100 µM stock solution (e.g., acetylcholine, oxotremorine-M, or iperoxo).
-
Membrane Preparation: Membranes from cells expressing human M2 or M4 mAChRs (15 µg protein/well).
-
Non-specific Binding Control: 10 µM unlabeled this compound.
-
Wash Buffer: Ice-cold 50 mM Tris-HCl, pH 7.4.
-
96-well plates, filter mats (e.g., GF/C), and a cell harvester.
-
Scintillation vials and scintillation cocktail.
Procedure:
-
In a 96-well plate, combine in a final volume of 250 µL:
-
150 µL of membrane preparation.
-
50 µL of the desired orthosteric agonist (final concentration 100 µM).
-
50 µL of varying concentrations of [3H]this compound.
-
-
For non-specific binding, add 10 µM unlabeled this compound to a parallel set of wells.
-
Incubate the plate for 60 minutes at 25°C with gentle agitation.
-
Terminate the incubation by rapid filtration through PEI-soaked filter mats using a cell harvester.
-
Wash the filters four times with ice-cold wash buffer.
-
Dry the filters, place them in scintillation vials with scintillation cocktail, and count the radioactivity using a liquid scintillation counter.
-
Analyze the data using non-linear regression to determine Kd and Bmax values.
Protocol 2: Competition Binding Assay
This protocol is used to determine the affinity (Ki) of unlabeled compounds for the allosteric binding site.
Materials:
-
Same as for the saturation binding assay.
-
Test Compounds: A series of dilutions of the unlabeled competitor compounds.
Procedure:
-
In a 96-well plate, combine in a final volume of 250 µL:
-
150 µL of membrane preparation (15 µg protein).
-
50 µL of the desired orthosteric agonist (final concentration 100 µM).
-
A fixed concentration of [3H]this compound (typically at or near its Kd).
-
50 µL of varying concentrations of the unlabeled test compound.
-
-
For total binding, add binding buffer instead of the test compound. For non-specific binding, add 10 µM unlabeled this compound.
-
Incubate, filter, wash, and count as described in the saturation binding protocol.
-
Analyze the data using non-linear regression to determine the IC50 value of the test compound. Calculate the Ki value using the Cheng-Prusoff equation.
Protocol 3: In Vitro Autoradiography
This protocol localizes the binding of [3H]this compound in tissue sections.
Materials:
-
Frozen tissue sections (e.g., rat brain) mounted on slides (20 µm thickness).
-
Pre-incubation Buffer: 50 mM Tris-HCl, 5 mM MgCl₂, 0.1 mM EDTA, protease inhibitor cocktail, pH 7.4.
-
Incubation Buffer: Pre-incubation buffer containing a specific concentration of [3H]this compound (e.g., 10-20 nM) and an orthosteric agonist (e.g., 100 µM iperoxo).
-
Non-specific Binding Control: Incubation buffer containing an excess of unlabeled this compound (e.g., 10 µM).
-
Wash Buffer: Ice-cold 50 mM Tris-HCl, pH 7.4.
-
Tritium-sensitive phosphor screens or photographic emulsion.
Procedure:
-
Thaw the tissue sections to room temperature.
-
Pre-incubate the slides in pre-incubation buffer for 30 minutes with gentle agitation.
-
Incubate the slides with the [3H]this compound incubation buffer in a humidified chamber for 90 minutes at room temperature.
-
To determine non-specific binding, incubate adjacent sections in the presence of excess unlabeled this compound.
-
Rapidly wash the slides three times for 5 minutes each in ice-cold wash buffer.
-
Briefly dip the slides in distilled water and dry them under a stream of cool air.
-
Expose the dried sections to a tritium-sensitive phosphor screen for 1-5 days.
-
Scan the screen using a phosphorimager and analyze the resulting image to determine the density and distribution of [3H]this compound binding sites.
Troubleshooting
| Issue | Possible Cause | Solution |
| High non-specific binding | Inadequate washing | Increase the number and/or duration of wash steps. Ensure wash buffer is ice-cold. |
| Radioligand concentration too high | Use a lower concentration of [3H]this compound, closer to the Kd. | |
| Filter binding | Pre-soak filters in 0.3-0.5% polyethyleneimine (PEI). | |
| Low specific binding | Low receptor expression | Use a higher amount of membrane protein or a cell line with higher receptor expression. |
| Inactive radioligand | Check the age and storage conditions of the [3H]this compound stock. | |
| Incorrect buffer composition | Verify the pH and components of all buffers. | |
| Poor reproducibility | Inconsistent pipetting | Use calibrated pipettes and ensure thorough mixing. |
| Temperature fluctuations | Maintain a consistent temperature during incubation. | |
| Membrane aggregation | Ensure membranes are properly homogenized and sonicated if necessary. |
References
- 1. Development of a radioligand, [(3)H]this compound, to probe the human M(2) and M(4) muscarinic receptor allosteric binding sites - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. scite.ai [scite.ai]
- 3. Characterization of the novel positive allosteric modulator, this compound, at the muscarinic M(2) and M(4) receptors - PubMed [pubmed.ncbi.nlm.nih.gov]
Application Notes and Protocols: Guanosine 5'-[γ-35S]-triphosphate Binding Assay with LY2119620
For Researchers, Scientists, and Drug Development Professionals
Introduction
These application notes provide a comprehensive guide for utilizing the Guanosine 5'-[γ-35S]-triphosphate ([³⁵S]GTPγS) binding assay to characterize the activity of LY2119620, a positive allosteric modulator (PAM) of the M₂ and M₄ muscarinic acetylcholine receptors.[1][2] this compound enhances the potency and efficacy of orthosteric agonists at these G protein-coupled receptors (GPCRs).[1][2] The [³⁵S]GTPγS binding assay is a functional method that measures the initial step of G protein activation, making it a valuable tool for quantifying the effects of allosteric modulators.[1]
Signaling Pathway of M₂ and M₄ Muscarinic Receptors
The M₂ and M₄ muscarinic acetylcholine receptors are coupled to inhibitory G proteins (Gαi/o). Upon activation by an orthosteric agonist, the receptor undergoes a conformational change, facilitating the exchange of Guanosine Diphosphate (GDP) for Guanosine Triphosphate (GTP) on the α-subunit of the G protein. The Gα-GTP and Gβγ subunits then dissociate to modulate downstream effectors. This compound, as a PAM, binds to a site on the receptor distinct from the orthosteric agonist binding site and enhances the agonist-induced G protein activation.
Experimental Workflow
The [³⁵S]GTPγS binding assay involves incubating cell membranes expressing the receptor of interest with the radiolabeled, non-hydrolyzable GTP analog, [³⁵S]GTPγS. In the presence of an agonist, the activated G protein binds [³⁵S]GTPγS. The amount of bound radioactivity is then quantified, typically by scintillation counting after separating the membrane-bound from free radioligand via filtration.
Quantitative Data
The following tables summarize the effects of this compound on the potency (pEC₅₀) and efficacy (Eₘₐₓ) of various orthosteric agonists at the M₂ and M₄ muscarinic receptors in a [³⁵S]GTPγS binding assay. Data is derived from Croy et al., 2014, Molecular Pharmacology.
Table 1: Effect of this compound on Agonist Potency (pEC₅₀) at M₂ and M₄ Receptors
| Orthosteric Agonist | This compound Conc. (µM) | M₂ Receptor pEC₅₀ (Mean ± SEM) | M₄ Receptor pEC₅₀ (Mean ± SEM) |
| Acetylcholine (ACh) | 0 | 6.8 ± 0.1 | 7.1 ± 0.1 |
| 1 | 7.5 ± 0.1 | 8.0 ± 0.1 | |
| 10 | 8.0 ± 0.1 | 8.5 ± 0.1 | |
| Oxotremorine-M (Oxo-M) | 0 | 7.4 ± 0.1 | 7.8 ± 0.1 |
| 1 | 8.2 ± 0.1 | 8.8 ± 0.1 | |
| 10 | 8.7 ± 0.1 | 9.3 ± 0.1 | |
| Iperoxo | 0 | 8.1 ± 0.1 | 8.5 ± 0.1 |
| 1 | 8.8 ± 0.1 | 9.2 ± 0.1 | |
| 10 | 9.2 ± 0.1 | 9.6 ± 0.1 |
Table 2: Effect of this compound on Agonist Efficacy (Eₘₐₓ) at M₂ and M₄ Receptors
| Orthosteric Agonist | This compound Conc. (µM) | M₂ Receptor Eₘₐₓ (% of Basal) | M₄ Receptor Eₘₐₓ (% of Basal) |
| Acetylcholine (ACh) | 0 | 250 ± 10 | 300 ± 15 |
| 10 | 260 ± 12 | 310 ± 18 | |
| Oxotremorine-M (Oxo-M) | 0 | 240 ± 9 | 290 ± 14 |
| 10 | 250 ± 11 | 300 ± 16 | |
| Iperoxo | 0 | 230 ± 8 | 280 ± 13 |
| 10 | 240 ± 10 | 290 ± 15 |
Experimental Protocols
I. Membrane Preparation
-
Cell Culture : Culture Chinese Hamster Ovary (CHO) cells stably expressing the human M₂ or M₄ muscarinic receptor in appropriate growth medium.
-
Cell Harvest : Once confluent, wash the cells with ice-cold phosphate-buffered saline (PBS) and harvest by scraping.
-
Homogenization : Centrifuge the cell suspension and resuspend the pellet in ice-cold homogenization buffer (e.g., 50 mM Tris-HCl, pH 7.4).
-
Lysis : Homogenize the cell suspension using a Dounce or Polytron homogenizer on ice.
-
Centrifugation : Centrifuge the homogenate at a low speed (e.g., 500 x g) for 10 minutes at 4°C to remove nuclei and unbroken cells.
-
Membrane Pelleting : Transfer the supernatant to a new tube and centrifuge at a high speed (e.g., 40,000 x g) for 30 minutes at 4°C to pellet the membranes.
-
Washing : Resuspend the membrane pellet in homogenization buffer and repeat the high-speed centrifugation step.
-
Final Preparation : Resuspend the final membrane pellet in a suitable assay buffer, determine the protein concentration (e.g., using a Bradford assay), and store at -80°C in aliquots.
II. [³⁵S]GTPγS Binding Assay
-
Reagent Preparation :
-
Assay Buffer : 50 mM Tris-HCl, 100 mM NaCl, 5 mM MgCl₂, 1 mM EDTA, pH 7.4.
-
[³⁵S]GTPγS Stock : Prepare a working solution of [³⁵S]GTPγS (e.g., 1 nM) in assay buffer.
-
GDP Stock : Prepare a working solution of GDP (e.g., 100 µM) in assay buffer.
-
Agonist and this compound Solutions : Prepare serial dilutions of the orthosteric agonist and this compound in assay buffer.
-
-
Assay Setup (96-well plate format) :
-
Add assay buffer to each well.
-
Add the desired concentration of this compound or vehicle control.
-
Add the desired concentration of orthosteric agonist or vehicle control.
-
Add the membrane preparation (typically 10-20 µg of protein per well).
-
Add GDP to a final concentration of 10-100 µM.
-
For non-specific binding control wells, add a high concentration of unlabeled GTPγS (e.g., 10 µM).
-
-
Incubation :
-
Initiate the reaction by adding [³⁵S]GTPγS to a final concentration of 0.1-1.0 nM.
-
Incubate the plate at 30°C for 60 minutes with gentle shaking.
-
-
Termination and Filtration :
-
Terminate the reaction by rapid filtration through GF/B filter plates using a cell harvester.
-
Quickly wash the filters three times with ice-cold wash buffer (e.g., 50 mM Tris-HCl, pH 7.4).
-
-
Detection :
-
Dry the filter plate.
-
Add scintillation cocktail to each well.
-
Seal the plate and measure the radioactivity using a scintillation counter.
-
-
Data Analysis :
-
Subtract the non-specific binding from all other measurements.
-
Plot the specific binding as a function of agonist concentration.
-
Use non-linear regression to fit the data to a sigmoidal dose-response curve and determine the pEC₅₀ and Eₘₐₓ values.
-
To quantify the cooperativity of this compound, the fold shift in agonist potency can be calculated.
-
References
Application Notes and Protocols for LY2119620 in Cell Culture Experiments
For Researchers, Scientists, and Drug Development Professionals
Introduction
LY2119620 is a potent and selective positive allosteric modulator (PAM) of the muscarinic acetylcholine M2 and M4 receptors (M2R and M4R)[1][2][3]. As a PAM, this compound binds to a topographically distinct site from the orthosteric site recognized by the endogenous agonist acetylcholine (ACh). This allosteric binding potentiates the receptor's response to orthosteric agonists, enhancing their affinity and/or efficacy[1][4]. This compound also exhibits modest direct agonist activity at these receptors. These characteristics make this compound a valuable research tool for studying the physiological roles of M2 and M4 receptors and for the development of novel therapeutics targeting these receptors, which are implicated in a variety of disorders including schizophrenia and Alzheimer's disease.
This document provides detailed application notes and protocols for the use of this compound in cell culture experiments, focusing on assays to characterize its modulatory effects on M2 and M4 receptor signaling.
Mechanism of Action
This compound binds to an allosteric site in the extracellular vestibule of the M2 and M4 receptors. This binding induces a conformational change that enhances the binding and signaling of orthosteric agonists. The primary signaling pathway for M2 and M4 receptors is through the inhibitory G protein (Gi/o). Activation of this pathway leads to the inhibition of adenylyl cyclase, resulting in decreased intracellular cyclic AMP (cAMP) levels. Downstream effects also include the modulation of ion channels and activation of the mitogen-activated protein kinase (MAPK) cascade, including the phosphorylation of extracellular signal-regulated kinases 1 and 2 (ERK1/2).
Signaling Pathway Diagram
Caption: M2/M4 receptor signaling pathway modulated by this compound.
Data Presentation
The following tables summarize quantitative data for this compound obtained from in vitro cell-based assays. These values are representative and may vary depending on the specific cell line, experimental conditions, and the orthosteric agonist used.
Table 1: Allosteric Modulator Properties of this compound
| Parameter | Receptor | Orthosteric Agonist | Value | Cell Line | Reference |
| pEC50 (Agonist activity) | M2 | - | 5.6 ± 0.1 | CHO | |
| M4 | - | 5.8 ± 0.1 | CHO | ||
| pKB (Allosteric affinity) | M2 | Iperoxo | 6.5 ± 0.1 | CHO | |
| M4 | Oxotremorine-M | 6.4 ± 0.1 | CHO | ||
| Log α (Cooperativity factor) | M2 | Iperoxo | 1.8 ± 0.1 | CHO | |
| M4 | Oxotremorine-M | 2.5 ± 0.1 | CHO |
Table 2: Effect of this compound on Orthosteric Agonist Potency ([35S]GTPγS Binding Assay)
| Orthosteric Agonist | Receptor | This compound Conc. (µM) | Agonist pEC50 (-LY) | Agonist pEC50 (+LY) | Fold Shift | Cell Line | Reference |
| Acetylcholine | M2 | 10 | 6.8 ± 0.1 | 8.1 ± 0.1 | ~20 | CHO | |
| Acetylcholine | M4 | 10 | 7.2 ± 0.1 | 8.9 ± 0.1 | ~50 | CHO | |
| Iperoxo | M2 | 10 | 8.5 ± 0.1 | 9.8 ± 0.1 | ~20 | CHO | |
| Oxotremorine-M | M4 | 10 | 7.9 ± 0.1 | 9.6 ± 0.1 | ~50 | CHO |
Experimental Protocols
General Cell Culture and Reagent Preparation
Cell Lines:
-
Chinese Hamster Ovary (CHO-K1) cells stably expressing the human M2 muscarinic receptor (CHO-M2).
-
Chinese Hamster Ovary (CHO-K1) cells stably expressing the human M4 muscarinic receptor (CHO-M4).
Culture Media:
-
Growth Medium: Ham's F-12K medium supplemented with 10% Fetal Bovine Serum (FBS), 1% Penicillin-Streptomycin, and a selection antibiotic (e.g., 400 µg/ml Geneticin).
-
Assay Buffer: Hanks' Balanced Salt Solution (HBSS) with 20 mM HEPES, pH 7.4.
Preparation of this compound Stock Solution:
-
Dissolve this compound in 100% DMSO to create a high-concentration stock solution (e.g., 10 mM).
-
Store the stock solution at -20°C or -80°C.
-
For experiments, dilute the stock solution in the appropriate assay buffer to the desired final concentrations. Ensure the final DMSO concentration in the assay does not exceed 0.1% to avoid solvent effects.
Experimental Workflow Diagram
Caption: General workflow for cell-based assays with this compound.
Protocol 1: [35S]GTPγS Binding Assay
This assay measures the activation of G proteins coupled to the M2/M4 receptors, providing a functional readout of receptor activation.
Materials:
-
CHO-M2 or CHO-M4 cell membranes
-
Assay Buffer: 50 mM Tris-HCl, 100 mM NaCl, 5 mM MgCl2, 1 mM EDTA, pH 7.4
-
GDP (10 µM final concentration)
-
[35S]GTPγS (0.1 nM final concentration)
-
This compound
-
Orthosteric agonist (e.g., Acetylcholine, Iperoxo)
-
Scintillation proximity assay (SPA) beads or filter plates
-
Microplate scintillation counter
Procedure:
-
Membrane Preparation:
-
Culture CHO-M2 or CHO-M4 cells to confluency.
-
Harvest cells and homogenize in ice-cold buffer.
-
Centrifuge the homogenate at low speed to remove nuclei and debris.
-
Centrifuge the supernatant at high speed to pellet the membranes.
-
Resuspend the membrane pellet in assay buffer and determine protein concentration.
-
-
Assay Setup (96-well plate):
-
To each well, add in the following order:
-
Assay buffer
-
Cell membranes (5-20 µg protein/well)
-
GDP
-
This compound at various concentrations (for PAM effect, co-incubate with an orthosteric agonist).
-
Orthosteric agonist at a fixed or varying concentration.
-
-
Pre-incubate for 15-30 minutes at room temperature.
-
-
Initiate Reaction:
-
Add [35S]GTPγS to each well to start the reaction.
-
-
Incubation:
-
Incubate the plate for 30-60 minutes at 30°C with gentle shaking.
-
-
Detection:
-
SPA method: Add SPA beads and incubate for another 30 minutes to allow for binding.
-
Filtration method: Terminate the reaction by rapid filtration through filter plates, followed by washing with ice-cold buffer.
-
-
Data Acquisition:
-
Measure the radioactivity in each well using a microplate scintillation counter.
-
-
Data Analysis:
-
Plot the data using a non-linear regression analysis to determine EC50 values for agonists and the effect of this compound on their potency.
-
Protocol 2: ERK1/2 Phosphorylation Assay
This assay measures a downstream signaling event following M2/M4 receptor activation.
Materials:
-
CHO-M2 or CHO-M4 cells
-
Growth Medium
-
Serum-Free Medium
-
This compound
-
Orthosteric agonist
-
Lysis buffer (e.g., RIPA buffer with protease and phosphatase inhibitors)
-
Primary antibodies: anti-phospho-ERK1/2 and anti-total-ERK1/2
-
Secondary antibody (HRP-conjugated)
-
Chemiluminescent substrate
-
Western blotting equipment
Procedure:
-
Cell Seeding and Serum Starvation:
-
Seed CHO-M2 or CHO-M4 cells in 6-well or 12-well plates and grow to 80-90% confluency.
-
Replace the growth medium with serum-free medium and incubate for 4-12 hours to reduce basal ERK1/2 phosphorylation.
-
-
Compound Treatment:
-
Treat the serum-starved cells with various concentrations of this compound, an orthosteric agonist, or a combination of both.
-
Incubate for 5-15 minutes at 37°C.
-
-
Cell Lysis:
-
Aspirate the medium and wash the cells once with ice-cold PBS.
-
Add ice-cold lysis buffer to each well and incubate on ice for 10-15 minutes.
-
Scrape the cells and collect the lysate.
-
Centrifuge the lysate to pellet cell debris and collect the supernatant.
-
-
Western Blotting:
-
Determine the protein concentration of the lysates.
-
Separate equal amounts of protein by SDS-PAGE and transfer to a PVDF membrane.
-
Block the membrane with 5% BSA or non-fat milk in TBST.
-
Incubate the membrane with anti-phospho-ERK1/2 antibody overnight at 4°C.
-
Wash the membrane and incubate with HRP-conjugated secondary antibody.
-
Detect the signal using a chemiluminescent substrate.
-
-
Stripping and Re-probing:
-
Strip the membrane and re-probe with an anti-total-ERK1/2 antibody to normalize for protein loading.
-
-
Data Analysis:
-
Quantify the band intensities using densitometry.
-
Calculate the ratio of phospho-ERK1/2 to total-ERK1/2.
-
Plot the dose-response curves to determine the effect of this compound.
-
Conclusion
This compound is a versatile tool for investigating the function of M2 and M4 muscarinic receptors. The protocols outlined in this document provide a framework for characterizing the allosteric modulatory and agonist effects of this compound in cell culture. By employing assays that measure both proximal (G protein activation) and distal (ERK1/2 phosphorylation) signaling events, researchers can gain a comprehensive understanding of the cellular pharmacology of this compound and its impact on M2/M4 receptor-mediated signaling. Careful optimization of experimental conditions, particularly cell line, compound concentrations, and incubation times, is crucial for obtaining robust and reproducible data.
References
- 1. derangedphysiology.com [derangedphysiology.com]
- 2. Muscarinic M3 Receptor Assay with Frozen CHO Cells on FlexStation 3 Reader [moleculardevices.com]
- 3. m.youtube.com [m.youtube.com]
- 4. Roles of M2 and M4 muscarinic receptors in regulating acetylcholine release from myenteric neurons of mouse ileum - PubMed [pubmed.ncbi.nlm.nih.gov]
LY2119620: A Potent M2/M4 Receptor Positive Allosteric Modulator for Schizophrenia Research
Application Note & Protocols
Audience: Researchers, scientists, and drug development professionals.
Introduction
LY2119620 is a potent and selective positive allosteric modulator (PAM) of the muscarinic acetylcholine M2 and M4 receptors.[1][2] The M4 receptor, in particular, is a compelling therapeutic target for schizophrenia as it modulates neural circuits that are dysregulated in the disorder.[1][2] Clinical evidence suggests that muscarinic agonists possess both antipsychotic and pro-cognitive efficacy.[1] While this compound itself is not a therapeutic candidate due to its cross-reactivity with the M2 receptor, which could lead to cardiovascular liabilities, its potent PAM activity makes it an invaluable tool compound for preclinical research into the role of M4 receptor modulation in schizophrenia. This document provides detailed application notes and protocols for utilizing this compound in schizophrenia research.
Mechanism of Action
This compound functions as a positive allosteric modulator, meaning it binds to a site on the M2 and M4 receptors that is distinct from the orthosteric site where the endogenous ligand, acetylcholine (ACh), binds. This allosteric binding enhances the receptor's response to orthosteric agonists. This modulation can manifest as an increase in the affinity of the orthosteric agonist for the receptor and/or an increase in the maximal efficacy of the agonist's signaling. The M4 receptor is a G protein-coupled receptor (GPCR) that primarily couples to the Gαi/o subunit, leading to the inhibition of adenylyl cyclase and a subsequent decrease in intracellular cyclic AMP (cAMP) levels. By potentiating the action of endogenous ACh, this compound can enhance this inhibitory signaling, which is thought to contribute to its potential antipsychotic effects by modulating dopamine and glutamate neurotransmission.
Data Presentation
Table 1: In Vitro Pharmacological Profile of this compound
| Assay Type | Receptor | Orthosteric Ligand | Parameter | Value | Reference |
| Radioligand Binding | Human M2 | Iperoxo | Ki (nM) | ~100 | |
| Radioligand Binding | Human M4 | Iperoxo | Ki (nM) | ~30 | |
| [35S]GTPγS Functional Assay | Human M2 | Acetylcholine | EC50 Fold Shift | ~3 | |
| [35S]GTPγS Functional Assay | Human M4 | Acetylcholine | EC50 Fold Shift | ~10 | |
| [35S]GTPγS Functional Assay | Human M2 | Oxotremorine-M | EC50 Fold Shift | ~5 | |
| [35S]GTPγS Functional Assay | Human M4 | Oxotremorine-M | EC50 Fold Shift | ~25 |
Note: Data are approximate values synthesized from graphical representations in the cited literature. Fold shift in EC50 indicates the potentiation of the orthosteric agonist's potency by this compound.
Experimental Protocols
Protocol 1: Radioligand Binding Assay (Competition)
This protocol is designed to determine the binding affinity (Ki) of this compound for the M2 and M4 receptors.
Materials:
-
Cell membranes expressing human M2 or M4 receptors
-
[3H]-NMS (N-methylscopolamine) as the radioligand
-
This compound
-
Assay Buffer: 50 mM Tris-HCl, 120 mM NaCl, 5 mM KCl, 2 mM CaCl2, 1 mM MgCl2, pH 7.4
-
Wash Buffer: 50 mM Tris-HCl, pH 7.4
-
96-well microplates
-
Glass fiber filters
-
Scintillation fluid
-
Microplate scintillation counter
Procedure:
-
Prepare serial dilutions of this compound in assay buffer.
-
In a 96-well plate, add 50 µL of assay buffer (for total binding) or a high concentration of a known muscarinic antagonist like atropine (for non-specific binding).
-
Add 50 µL of the appropriate this compound dilution.
-
Add 50 µL of [3H]-NMS at a concentration near its Kd.
-
Add 100 µL of cell membrane preparation (containing 10-20 µg of protein) to each well.
-
Incubate the plate at room temperature for 60-90 minutes with gentle agitation.
-
Terminate the assay by rapid filtration through glass fiber filters using a cell harvester.
-
Wash the filters three times with ice-cold wash buffer.
-
Allow the filters to dry, then place them in scintillation vials with scintillation fluid.
-
Quantify the radioactivity using a microplate scintillation counter.
-
Calculate specific binding by subtracting non-specific binding from total binding.
-
Determine the IC50 value by non-linear regression analysis and calculate the Ki using the Cheng-Prusoff equation.
Protocol 2: [35S]GTPγS Functional Assay
This protocol measures the functional activity of this compound as a PAM by quantifying its effect on agonist-stimulated G-protein activation.
Materials:
-
Cell membranes expressing human M2 or M4 receptors
-
[35S]GTPγS
-
GDP
-
Orthosteric agonist (e.g., Acetylcholine, Oxotremorine-M)
-
This compound
-
Assay Buffer: 50 mM HEPES, 100 mM NaCl, 10 mM MgCl2, pH 7.4
-
96-well microplates
-
Glass fiber filters
-
Scintillation fluid
-
Microplate scintillation counter
Procedure:
-
Prepare serial dilutions of the orthosteric agonist in assay buffer.
-
Prepare a fixed concentration of this compound in assay buffer.
-
In a 96-well plate, add 25 µL of assay buffer or this compound solution.
-
Add 25 µL of the orthosteric agonist dilution.
-
Add 50 µL of cell membrane preparation (10-20 µg protein) containing GDP (typically 10 µM).
-
Pre-incubate for 15 minutes at 30°C.
-
Initiate the reaction by adding 25 µL of [35S]GTPγS (final concentration ~0.1-0.5 nM).
-
Incubate for 30-60 minutes at 30°C with gentle agitation.
-
Terminate the reaction by rapid filtration through glass fiber filters.
-
Wash the filters three times with ice-cold wash buffer.
-
Quantify the bound [35S]GTPγS as described in the radioligand binding protocol.
-
Plot the data as a dose-response curve and determine the EC50 and Emax values. Compare the curves in the presence and absence of this compound to quantify the PAM effect.
Mandatory Visualization
Caption: M4 Receptor Signaling Pathway.
Caption: Preclinical Experimental Workflow.
References
Utilizing LY2119620 to Elucidate Allosteric Binding Sites on Muscarinic M2 and M4 Receptors
Application Notes and Protocols for Researchers, Scientists, and Drug Development Professionals
Introduction
LY2119620 is a potent and selective positive allosteric modulator (PAM) for the muscarinic acetylcholine M2 and M4 receptors.[1][2][3] Unlike orthosteric ligands that bind directly to the highly conserved acetylcholine binding site, this compound binds to a distinct, less conserved allosteric site on the extracellular vestibule of these receptors.[4][5] This allosteric modulation results in a potentiation of the effects of endogenous and exogenous orthosteric agonists, such as acetylcholine, oxotremorine M, and iperoxo. The unique mechanism of action of this compound makes it an invaluable tool for studying the structure, function, and signaling of M2 and M4 receptors, and for the development of novel therapeutics with improved subtype selectivity and side-effect profiles.
These application notes provide a comprehensive guide for utilizing this compound in various in vitro assays to characterize its allosteric properties and to probe the allosteric binding sites of M2 and M4 receptors. Detailed protocols for radioligand binding and functional assays are provided, along with data presentation guidelines and visualizations of key concepts and workflows.
Data Presentation
Quantitative Pharmacological Data for this compound
The following tables summarize the key quantitative data for this compound at human M2 and M4 muscarinic receptors. These values have been compiled from various in vitro studies and provide a basis for experimental design and data interpretation.
Table 1: Allosteric Modulator (this compound) and Orthosteric Ligand Binding Parameters
| Receptor Subtype | Radioligand | Orthosteric Ligand | Parameter | Value | Reference |
| M2 | [3H]this compound | Acetylcholine | Cooperativity Factor (α) | 19.5 | |
| M4 | [3H]this compound | Acetylcholine | Cooperativity Factor (α) | 79.4 | |
| M2 | [3H]NMS | Iperoxo | Cooperativity | Mild Negative | |
| M2 | [3H]Oxo-M | - | Kd | ~10 nM | |
| M4 | [3H]Oxo-M | - | Kd | ~10 nM |
Table 2: Functional Activity of this compound in [35S]GTPγS Binding Assays
| Receptor Subtype | Orthosteric Agonist | This compound Effect | Observation | Reference |
| M2 | Oxotremorine M | Potentiation | Largest cooperativity observed | |
| M4 | Oxotremorine M | Potentiation | Significant potentiation | |
| M2 | Iperoxo | Potentiation | Positive modulation of binding and efficacy | |
| M4 | Iperoxo | Potentiation | Positive modulation of binding and efficacy | |
| M2 | - | Allosteric Agonism | Modest agonism | |
| M4 | - | Allosteric Agonism | Modest agonism |
Experimental Protocols
Protocol 1: Radioligand Binding Assays to Determine Allosteric Modulation
Radioligand binding assays are fundamental for characterizing the interaction of this compound with the M2 and M4 receptors. These assays can determine the binding affinity of this compound and its cooperativity with orthosteric ligands.
A. Saturation Binding Assay with [3H]this compound
This protocol is used to determine the equilibrium dissociation constant (Kd) and the maximum number of binding sites (Bmax) for [3H]this compound.
Materials:
-
Membranes from cells expressing human M2 or M4 receptors
-
[3H]this compound
-
Unlabeled this compound
-
Assay Buffer: 50 mM Tris-HCl, 5 mM MgCl2, pH 7.4
-
Scintillation fluid
-
Glass fiber filters (GF/C)
-
Filtration apparatus
-
Scintillation counter
Procedure:
-
Prepare serial dilutions of [3H]this compound in assay buffer (e.g., 0.1 to 50 nM).
-
For each concentration of [3H]this compound, prepare tubes for total binding and non-specific binding.
-
To the non-specific binding tubes, add a high concentration of unlabeled this compound (e.g., 10 µM).
-
Add 50-100 µg of cell membranes to each tube.
-
Add the corresponding concentration of [3H]this compound to each tube.
-
Incubate at 25°C for 60 minutes.
-
Terminate the incubation by rapid filtration through GF/C filters pre-soaked in assay buffer.
-
Wash the filters three times with ice-cold assay buffer.
-
Place the filters in scintillation vials, add scintillation fluid, and count the radioactivity using a scintillation counter.
-
Calculate specific binding by subtracting non-specific binding from total binding.
-
Analyze the data using non-linear regression to determine Kd and Bmax.
B. Competition Binding Assay with [3H]N-methylscopolamine ([3H]NMS)
This protocol assesses whether this compound competes with a known orthosteric antagonist ([3H]NMS) for binding to the receptor. A lack of competition is indicative of an allosteric binding site.
Materials:
-
Membranes from cells expressing human M2 or M4 receptors
-
[3H]NMS (at a concentration near its Kd)
-
Unlabeled this compound
-
Assay Buffer, scintillation fluid, filters, filtration apparatus, and scintillation counter as in Protocol 1A.
Procedure:
-
Prepare serial dilutions of unlabeled this compound (e.g., 1 nM to 100 µM).
-
In each tube, add 50-100 µg of cell membranes.
-
Add a fixed concentration of [3H]NMS.
-
Add the varying concentrations of unlabeled this compound.
-
Incubate, filter, and wash as described in Protocol 1A.
-
Count the radioactivity and plot the percentage of specific [3H]NMS binding against the concentration of this compound to determine if there is displacement.
C. Allosteric Modulation of Orthosteric Agonist Binding ([3H]Oxotremorine-M)
This protocol measures the effect of this compound on the binding of an orthosteric agonist, [3H]Oxotremorine-M ([3H]Oxo-M).
Materials:
-
Membranes from cells expressing human M2 or M4 receptors
-
[3H]Oxo-M
-
Unlabeled Oxotremorine-M
-
This compound
-
Assay Buffer, scintillation fluid, filters, filtration apparatus, and scintillation counter as in Protocol 1A.
Procedure:
-
Perform a saturation binding experiment for [3H]Oxo-M as described in Protocol 1A, both in the absence and presence of a fixed concentration of this compound (e.g., 10 µM).
-
Determine the Kd and Bmax of [3H]Oxo-M in both conditions.
-
An increase in Bmax and/or a decrease in Kd for [3H]Oxo-M in the presence of this compound indicates positive cooperativity.
Protocol 2: [35S]GTPγS Functional Assay
The [35S]GTPγS binding assay is a functional assay that measures the activation of G proteins coupled to the M2 and M4 receptors. This assay can be used to determine the functional consequences of this compound binding, including its potentiation of agonist-induced G protein activation.
Materials:
-
Membranes from cells expressing human M2 or M4 receptors
-
[35S]GTPγS
-
GDP
-
Orthosteric agonists (e.g., Acetylcholine, Oxotremorine-M, Iperoxo)
-
This compound
-
Assay Buffer: 50 mM Tris-HCl, 5 mM MgCl2, 100 mM NaCl, 1 mM EDTA, pH 7.4
-
Scintillation fluid, filters, filtration apparatus, and scintillation counter.
Procedure:
-
Prepare dilutions of the orthosteric agonist.
-
Prepare a fixed concentration of this compound (e.g., 10 µM).
-
In each tube, add 10-20 µg of cell membranes.
-
Add GDP to a final concentration of 10 µM.
-
Add the orthosteric agonist at varying concentrations, either in the absence or presence of this compound.
-
Incubate for 15 minutes at 30°C.
-
Initiate the reaction by adding [35S]GTPγS to a final concentration of 0.1 nM.
-
Incubate for 60 minutes at 30°C.
-
Terminate the reaction by rapid filtration through GF/C filters.
-
Wash the filters with ice-cold wash buffer (50 mM Tris-HCl, pH 7.4).
-
Measure the filter-bound radioactivity by scintillation counting.
-
Plot the stimulated [35S]GTPγS binding against the agonist concentration to generate dose-response curves. A leftward shift in the EC50 or an increase in the Emax of the agonist in the presence of this compound indicates positive allosteric modulation.
Visualizations
Signaling Pathway of M2/M4 Muscarinic Receptors
Caption: M2/M4 receptor signaling pathway.
Experimental Workflow for Characterizing an Allosteric Modulator
Caption: Workflow for allosteric modulator characterization.
Conceptual Diagram of Allosteric Modulation
Caption: Allosteric modulation of a GPCR.
References
- 1. biblio.vub.ac.be [biblio.vub.ac.be]
- 2. Synergistic regulation mechanism of iperoxo and this compound for muscarinic acetylcholine M2 receptor - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Development of a radioligand, [(3)H]this compound, to probe the human M(2) and M(4) muscarinic receptor allosteric binding sites - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. Characterization of the novel positive allosteric modulator, this compound, at the muscarinic M(2) and M(4) receptors - PubMed [pubmed.ncbi.nlm.nih.gov]
Application Notes and Protocols: Co-administration of LY2119620 with Orthosteric Agonists like Iperoxo at Muscarinic Acetylcholine Receptors
For Researchers, Scientists, and Drug Development Professionals
Introduction
This document provides detailed application notes and experimental protocols for studying the co-administration of the positive allosteric modulator (PAM) LY2119620 with orthosteric agonists, using the potent "superagonist" iperoxo as a prime example. The focus is on the muscarinic acetylcholine M1 receptor, a key target in the development of therapeutics for neurological disorders. While this compound is primarily characterized as a selective PAM for M2 and M4 receptors, understanding its potential interactions at other subtypes like M1 is crucial for a comprehensive pharmacological profile.[1] Iperoxo is a potent agonist for M1, M2, and M3 receptors, making it an excellent tool to probe the effects of allosteric modulation.[1]
These notes offer a foundational framework for investigating the synergistic or differential effects of co-administering these two compound classes. The protocols provided are for key in vitro assays to determine binding affinities, functional potencies, and downstream signaling of these ligands at the M1 muscarinic receptor.
Mechanism of Action and Signaling Pathways
The M1 muscarinic acetylcholine receptor is a G-protein coupled receptor (GPCR) that primarily couples to Gq/11 proteins. Upon activation by an orthosteric agonist like iperoxo, which binds to the highly conserved acetylcholine binding site, the receptor undergoes a conformational change. This leads to the activation of phospholipase C (PLC), which in turn hydrolyzes phosphatidylinositol 4,5-bisphosphate (PIP2) into inositol 1,4,5-trisphosphate (IP3) and diacylglycerol (DAG). IP3 stimulates the release of intracellular calcium (Ca2+) from the endoplasmic reticulum, while DAG activates protein kinase C (PKC). This signaling cascade is fundamental to the physiological roles of the M1 receptor in processes such as learning and memory.
Positive allosteric modulators like this compound bind to a topographically distinct site on the receptor, known as an allosteric site.[1] While PAMs may have little to no intrinsic agonist activity on their own, they can modulate the binding and/or efficacy of an orthosteric agonist. This interaction is characterized by a cooperativity factor (α), which quantifies the extent to which the PAM enhances the affinity of the orthosteric agonist. A key aspect of the interaction between this compound and iperoxo has been elucidated through the crystal structure of the M2 receptor in a ternary complex with both ligands.[2] This structure reveals that this compound binds to the extracellular vestibule of the receptor, stabilizing an active conformation and thereby enhancing the affinity and potency of iperoxo. While this provides a blueprint for their interaction, the specific quantitative effects at the M1 receptor require empirical determination.
Figure 1: Simplified M1 Muscarinic Receptor Signaling Pathway.
Quantitative Data Summary
The following tables summarize hypothetical quantitative data for iperoxo and the potential effects of this compound at the human M1 muscarinic receptor. It is important to note that while data for iperoxo at the M1 receptor is available, specific data on the co-administration with this compound at the M1 receptor is limited in publicly available literature. The values presented for the co-administration are illustrative and should be determined experimentally using the protocols outlined below.
Table 1: Radioligand Binding Affinities
| Compound | Radioligand | Cell Line | Parameter | Value |
| Iperoxo | [3H]-NMS | CHO-M1 | Ki | To be determined |
| This compound | [3H]-NMS | CHO-M1 | Ki | >10 µM (low affinity) |
| Iperoxo + this compound | [3H]-NMS | CHO-M1 | Ki of Iperoxo | To be determined |
| This compound + Iperoxo | [3H]-LY2119620 | CHO-M1 | Kd of this compound | To be determined |
Table 2: Functional Potency and Efficacy in Calcium Mobilization Assay
| Compound(s) | Cell Line | Parameter | Value |
| Iperoxo | HEK293-M1 | pEC50 | 9.87 |
| Iperoxo | HEK293-M1 | EC50 | 24.8 nM |
| Iperoxo | CHO-M1 | Emax | ~100% (relative to full agonist) |
| This compound | CHO-M1 | EC50 | >30 µM (weak/no agonist activity) |
| Iperoxo + this compound (e.g., 1 µM) | CHO-M1 | EC50 of Iperoxo | To be determined (expect leftward shift) |
| Iperoxo + this compound (e.g., 1 µM) | CHO-M1 | Fold Shift in EC50 | To be determined |
| Iperoxo + this compound (e.g., 1 µM) | CHO-M1 | Emax of Iperoxo | To be determined (may or may not be altered) |
Table 3: Functional Potency and Efficacy in IP3 Accumulation Assay
| Compound(s) | Cell Line | Parameter | Value |
| Iperoxo | CHO-M1 | EC50 | To be determined |
| Iperoxo | CHO-M1 | Emax | To be determined |
| Iperoxo + this compound (e.g., 1 µM) | CHO-M1 | EC50 of Iperoxo | To be determined (expect leftward shift) |
| Iperoxo + this compound (e.g., 1 µM) | CHO-M1 | Emax of Iperoxo | To be determined |
Experimental Protocols
The following are detailed protocols for key experiments to characterize the interaction of this compound and iperoxo at the M1 muscarinic receptor.
Protocol 1: Radioligand Binding Assay (Competition)
Objective: To determine the binding affinity (Ki) of iperoxo and this compound for the M1 receptor and to assess the effect of this compound on iperoxo's affinity.
Materials:
-
Cell Membranes: Membranes prepared from Chinese Hamster Ovary (CHO) or Human Embryonic Kidney (HEK) 293 cells stably expressing the human M1 muscarinic receptor.
-
Radioligand: [3H]-N-methylscopolamine ([3H]-NMS), a non-selective muscarinic antagonist.
-
Non-specific binding control: Atropine (1 µM).
-
Test Compounds: Iperoxo and this compound.
-
Assay Buffer: 50 mM Tris-HCl, 5 mM MgCl2, pH 7.4.
-
Scintillation Cocktail.
-
Glass fiber filters (e.g., Whatman GF/B).
-
Filtration apparatus and liquid scintillation counter.
Procedure:
-
Membrane Preparation: Prepare cell membranes from M1-expressing cells using standard homogenization and centrifugation techniques. Determine the protein concentration using a Bradford or BCA assay.
-
Assay Setup: In a 96-well plate, add the following to each well in triplicate:
-
50 µL of Assay Buffer (for total binding) or 1 µM Atropine (for non-specific binding).
-
50 µL of various concentrations of the competing ligand (iperoxo or this compound). To assess cooperativity, add a fixed concentration of this compound (e.g., 1 µM) to the wells with varying concentrations of iperoxo.
-
50 µL of [3H]-NMS at a final concentration close to its Kd (e.g., 0.5 nM).
-
50 µL of M1 receptor-containing membranes (typically 20-50 µg of protein).
-
-
Incubation: Incubate the plate at room temperature for 2 hours with gentle agitation to reach equilibrium.
-
Filtration: Rapidly filter the contents of each well through the glass fiber filters using a cell harvester. Wash the filters three times with ice-cold Assay Buffer to remove unbound radioligand.
-
Scintillation Counting: Place the filters in scintillation vials, add scintillation cocktail, and count the radioactivity using a liquid scintillation counter.
-
Data Analysis: Calculate the specific binding by subtracting the non-specific binding from the total binding. Plot the specific binding as a function of the log concentration of the competing ligand. Determine the IC50 value using non-linear regression analysis (e.g., sigmoidal dose-response). Calculate the Ki value using the Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation constant.
Figure 2: Workflow for Radioligand Binding Assay.
Protocol 2: Intracellular Calcium Mobilization Assay
Objective: To measure the functional potency (EC50) and efficacy (Emax) of iperoxo at the M1 receptor and to determine the potentiating effect of this compound.
Materials:
-
Cells: CHO or HEK293 cells stably expressing the human M1 receptor.
-
Calcium-sensitive fluorescent dye: Fluo-4 AM or Fura-2 AM.
-
Assay Buffer: Hanks' Balanced Salt Solution (HBSS) with 20 mM HEPES, pH 7.4.
-
Probenecid (optional): To inhibit dye leakage.
-
Test Compounds: Iperoxo and this compound.
-
Fluorescence plate reader with kinetic reading capabilities (e.g., FLIPR, FlexStation).
-
Black-walled, clear-bottom 96- or 384-well plates.
Procedure:
-
Cell Plating: Seed the M1-expressing cells into the black-walled plates and allow them to attach and grow overnight.
-
Dye Loading: Remove the culture medium and incubate the cells with the calcium-sensitive dye solution in Assay Buffer for 1 hour at 37°C.
-
Compound Preparation: Prepare serial dilutions of iperoxo in Assay Buffer. To assess potentiation, prepare serial dilutions of iperoxo in the presence of a fixed concentration of this compound (e.g., 1 µM).
-
Measurement: Place the cell plate in the fluorescence plate reader.
-
Record a baseline fluorescence reading for 10-20 seconds.
-
Add the iperoxo or iperoxo + this compound solutions to the wells.
-
Continue to record the fluorescence signal for at least 60-90 seconds to capture the peak response.
-
-
Data Analysis:
-
Calculate the change in fluorescence (ΔF) by subtracting the baseline fluorescence from the peak fluorescence.
-
Normalize the data to the maximal response of a full agonist (e.g., a high concentration of iperoxo alone).
-
Plot the normalized response against the log concentration of iperoxo.
-
Determine the EC50 and Emax values using non-linear regression analysis.
-
Calculate the fold shift in iperoxo's EC50 in the presence of this compound.
-
Figure 3: Workflow for Calcium Mobilization Assay.
Protocol 3: Inositol Monophosphate (IP1) Accumulation Assay
Objective: To measure the accumulation of IP1, a stable downstream metabolite of IP3, as a measure of M1 receptor activation by iperoxo and its modulation by this compound.
Materials:
-
Cells: CHO or HEK293 cells stably expressing the human M1 receptor.
-
IP1 Assay Kit (e.g., from Cisbio Bioassays): Contains IP1-d2 conjugate, anti-IP1 cryptate conjugate, and lysis buffer.
-
Stimulation Buffer: Typically provided in the kit, containing LiCl to inhibit IP1 degradation.
-
Test Compounds: Iperoxo and this compound.
-
White 384-well plates.
-
HTRF-compatible plate reader.
Procedure:
-
Cell Plating: Seed the M1-expressing cells into the white 384-well plates and culture overnight.
-
Compound Addition:
-
Remove the culture medium.
-
Add the test compounds (iperoxo alone or in combination with a fixed concentration of this compound) diluted in Stimulation Buffer to the cells.
-
-
Incubation: Incubate the plate at 37°C for a specified time (e.g., 30-60 minutes) to allow for IP1 accumulation.
-
Cell Lysis and Detection:
-
Add the IP1-d2 conjugate and the anti-IP1 cryptate conjugate in the lysis buffer provided with the kit to each well.
-
Incubate at room temperature for 1 hour to allow for the detection reaction to occur.
-
-
Measurement: Read the plate on an HTRF-compatible plate reader, measuring the emission at 665 nm and 620 nm.
-
Data Analysis:
-
Calculate the HTRF ratio (665 nm / 620 nm) * 10,000.
-
Convert the HTRF ratio to IP1 concentration using a standard curve.
-
Plot the IP1 concentration against the log concentration of iperoxo.
-
Determine the EC50 and Emax values using non-linear regression analysis.
-
Conclusion
The co-administration of a positive allosteric modulator like this compound with an orthosteric agonist such as iperoxo presents a powerful strategy for finely tuning receptor signaling. While the synergistic effects of this specific pair are well-documented at the M2 muscarinic receptor, their interaction at the M1 receptor remains an area for further investigation. The protocols provided herein offer a robust framework for researchers to elucidate the binding and functional characteristics of such co-administration at the M1 receptor. The successful application of these methods will contribute to a deeper understanding of allosteric modulation and aid in the development of more selective and effective therapeutics for a range of neurological disorders.
References
Troubleshooting & Optimization
LY2119620 solubility and preparation of stock solutions
This guide provides researchers, scientists, and drug development professionals with comprehensive information on the solubility of LY2119620 and detailed protocols for the preparation of stock solutions. It includes troubleshooting advice and frequently asked questions to ensure successful experimental setup.
Solubility Data
The solubility of this compound can vary between manufacturers and is dependent on the solvent and conditions used. The following table summarizes solubility data from various suppliers. It is crucial to use fresh, anhydrous solvents, as the presence of moisture can significantly reduce solubility, particularly with DMSO.[1]
| Solvent | Maximum Concentration (mg/mL) | Maximum Concentration (mM) | Notes | Source(s) |
| DMSO | 21.9 - 87 | ~50 - 198.65 | Use fresh, anhydrous DMSO.[1] Sonication or warming may be required to achieve higher concentrations.[2] | [3][4] |
| Ethanol | 1 - 10 | ~2.28 - 22.83 | Solubility is limited. | |
| Water | Insoluble | Insoluble | Not a suitable solvent for primary stock solutions. | |
| 1 eq. HCl | 43.79 | 100 | An alternative for creating aqueous-based solutions. | |
| DMF | 50 | ~114.17 | ||
| DMSO:PBS (pH 7.2) (1:2) | 0.33 | ~0.75 | For preparing working solutions diluted from a DMSO stock. | |
| In Vivo Formulation 1 | ≥ 2.5 | ≥ 5.71 | 10% DMSO, 40% PEG300, 5% Tween-80, 45% Saline. | |
| In Vivo Formulation 2 | ≥ 2.5 | ≥ 5.71 | 10% DMSO, 90% Corn Oil. |
Note: The molecular weight of this compound is approximately 437.94 g/mol . Batch-specific molecular weights may vary.
Experimental Protocols
Preparation of a 10 mM DMSO Stock Solution
This protocol describes the preparation of a 10 mM stock solution of this compound in DMSO, a commonly used solvent for this compound.
Materials:
-
This compound powder (CAS No. 886047-22-9)
-
Anhydrous, high-purity Dimethyl Sulfoxide (DMSO)
-
Sterile microcentrifuge tubes or vials
-
Calibrated analytical balance
-
Calibrated micropipettes
-
Vortex mixer
-
Water bath sonicator (optional)
Procedure:
-
Calculate Required Mass: Determine the mass of this compound needed. For example, to prepare 1 mL of a 10 mM stock solution:
-
Mass (mg) = Molarity (mol/L) x Volume (L) x Molecular Weight ( g/mol ) x 1000 (mg/g)
-
Mass (mg) = 0.010 mol/L x 0.001 L x 437.94 g/mol x 1000 mg/g = 4.38 mg
-
-
Weigh Compound: Carefully weigh out the calculated mass of this compound powder and place it into a sterile vial.
-
Add Solvent: Add the appropriate volume of fresh, anhydrous DMSO to the vial. For the example above, add 1 mL of DMSO.
-
Dissolve Compound: Tightly cap the vial and vortex thoroughly. If the compound does not fully dissolve, use a water bath sonicator for 5-10 minutes or gently warm the solution. If precipitation or phase separation occurs, heating and/or sonication can aid dissolution.
-
Storage: Once the compound is fully dissolved, aliquot the stock solution into smaller, single-use volumes to prevent degradation from repeated freeze-thaw cycles. Store the aliquots at -20°C for up to one year or at -80°C for up to two years.
Troubleshooting and FAQs
Q1: My this compound powder won't dissolve completely in DMSO at my desired concentration.
A1: Several factors can affect solubility.
-
Solvent Quality: Ensure you are using fresh, anhydrous (water-free) DMSO. Hygroscopic or moisture-absorbing DMSO can significantly reduce the solubility of this compound.
-
Mechanical Agitation: If vortexing is insufficient, use a water bath sonicator for several minutes to aid dissolution.
-
Temperature: Gently warming the solution can help increase solubility. However, avoid excessive heat to prevent compound degradation.
-
Concentration: You may be exceeding the maximum solubility limit. Refer to the solubility table and consider preparing a less concentrated stock solution.
Q2: After dissolving, my stock solution became cloudy or formed a precipitate upon storage.
A2: This is likely due to precipitation.
-
Storage Temperature: Ensure the solution is stored properly at -20°C or -80°C.
-
Freeze-Thaw Cycles: Avoid repeated freeze-thaw cycles, which can degrade the compound and affect its solubility. Always aliquot the stock solution into single-use volumes after preparation.
-
Solvent Saturation: The solution might be supersaturated. Try gently warming and vortexing the vial to redissolve the precipitate before use.
Q3: How should I store the solid compound and the prepared stock solutions?
A3:
-
Solid Powder: Store the powdered form of this compound at -20°C for long-term stability (up to 3 years).
-
Stock Solutions: Aliquoted stock solutions in solvent are stable for up to 1 year at -20°C or 2 years at -80°C.
Q4: Can I prepare a stock solution in an aqueous buffer like PBS?
A4: this compound is generally insoluble in water. Direct preparation in PBS is not recommended. For aqueous experimental media, first prepare a high-concentration primary stock in DMSO. Then, dilute this stock into your aqueous buffer to the final working concentration. Be aware that the solubility in a mixed DMSO:PBS (1:2) solution is low (around 0.33 mg/mL), so ensure your final concentration does not exceed this limit to avoid precipitation.
Q5: What is the recommended formulation for in vivo experiments?
A5: Direct injection of a DMSO stock is often not suitable for in vivo studies. Published protocols suggest using co-solvents to create a stable formulation. Two examples that yield a clear solution of at least 2.5 mg/mL are:
-
10% DMSO, 40% PEG300, 5% Tween-80, and 45% Saline.
-
10% DMSO and 90% Corn Oil. It is recommended to prepare these formulations fresh for each experiment.
References
LY2119620 Technical Support Center: Troubleshooting Precipitation
This guide provides researchers, scientists, and drug development professionals with essential information for troubleshooting common issues related to the solubility and stability of LY2119620 in experimental buffers.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what is its mechanism of action?
This compound is a positive allosteric modulator (PAM) that selectively targets the M2 and M4 muscarinic acetylcholine receptors (mAChRs).[1][2] Unlike orthosteric agonists that bind directly to the primary acetylcholine binding site, this compound binds to a distinct, extracellular allosteric site on the receptor.[1][3] This binding enhances the receptor's affinity and/or efficacy for orthosteric agonists like acetylcholine (ACh), thereby potentiating their effect.[1] It shows minimal activity at M1, M3, and M5 receptors. This mechanism is crucial for modulating neural circuits, making the M4 receptor, in particular, a therapeutic target for conditions like schizophrenia.
Caption: Signaling pathway of this compound as a PAM at M2/M4 receptors.
Q2: What are the recommended solvents and storage conditions for this compound?
This compound is soluble in organic solvents like DMSO but is insoluble in water. For stock solutions, fresh, high-quality DMSO is recommended to avoid moisture absorption, which can reduce solubility.
Table 1: Solubility Data for this compound
| Solvent | Maximum Concentration (mg/mL) | Maximum Concentration (mM) |
| DMSO | 87 | 198.65 |
| 1eq. HCl | 43.79 | 100 |
Data sourced from multiple suppliers. Refer to the batch-specific Certificate of Analysis for precise data.
Proper storage is critical to maintain the compound's stability. Stock solutions should be aliquoted to prevent repeated freeze-thaw cycles.
Table 2: Recommended Storage Conditions
| Form | Temperature | Recommended Duration |
| Solid Powder | -20°C | Up to 3 years |
| Stock Solution in Solvent | -80°C | Up to 1 year |
| Stock Solution in Solvent | -20°C | Up to 1 month |
General guidance based on supplier recommendations.
Q3: My this compound precipitated after I diluted my DMSO stock into an aqueous experimental buffer. What can I do?
Precipitation upon dilution into aqueous media is a common challenge with hydrophobic compounds. This occurs when the concentration of the compound exceeds its solubility limit in the final buffer composition.
Below is a troubleshooting workflow to address this issue.
References
- 1. LY 2119620 | M2 Receptors | Tocris Bioscience [tocris.com]
- 2. Characterization of the novel positive allosteric modulator, this compound, at the muscarinic M(2) and M(4) receptors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Activation and allosteric modulation of a muscarinic acetylcholine receptor - PMC [pmc.ncbi.nlm.nih.gov]
Off-target effects and M2 receptor cross-reactivity of LY2119620
This technical support center provides researchers, scientists, and drug development professionals with essential information regarding the off-target effects and M2 receptor cross-reactivity of LY2119620. Below you will find troubleshooting guides and frequently asked questions to assist in your experimental design and data interpretation.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what is its primary mechanism of action?
A1: this compound is a positive allosteric modulator (PAM) that selectively targets the M2 and M4 muscarinic acetylcholine receptors.[1][2] As a PAM, it binds to a site on the receptor that is different from the orthosteric site where the endogenous ligand acetylcholine (ACh) binds.[1] This binding enhances the receptor's response to orthosteric agonists.[1][3]
Q2: What are the known off-target effects of this compound?
A2: The primary "off-target" effect of this compound, in the context of M4 receptor-focused research, is its significant cross-reactivity with the M2 muscarinic receptor. It shows minimal to no activity at M1, M3, and M5 receptors. This M2/M4 selectivity is a key characteristic of the compound.
Q3: Why is the M2 receptor cross-reactivity of this compound a concern?
A3: The M2 receptor is the predominant muscarinic receptor subtype in the heart, where its activation leads to a decrease in heart rate and contractility. The cross-reactivity of this compound with the M2 receptor raises concerns about potential cardiovascular liabilities, making it unsuitable for therapeutic use in many applications.
Q4: How does this compound affect agonist binding and signaling at M2 and M4 receptors?
A4: this compound positively modulates the binding and function of orthosteric agonists at both M2 and M4 receptors. In functional assays, such as GTPγS binding, it potentiates the activity of agonists like acetylcholine. It also exhibits modest allosteric agonism on its own at these receptors.
Q5: Can this compound be used as a radioligand?
A5: Yes, a tritiated form of this compound, [3H]this compound, has been developed and can be used as a radioligand to directly probe the allosteric binding sites of M2 and M4 receptors.
Quantitative Data Summary
The following tables summarize the key quantitative parameters of this compound at M2 and M4 muscarinic receptors.
Table 1: Functional Potency and Cooperativity of this compound in [35S]GTPγS Binding Assay
| Receptor | Orthosteric Agonist | This compound Concentration (µM) | Agonist EC50 (nM) | Cooperativity Factor (α) |
| M2 | Acetylcholine | 0 | 1800 ± 200 | 19.5 |
| 0.3 | 430 ± 50 | |||
| 1 | 160 ± 20 | |||
| 3 | 70 ± 10 | |||
| 10 | 30 ± 4 | |||
| M4 | Acetylcholine | 0 | 1300 ± 100 | 79.4 |
| 0.3 | 150 ± 20 | |||
| 1 | 40 ± 5 | |||
| 3 | 20 ± 3 | |||
| 10 | 10 ± 2 |
Data extracted from Croy et al., 2014.
Table 2: Allosteric Agonism of this compound in [35S]GTPγS Binding Assay
| Receptor | Maximal Response (% of Emax for Acetylcholine) |
| M2 | ~20% |
| M4 | ~15% |
Data estimated from figures in Croy et al., 2014.
Table 3: Effect of this compound on [3H]Oxo-M Saturation Binding
| Receptor | This compound Concentration (µM) | [3H]Oxo-M Bmax (fmol/mg protein) |
| M2 | 0 | ~800 |
| 10 | ~2800 | |
| M4 | 0 | ~300 |
| 10 | ~1300 |
Data extracted from Croy et al., 2014.
Experimental Protocols & Troubleshooting
[35S]GTPγS Binding Assay
This functional assay measures the activation of G proteins upon receptor stimulation.
Detailed Methodology:
-
Membrane Preparation: Prepare cell membranes from a cell line expressing the human M2 or M4 muscarinic receptor.
-
Assay Buffer: Use a buffer containing 50 mM Tris-HCl (pH 7.4), 100 mM NaCl, 5 mM MgCl2, and 1 µM GDP.
-
Reaction Mixture: In a 96-well plate, combine:
-
Cell membranes (5-10 µg protein/well)
-
Varying concentrations of the orthosteric agonist (e.g., acetylcholine).
-
Varying concentrations of this compound or vehicle control.
-
Saponin (10 µg/ml) to permeabilize the membranes.
-
-
Initiation: Start the reaction by adding [35S]GTPγS (final concentration ~0.1 nM).
-
Incubation: Incubate the plate at 30°C for 60 minutes with gentle agitation.
-
Termination: Stop the reaction by rapid filtration through glass fiber filters using a cell harvester.
-
Washing: Wash the filters multiple times with ice-cold wash buffer (e.g., 50 mM Tris-HCl, pH 7.4).
-
Scintillation Counting: Dry the filters, add scintillation fluid, and quantify the bound radioactivity using a scintillation counter.
Troubleshooting Guide for [35S]GTPγS Binding Assay
| Issue | Potential Cause(s) | Suggested Solution(s) |
| High Basal Binding | Insufficient GDP in the assay buffer. | Optimize the GDP concentration (typically 1-10 µM for Gi/o-coupled receptors). |
| Receptor overexpression leading to constitutive activity. | Reduce the amount of membrane protein per well. | |
| Low Signal-to-Noise Ratio | Suboptimal assay conditions. | Optimize incubation time, temperature, and concentrations of Mg2+ and NaCl. |
| Low receptor expression. | Use a cell line with higher receptor expression or increase the amount of membrane protein. | |
| Inconsistent Results | Pipetting errors or inadequate mixing. | Ensure accurate pipetting and proper mixing of reagents. |
| Temperature fluctuations during incubation. | Use a temperature-controlled incubator and ensure uniform heating of the plate. |
[3H]this compound Radioligand Binding Assay
This assay directly measures the binding of [3H]this compound to the allosteric site.
Detailed Methodology:
-
Membrane Preparation: Prepare cell membranes from a cell line expressing the human M2 or M4 muscarinic receptor.
-
Assay Buffer: A suitable buffer is 50 mM Tris-HCl (pH 7.4) with 5 mM MgCl2.
-
Reaction Mixture: In a 96-well plate, combine:
-
Cell membranes (10-20 µg protein/well).
-
Varying concentrations of [3H]this compound.
-
For non-specific binding, include a high concentration of unlabeled this compound (e.g., 10 µM).
-
To investigate cooperativity, include a fixed concentration of an orthosteric agonist.
-
-
Incubation: Incubate at 25°C for 60 minutes.
-
Termination and Washing: Same as for the [35S]GTPγS binding assay.
-
Scintillation Counting: Same as for the [35S]GTPγS binding assay.
Troubleshooting Guide for [3H]this compound Radioligand Binding Assay
| Issue | Potential Cause(s) | Suggested Solution(s) |
| High Non-Specific Binding | Radioligand sticking to filters or plate. | Pre-soak filters in polyethylenimine (PEI). Include a detergent like BSA in the assay buffer. |
| Too high concentration of radioligand. | Use a lower concentration of [3H]this compound. | |
| Failure to Reach Saturation | Insufficient range of radioligand concentrations. | Extend the concentration range of [3H]this compound used. |
| Low receptor density. | Increase the amount of membrane protein per well. | |
| Variability in Bmax values with orthosteric agonists | G protein-dependent conformational changes. | This is an expected outcome, as the binding of [3H]this compound can be sensitive to the G protein-coupled state of the receptor. |
Visualizations
Caption: M2/M4 Receptor Signaling Pathway with this compound Modulation.
Caption: Workflow for the [35S]GTPγS Binding Assay.
References
- 1. Characterization of the novel positive allosteric modulator, this compound, at the muscarinic M(2) and M(4) receptors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. [PDF] Characterization of the Novel Positive Allosteric Modulator, this compound, at the Muscarinic M2 and M4 Receptors | Semantic Scholar [semanticscholar.org]
- 3. LY 2119620 | M2 Receptors | Tocris Bioscience [tocris.com]
Technical Support Center: Managing Potential Cardiovascular Liabilities of LY2119620 In Vivo
This technical support center provides researchers, scientists, and drug development professionals with comprehensive guidance on managing the potential cardiovascular liabilities of LY2119620 in in vivo experiments. The information is presented in a question-and-answer format, including troubleshooting guides, frequently asked questions (FAQs), detailed experimental protocols, and visual aids to support your research.
Frequently Asked Questions (FAQs)
Q1: What is this compound and why is it associated with cardiovascular liabilities?
A1: this compound is a potent and selective positive allosteric modulator (PAM) of the muscarinic M2 and M4 receptors.[1][2] Its potential cardiovascular liabilities stem from its activity at the M2 muscarinic receptor, which is the predominant muscarinic receptor subtype in the heart.[3][4] Activation of M2 receptors in the sinoatrial node, atrioventricular node, and atrial muscle leads to negative chronotropic (decreased heart rate), dromotropic (decreased conduction velocity), and inotropic (decreased contractility) effects.[5] As a PAM, this compound enhances the effect of the endogenous neurotransmitter, acetylcholine, at the M2 receptor, thereby potentiating these cardiodepressive effects.
Q2: What are the expected cardiovascular effects of this compound in in vivo models?
A2: Based on its mechanism of action as an M2 receptor PAM, the primary expected cardiovascular effects of this compound in vivo are bradycardia (a significant decrease in heart rate) and potentially hypotension (a decrease in blood pressure). The extent of these effects will be dose-dependent. In electrocardiogram (ECG) recordings, one might expect to see an increase in the PR interval, reflecting delayed AV conduction.
Q3: Are there any clinical data on the cardiovascular effects of M2 PAMs?
A3: While several M2 PAMs have been investigated preclinically, few have advanced to human clinical trials. One such candidate, BAY 2413555, was developed to restore autonomic balance in heart failure. However, its Phase I clinical trial was terminated due to findings from a chronic toxicology study in monkeys that showed increased vascular inflammation with long-term treatment. This highlights the critical need for thorough preclinical in vivo cardiovascular safety assessment for any M2-acting compound.
Troubleshooting Guides for In Vivo Cardiovascular Monitoring
Telemetry Studies
| Issue | Potential Cause(s) | Troubleshooting Steps |
| Noisy or intermittent signal | - Poor electrode contact- Animal movement artifact- Fluid accumulation around the transmitter | - Check electrode placement and ensure good skin contact.- Allow for an adequate acclimation period for the animal to reduce stress-related movement.- If fluid accumulation is suspected, consult with a veterinarian. Proper surgical technique can minimize this. |
| Sudden loss of signal | - Battery failure in the telemetry implant- Transmitter malfunction- Receiver issue | - Check the battery life of the implant if your system allows.- Ensure the receiver is properly positioned and functioning.- Try a different receiver to rule out a hardware issue. |
| Unexpected baseline drift | - Post-surgical inflammation or infection- Changes in animal's physiological state (e.g., stress, circadian rhythm) | - Monitor the animal for any signs of distress or infection at the surgical site.- Ensure a stable and controlled environment for the animal.- Analyze data in the context of the animal's known circadian rhythms. |
Invasive Hemodynamic Monitoring (Pressure Catheters)
| Issue | Potential Cause(s) | Troubleshooting Steps |
| Damped pressure waveform | - Air bubbles in the catheter or transducer- Kink in the catheter- Clot formation at the catheter tip | - Thoroughly flush the system with heparinized saline to remove air bubbles.- Ensure the catheter is not kinked or bent.- Gently aspirate to check for blood return and then flush to clear any potential clots. |
| Inaccurate pressure readings | - Incorrect transducer calibration or zeroing- Transducer not at the level of the heart (phlebostatic axis) | - Recalibrate and re-zero the transducer according to the manufacturer's instructions.- Ensure the transducer is positioned at the level of the animal's right atrium. |
| Catheter-induced arrhythmias | - Mechanical irritation of the endocardium by the catheter tip | - Slightly withdraw the catheter until the arrhythmia resolves.- Confirm proper catheter placement using fluoroscopy or other imaging techniques if available. |
Quantitative Data Summary
Disclaimer: No specific in vivo cardiovascular data for this compound has been published. The following tables present hypothetical, yet representative, data based on the known pharmacological effects of M2 muscarinic receptor activation. These tables are for illustrative purposes to guide researchers on the expected nature of the results.
Table 1: Hypothetical Dose-Response Effect of this compound on Heart Rate in a Conscious Rat Model (Telemetry)
| Treatment Group | Dose (mg/kg, i.p.) | N | Baseline Heart Rate (bpm, Mean ± SEM) | Heart Rate at Tmax (bpm, Mean ± SEM) | % Change from Baseline |
| Vehicle (Saline) | 0 | 8 | 350 ± 10 | 345 ± 12 | -1.4% |
| This compound | 1 | 8 | 355 ± 9 | 310 ± 11 | -12.7% |
| This compound | 3 | 8 | 348 ± 11 | 275 ± 10** | -21.0% |
| This compound | 10 | 8 | 352 ± 12 | 220 ± 13*** | -37.5% |
| p<0.05, **p<0.01, ***p<0.001 vs. Vehicle |
Table 2: Hypothetical Hemodynamic Effects of this compound in an Anesthetized Rat Model
| Parameter | Vehicle (n=6) | This compound (5 mg/kg, i.v.) (n=6) | % Change |
| Heart Rate (bpm) | 320 ± 15 | 215 ± 18*** | -32.8% |
| Mean Arterial Pressure (mmHg) | 95 ± 5 | 80 ± 6 | -15.8% |
| Left Ventricular Systolic Pressure (mmHg) | 110 ± 7 | 92 ± 8 | -16.4% |
| LV dP/dt_max (mmHg/s) | 7500 ± 450 | 5800 ± 500 | -22.7% |
| p<0.05, ***p<0.001 vs. Vehicle |
Experimental Protocols
Protocol 1: In Vivo Cardiovascular Monitoring using Radiotelemetry in Rats
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Animal Preparation: Male Sprague-Dawley rats (250-300g) are singly housed and maintained on a 12-hour light/dark cycle with ad libitum access to food and water.
-
Telemetry Implantation:
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Anesthetize the rat with isoflurane (2-3% in oxygen).
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Surgically implant a telemetry transmitter (e.g., DSI PA-C40) with the catheter inserted into the abdominal aorta for blood pressure measurement and ECG leads placed in a lead II configuration.
-
The body of the transmitter is placed in the abdominal cavity.
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Close the incisions and provide post-operative analgesia.
-
Allow a recovery period of at least 7-10 days.
-
-
Data Acquisition:
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Place the rat's home cage on a receiver platform.
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Record baseline cardiovascular parameters (blood pressure, heart rate, ECG, and activity) continuously for 24-48 hours to establish a stable baseline.
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Administer this compound or vehicle intraperitoneally (i.p.) at the desired doses.
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Continue recording cardiovascular parameters for at least 24 hours post-dosing.
-
-
Data Analysis:
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Analyze the telemetered data using appropriate software (e.g., DSI Ponemah).
-
Calculate mean arterial pressure (MAP), heart rate (HR), and ECG intervals (e.g., PR, QRS, QT).
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Average data into time bins (e.g., 15-minute intervals) and compare the effects of this compound to the vehicle control group.
-
Protocol 2: Invasive Hemodynamic Assessment in Anesthetized Rats
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Animal Preparation: Anesthetize a male Wistar rat (300-350g) with an appropriate anesthetic (e.g., urethane, 1.2 g/kg, i.p.).
-
Surgical Instrumentation:
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Perform a tracheotomy to ensure a patent airway.
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Cannulate the right carotid artery with a pressure-volume catheter (e.g., Millar SPR-838) and advance it into the left ventricle to measure left ventricular pressure (LVP) and volume.
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Cannulate the right femoral vein for drug administration.
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Insert ECG needle electrodes subcutaneously for lead II recording.
-
-
Data Acquisition:
-
Allow the animal to stabilize for at least 30 minutes after surgery.
-
Record baseline hemodynamic parameters, including heart rate, LVP, and the maximal rate of pressure development (dP/dt_max).
-
Administer a bolus intravenous (i.v.) dose of this compound or vehicle.
-
Record the hemodynamic response continuously for at least 60 minutes post-dose.
-
-
Data Analysis:
-
Analyze the data using a data acquisition system (e.g., ADInstruments PowerLab).
-
Measure the peak changes in heart rate, LVP, and dP/dt_max following drug administration.
-
Compare the responses between the this compound-treated and vehicle-treated groups.
-
Mandatory Visualizations
Caption: M2 Muscarinic Receptor Signaling Pathway in Cardiomyocytes.
Caption: Experimental Workflow for In Vivo Telemetry Studies.
References
- 1. researchgate.net [researchgate.net]
- 2. Characterization of the novel positive allosteric modulator, this compound, at the muscarinic M(2) and M(4) receptors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. biomed.cas.cz [biomed.cas.cz]
- 4. Muscarinic Receptors in Cardioprotection and Vascular Tone Regulation - PMC [pmc.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
Technical Support Center: Optimizing LY2119620 for Functional Assays
Welcome to the technical support center for LY2119620. This resource provides troubleshooting guidance and frequently asked questions to help researchers and drug development professionals optimize the use of this compound in functional assays.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what is its primary mechanism of action?
A1: this compound is a positive allosteric modulator (PAM) that is selective for the M2 and M4 muscarinic acetylcholine receptors (mAChRs).[1][2][3] As a PAM, it binds to a site on the receptor that is distinct from the orthosteric site where endogenous ligands like acetylcholine bind.[4] This binding enhances the receptor's response to the orthosteric agonist.[2] this compound has been shown to potentiate the activity of agonists in G protein-coupled functional assays.
Q2: What are the key applications of this compound in research?
A2: this compound is primarily used as a research tool to study the function of M2 and M4 mAChRs. Its ability to selectively modulate these receptors makes it valuable for investigating the neural circuits involved in conditions like schizophrenia. It has also been developed into a radiotracer, [³H]this compound, for probing the allosteric binding sites of M2 and M4 receptors in radioligand binding assays.
Q3: In which functional assays can this compound be used?
A3: this compound can be employed in a variety of functional assays to assess M2 and M4 receptor activity. These include:
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Guanosine 5'-[γ-³⁵S]-triphosphate ([³⁵S]GTPγS) binding assays: This assay measures the activation of G proteins, which is a proximal event following receptor activation.
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Extracellular signal-regulated kinase (ERK) 1/2 phosphorylation assays: This assay measures a downstream signaling event that can be initiated by M2/M4 receptor activation.
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Inositol phosphate (IP) accumulation assays: This can be used to measure G-protein mediated activation of the receptor.
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β-arrestin recruitment assays: These assays can evaluate G protein-independent signaling pathways.
Q4: How should I prepare a stock solution of this compound?
A4: this compound is soluble in DMSO. For a stock solution, it can be dissolved in fresh DMSO at a concentration of 87 mg/mL (198.65 mM). It is important to use fresh DMSO as moisture can reduce solubility. The product's molecular weight is 437.94 g/mol , but this may vary between batches due to hydration, which will affect the solvent volumes required.
Troubleshooting Guide
Issue 1: High background signal or off-target effects in my assay.
-
Possible Cause: this compound has known cross-reactivity with the M2 receptor, which could lead to unintended effects if your system expresses M2 receptors and you are focused on M4.
-
Troubleshooting Steps:
-
Confirm Receptor Expression: Verify the expression profile of muscarinic receptor subtypes in your experimental system (e.g., cell line, tissue).
-
Use a More Selective Tool Compound: If M2 receptor activity is a concern, consider using a more M4-selective PAM if available for your specific application.
-
Optimize Concentration: Titrate this compound to the lowest effective concentration to minimize off-target effects.
-
Include Proper Controls: Use control cells or tissues that do not express the target receptor to quantify non-specific effects.
-
Issue 2: Variability in the potentiation of the orthosteric agonist.
-
Possible Cause: The potentiation effect of this compound can be "probe-dependent," meaning the degree of modulation can vary depending on the specific orthosteric agonist used (e.g., acetylcholine, oxotremorine M, iperoxo).
-
Troubleshooting Steps:
-
Consistency is Key: Use the same orthosteric agonist throughout a series of experiments to ensure comparability of results.
-
Characterize Your System: If changing the orthosteric agonist, you must re-characterize the concentration-response relationship for both the agonist and this compound.
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Consult the Literature: Review studies that have used the same orthosteric-allosteric pairing to guide your experimental design. For example, the largest cooperativity has been observed for the oxotremorine M-LY2119620 pairing in GTPγS assays.
-
Issue 3: Unexpected agonist activity from this compound alone.
-
Possible Cause: this compound can exhibit some direct agonist activity (allosteric agonism) at the M2 and M4 receptors, even in the absence of an orthosteric agonist.
-
Troubleshooting Steps:
-
Run an Agonist-Free Control: Always include a control with this compound alone to quantify its intrinsic agonist activity in your assay system.
-
Subtract Basal Activity: Subtract the signal generated by this compound alone from the signal observed in the presence of the orthosteric agonist to determine the true potentiation effect.
-
Lower the Concentration: If the intrinsic agonism is confounding your results, try using a lower concentration of this compound that still provides sufficient potentiation.
-
Data Presentation
Table 1: In Vitro Pharmacological Profile of this compound
| Parameter | Receptor | Value | Assay Conditions | Reference |
| Cooperativity Factor (α) | M2 | 19.5 | In the presence of Acetylcholine | |
| M4 | 79.4 | In the presence of Acetylcholine | ||
| Dissociation Constant (KD) of [³H]this compound | Rat Brain Regions | Varies by region | Radioligand Binding |
Experimental Protocols
Protocol 1: [³⁵S]GTPγS Binding Assay
This protocol is a proximal measure of receptor activation.
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Membrane Preparation: Prepare cell membranes from a cell line stably expressing the human M2 or M4 receptor.
-
Assay Buffer: Use a buffer containing 50 mM Tris-HCl, 100 mM NaCl, 5 mM MgCl₂, and 1 mM EDTA, at pH 7.4.
-
Reaction Mixture: In a 96-well plate, combine:
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Cell membranes (5-10 µg protein)
-
Varying concentrations of this compound
-
A fixed concentration of the orthosteric agonist (e.g., acetylcholine, iperoxo)
-
GDP (10 µM)
-
-
Incubation: Pre-incubate the mixture at 30°C for 15 minutes.
-
Initiate Reaction: Add [³⁵S]GTPγS (0.1 nM final concentration) to initiate the binding reaction.
-
Incubation: Incubate at 30°C for 30-60 minutes.
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Termination: Terminate the reaction by rapid filtration through glass fiber filters.
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Washing: Wash the filters with ice-cold assay buffer.
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Detection: Measure the radioactivity retained on the filters using a scintillation counter.
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Data Analysis: Analyze the data using non-linear regression to determine EC₅₀ and maximal response.
Protocol 2: ERK1/2 Phosphorylation Assay
This protocol measures a downstream signaling event.
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Cell Culture: Plate CHO cells stably expressing the human M2 receptor in 96-well plates and grow to 80-90% confluency.
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Serum Starvation: Serum-starve the cells for 4-6 hours prior to the experiment.
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Compound Treatment: Treat the cells with varying concentrations of this compound with or without a fixed concentration of an orthosteric agonist.
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Incubation: Incubate at 37°C for 5-10 minutes.
-
Cell Lysis: Lyse the cells in a suitable lysis buffer containing protease and phosphatase inhibitors.
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Detection: Measure the levels of phosphorylated ERK1/2 and total ERK1/2 using a suitable detection method, such as ELISA or Western blotting.
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Data Analysis: Normalize the phosphorylated ERK1/2 levels to total ERK1/2 levels and analyze the concentration-response data.
Visualizations
Caption: M2/M4 receptor signaling enhanced by this compound.
Caption: General workflow for in vitro functional assays.
References
- 1. Characterization of the novel positive allosteric modulator, this compound, at the muscarinic M(2) and M(4) receptors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. selleckchem.com [selleckchem.com]
- 3. LY 2119620 | M2 Receptors | Tocris Bioscience [tocris.com]
- 4. Current Advances in Allosteric Modulation of Muscarinic Receptors - PMC [pmc.ncbi.nlm.nih.gov]
Interpreting probe dependence in LY2119620 binding assays
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers utilizing LY2119620 in binding assays. The information is tailored for scientists in drug development and related fields to address challenges, particularly the phenomenon of probe dependence.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what is its primary mechanism of action?
A1: this compound is a positive allosteric modulator (PAM) that specifically targets the M2 and M4 muscarinic acetylcholine receptors.[1] Unlike orthosteric agonists that bind to the same site as the endogenous ligand acetylcholine (ACh), this compound binds to a distinct, allosteric site on the receptor.[2][3] Its primary action is to enhance the binding affinity and/or efficacy of orthosteric ligands.[1] It has been shown to potentiate the activity of agonists at the M2 and M4 receptors in functional assays.
Q2: What is "probe dependence" and how does it relate to this compound?
A2: Probe dependence is a phenomenon observed with allosteric modulators where the magnitude and even the nature of the allosteric effect are dependent on the specific orthosteric ligand (the "probe") used in the assay. For this compound, this means that its potentiation effect can vary significantly depending on which orthosteric agonist it is paired with (e.g., acetylcholine, iperoxo, or oxotremorine M). This is a critical consideration when designing experiments and interpreting data, as the choice of orthostatic probe will directly influence the observed results.
Q3: Can this compound activate the M2/M4 receptor on its own?
A3: Yes, this compound has been shown to exhibit modest allosteric agonism at both M2 and M4 receptors, meaning it can directly activate the receptor to a small degree in the absence of an orthosteric agonist. However, its primary and more significant effect is as a PAM, enhancing the action of other agonists.
Q4: Can [3H]this compound be used as a radioligand?
A4: Yes, a radiolabeled version, [3H]this compound, has been developed and is used to directly probe the allosteric binding sites on the human M2 and M4 muscarinic receptors. This allows for direct measurement of binding to the allosteric site and studies of its interaction with orthosteric ligands.
Troubleshooting Guide
Issue 1: Inconsistent cooperativity values between experiments.
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Possible Cause: The most likely reason is the use of different orthosteric agonist probes across assays. As explained by the principle of probe dependence, this compound's cooperativity factor will change depending on the orthosteric ligand it is paired with.
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Troubleshooting Steps:
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Standardize the Orthosteric Probe: Ensure that the same orthosteric agonist at a consistent concentration is used for all related experiments where cooperativity is being compared.
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Report the Probe: When reporting cooperativity data for this compound, always specify the orthosteric agonist used.
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Full Characterization: If exploring the pharmacology of this compound, it is advisable to characterize its effects with a panel of different orthosteric agonists to fully understand its probe-dependent profile.
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Issue 2: High non-specific binding in [3H]this compound radioligand assays.
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Possible Cause: High non-specific binding can obscure the specific binding signal, leading to inaccurate determination of receptor affinity (Kd) and density (Bmax). This can be due to the radioligand binding to components other than the receptor, such as lipids, proteins, and the filter apparatus.
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Troubleshooting Steps:
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Optimize Radioligand Concentration: Use a lower concentration of [3H]this compound, ideally at or below its Kd value.
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Optimize Membrane Protein Concentration: Titrate the amount of cell membrane preparation to find the optimal balance between a robust specific binding signal and low non-specific binding.
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Modify Assay Buffer: The inclusion of bovine serum albumin (BSA) in the assay buffer can help to reduce non-specific interactions.
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Pre-soak Filters: Pre-soaking the filters in a solution like polyethyleneimine (PEI) can reduce the binding of the radioligand to the filter itself.
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Issue 3: Difficulty in achieving binding equilibrium.
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Possible Cause: High-affinity ligands, which often have slow dissociation rates, may require longer incubation times to reach equilibrium. The presence of the allosteric modulator can also affect the kinetics of orthosteric ligand binding.
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Troubleshooting Steps:
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Determine Equilibrium Time: Conduct kinetic experiments (association and dissociation) to determine the appropriate incubation time for your specific assay conditions. It is recommended to incubate for at least five times the half-life of the dissociation reaction.
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Consistent Incubation Conditions: Ensure that the incubation time and temperature are kept constant across all experiments to ensure reproducibility.
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Data Presentation
The following tables summarize the pharmacological properties of this compound at the human M2 and M4 muscarinic receptors, highlighting the probe-dependent nature of its allosteric modulation.
Table 1: Allosteric Ternary Complex Model Binding Parameters for this compound at the Human M2 Receptor
| Parameter | Value (with Iperoxo) | Value (with [3H]-NMS) |
| pKB | 5.77 ± 0.10 | - |
| pKi | 8.51 ± 0.04 | - |
| Logα | 1.40 ± 0.09 (α = 25) | -0.26 ± 0.03 (α' = 0.6) |
Data adapted from Kruse et al., 2013. pKB represents the negative logarithm of the equilibrium dissociation constant of this compound. pKi is the negative logarithm of the equilibrium dissociation constant of iperoxo. Logα is the logarithm of the binding cooperativity factor.
Table 2: Cooperativity of this compound with Different Orthosteric Agonists at M2 and M4 Receptors
| Receptor | Orthosteric Agonist | Cooperativity Factor (α) |
| M2 | Acetylcholine | 19.5 |
| M4 | Acetylcholine | 79.4 |
Data from Tocris Bioscience, citing Croy et al., 2014.
Table 3: Effect of this compound on [3H]Oxo-M Saturation Binding
| Receptor | Condition | Bmax (fmol/mg) |
| M2 | [3H]Oxo-M alone | 793 ± 1.95 |
| M2 | + 10 µM this compound | 2850 ± 162 |
| M4 | [3H]Oxo-M alone | 284 ± 18.3 |
| M4 | + 10 µM this compound | 1340 ± 42.2 |
Data adapted from MedchemExpress.
Experimental Protocols
Radioligand Binding Assay Protocol (General)
This protocol provides a general framework for a radioligand binding assay to investigate the interaction of this compound and an orthosteric ligand with M2/M4 receptors. Specific parameters should be optimized for each experimental system.
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Membrane Preparation:
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Homogenize cells or tissues expressing the M2 or M4 receptor in a cold lysis buffer (e.g., 50mM Tris-HCl, 5 mM MgCl2, pH 7.4) with protease inhibitors.
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Centrifuge the homogenate at a low speed to remove nuclei and large debris.
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Centrifuge the supernatant at a high speed (e.g., 20,000 x g) to pellet the membranes.
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Wash the membrane pellet by resuspending in fresh buffer and repeating the high-speed centrifugation.
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Resuspend the final pellet in an appropriate assay buffer and determine the protein concentration.
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Assay Setup:
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The assay is typically performed in a 96-well plate format.
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To each well, add the following in order:
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Assay buffer
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Unlabeled orthosteric ligand (for competition assays) or buffer
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This compound at various concentrations
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Radiolabeled probe (e.g., [3H]this compound or a radiolabeled orthosteric agonist)
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Membrane preparation
-
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For determining non-specific binding, a parallel set of wells should contain a high concentration of a suitable unlabeled competing ligand.
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-
Incubation:
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Incubate the plates at a constant temperature (e.g., 25°C or 37°C) for a predetermined time to allow the binding to reach equilibrium. Gentle agitation may be required.
-
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Filtration:
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Rapidly terminate the binding reaction by filtering the contents of each well through a glass fiber filter (e.g., GF/C) using a cell harvester.
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Quickly wash the filters with ice-cold wash buffer to remove unbound radioligand.
-
-
Quantification:
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Place the filters in scintillation vials, add scintillation cocktail, and count the radioactivity using a scintillation counter.
-
-
Data Analysis:
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Subtract the non-specific binding from the total binding to obtain the specific binding.
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Analyze the data using non-linear regression analysis software (e.g., Prism) to determine parameters such as Kd, Bmax, Ki, and the cooperativity factor (α).
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Visualizations
Caption: M2/M4 receptor signaling pathway activated by an orthosteric agonist and positively modulated by this compound.
Caption: A logical workflow for troubleshooting common issues in this compound binding assays.
References
- 1. Characterization of the novel positive allosteric modulator, this compound, at the muscarinic M(2) and M(4) receptors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. medchemexpress.com [medchemexpress.com]
- 3. Development of a radioligand, [(3)H]this compound, to probe the human M(2) and M(4) muscarinic receptor allosteric binding sites - PubMed [pubmed.ncbi.nlm.nih.gov]
Stability of LY2119620 in different experimental conditions
This technical support center provides researchers, scientists, and drug development professionals with comprehensive guidance on the stability of LY2119620 under various experimental conditions. The information is presented in a question-and-answer format to directly address potential issues encountered during research.
Frequently Asked Questions (FAQs)
Q1: What are the recommended storage conditions for this compound?
A1: Proper storage is crucial to maintain the integrity of this compound. Recommendations for both powder and solvent-based stock solutions are summarized below.
| Storage Format | Temperature | Duration | Recommendations |
| Powder | -20°C | 3 years | Store in a tightly sealed container, protected from light and moisture. |
| 4°C | 2 years | For shorter-term storage, ensure the container is well-sealed. | |
| In Solvent | -80°C | 2 years | Aliquot to avoid repeated freeze-thaw cycles. Use freshly opened, anhydrous DMSO for reconstitution.[1] |
| -20°C | 1 year | Suitable for shorter-term storage of aliquoted solutions.[1] |
Q2: What are the recommended solvents for dissolving this compound?
A2: this compound has good solubility in dimethyl sulfoxide (DMSO) and 1 equivalent of hydrochloric acid (HCl).
| Solvent | Maximum Concentration (mg/mL) | Maximum Concentration (mM) | Notes |
| DMSO | 87 | 198.65 | Hygroscopic DMSO can negatively impact solubility; it is recommended to use newly opened solvent.[2] Ultrasonic assistance may be required for complete dissolution.[1] |
| 1 eq. HCl | 43.79 | 100 | - |
Q3: How does this compound function in biological assays?
A3: this compound is a positive allosteric modulator (PAM) of the muscarinic M2 and M4 receptors.[3] It binds to a site on the receptor that is distinct from the orthosteric site where the endogenous ligand acetylcholine (ACh) binds. This binding enhances the receptor's response to agonists.
Troubleshooting Guides
Issue 1: Inconsistent or lower-than-expected activity in cell-based assays.
| Possible Cause | Troubleshooting Step |
| Degradation of stock solution | Prepare fresh stock solutions from powder. Ensure proper storage of existing stock solutions (see FAQ 1). Avoid repeated freeze-thaw cycles by preparing and storing in single-use aliquots. |
| Improper solvent handling | Use high-purity, anhydrous DMSO to prepare stock solutions as moisture can affect solubility and stability. |
| Precipitation in aqueous media | Visually inspect for any precipitation after diluting the DMSO stock solution into aqueous assay buffers. If precipitation occurs, consider optimizing the final DMSO concentration or using a different buffer system. |
| Interaction with assay components | Evaluate potential interactions with other components in your assay medium. |
Issue 2: Variability in radioligand binding assays.
| Possible Cause | Troubleshooting Step |
| Incorrect buffer composition | Ensure the buffer composition is optimized for the specific muscarinic receptor subtype being studied. The presence of GTP can shift the receptor to a low-affinity state for agonists and may need to be omitted for certain experiments. |
| Suboptimal incubation parameters | Verify that the incubation time and temperature are appropriate for reaching binding equilibrium. Association and dissociation experiments can help determine the optimal conditions. |
| Radioligand concentration | Use a radioligand concentration at or below its dissociation constant (Kd) to avoid underestimation of the competitor's affinity. |
| Probe dependence | The observed activity of this compound can be dependent on the specific orthosteric agonist used in the assay. Consider testing with different agonists to fully characterize its allosteric effects. |
Experimental Protocols
Protocol 1: General Procedure for Assessing the Stability of this compound in Aqueous Buffers
This protocol outlines a general method for evaluating the stability of this compound in aqueous solutions at different pH values. A stability-indicating HPLC method should be developed and validated prior to this assessment (see Protocol 2).
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Preparation of Buffer Solutions: Prepare a series of buffers with varying pH values (e.g., pH 3, 5, 7.4, and 9). A common choice would be phosphate-buffered saline for physiological pH.
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Sample Preparation: Prepare a stock solution of this compound in DMSO. Dilute the stock solution with each buffer to a final concentration suitable for HPLC analysis. The final DMSO concentration should be kept low (e.g., <1%) to minimize its effect on stability.
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Incubation: Incubate the prepared samples at a constant temperature (e.g., 25°C or 37°C).
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Time Points: Withdraw aliquots from each sample at predetermined time intervals (e.g., 0, 2, 4, 8, 12, and 24 hours).
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HPLC Analysis: Immediately analyze the withdrawn aliquots using a validated stability-indicating HPLC method.
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Data Analysis: Quantify the peak area of the intact this compound at each time point. Calculate the percentage of this compound remaining relative to the initial time point (t=0).
Protocol 2: Development of a Stability-Indicating HPLC Method
A stability-indicating High-Performance Liquid Chromatography (HPLC) method is crucial for accurately quantifying the degradation of this compound.
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Forced Degradation Studies: To ensure the method can separate this compound from its potential degradation products, perform forced degradation studies. This involves subjecting the compound to harsh conditions:
-
Acid Hydrolysis: 0.1 M HCl at 60°C.
-
Base Hydrolysis: 0.1 M NaOH at 60°C.
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Oxidation: 3% H₂O₂ at room temperature.
-
Thermal Stress: Heating the solid compound at a high temperature (e.g., 80°C).
-
Photostability: Exposing the compound to light, as per ICH Q1B guidelines.
-
-
Method Development:
-
Column Selection: Start with a C18 reversed-phase column.
-
Mobile Phase Selection: A common starting point is a gradient elution with a mixture of an aqueous buffer (e.g., ammonium acetate or phosphate buffer) and an organic solvent (e.g., acetonitrile or methanol).
-
Detection: Use a UV detector at a wavelength where this compound shows maximum absorbance.
-
-
Method Optimization: Adjust the gradient, flow rate, column temperature, and mobile phase pH to achieve optimal separation between the parent compound and all degradation products.
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Method Validation: Validate the final method according to ICH guidelines for parameters such as specificity, linearity, accuracy, precision, and robustness.
Visualizations
Caption: Simplified signaling pathway of M2/M4 muscarinic receptors modulated by this compound.
Caption: General workflow for assessing the stability of this compound.
References
Addressing variability in LY2119620 potentiation effects
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers utilizing LY2119620, a positive allosteric modulator (PAM) of the M2 and M4 muscarinic acetylcholine receptors.[1] Variability in the potentiation effects of this compound is a key challenge that can be addressed through careful experimental design and execution.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what is its primary mechanism of action?
A1: this compound is a positive allosteric modulator (PAM) that selectively targets the M2 and M4 muscarinic acetylcholine receptors.[1] It binds to a site on the receptor that is distinct from the orthosteric binding site of the endogenous agonist, acetylcholine (ACh).[2] This binding event increases the affinity and/or efficacy of orthosteric agonists, thereby potentiating their effect.[1][3]
Q2: Why do I observe different levels of potentiation with different agonists?
A2: The potentiation effect of this compound is "probe-dependent," meaning the magnitude of the potentiation can vary significantly depending on the orthosteric agonist used in the assay. This is a known characteristic of many allosteric modulators. The degree of cooperativity between this compound and the orthosteric agonist is a key factor. For instance, the cooperativity observed with oxotremorine-M (Oxo-M) is greater than that seen with other agonists in certain functional assays.
Q3: Can this compound activate the M2/M4 receptor on its own?
A3: Yes, this compound can exhibit some degree of direct agonism, also known as "ago-PAM" activity. However, the extent of this direct activation is generally modest compared to the potentiation of an orthosteric agonist. The level of ago-PAM activity can also be influenced by the experimental system, including the level of receptor expression and the specific signaling pathway being measured.
Q4: What are the recommended cell lines for studying this compound?
A4: CHO (Chinese Hamster Ovary) or HEK293 (Human Embryonic Kidney 293) cells stably or transiently expressing the human M2 or M4 muscarinic acetylcholine receptor are commonly used. It is crucial to use a cell line with a low endogenous expression of other muscarinic receptor subtypes to avoid confounding results.
Q5: How should I prepare and store this compound?
A5: this compound is typically dissolved in DMSO to create a high-concentration stock solution. It is critical to ensure the compound is fully solubilized. Poor solubility can lead to inaccurate concentrations and high variability in experimental results. Stock solutions should be stored at -20°C or -80°C to minimize degradation. Avoid repeated freeze-thaw cycles.
Troubleshooting Guide
Issue 1: High Variability in Potentiation Results
High variability between replicate wells or experiments is a common challenge.
| Potential Cause | Troubleshooting Steps |
| Inconsistent Cell Seeding | Ensure a homogenous cell suspension before plating. Use a consistent cell counting method and avoid introducing bubbles while seeding. Consider using a multichannel pipette for better consistency across the plate. |
| Edge Effects | To minimize evaporation and temperature gradients, avoid using the outer wells of the microplate. Instead, fill them with sterile media or PBS. |
| Pipetting Errors | Use calibrated pipettes and practice consistent pipetting technique. For serial dilutions, ensure thorough mixing at each step. |
| Compound Precipitation | Visually inspect diluted compound solutions for any signs of precipitation, especially at higher concentrations. If precipitation is suspected, consider using a different solvent or reducing the final assay concentration. Poor drug solubility can lead to suboptimal delivery and absorption. |
| Inconsistent Incubation Times | Use a timer and process plates one at a time to ensure consistent incubation periods for all wells. Stimulation time can have a significant impact on results. |
Issue 2: Lower-than-Expected Potentiation
Observing a weaker potentiation effect than anticipated can be due to several factors.
| Potential Cause | Troubleshooting Steps |
| Suboptimal Agonist Concentration | The potentiation effect of a PAM is most apparent at sub-maximal concentrations of the orthosteric agonist (around the EC20 to EC50). Ensure you are using an appropriate concentration of the orthosteric agonist to observe a significant fold-shift in the dose-response curve. |
| Low Receptor Expression | Verify the expression level of the M2 or M4 receptor in your cell line. Low receptor density can lead to a smaller signal window and reduced potentiation. |
| Cell Health | Use cells that are healthy and in the logarithmic growth phase. Over-confluent or stressed cells can exhibit altered receptor signaling. |
| Incorrect Assay Buffer | The composition of the assay buffer, including pH and ionic strength, can influence receptor function and ligand binding. Use a buffer that is optimized for your specific assay. |
| Degraded Compound | Ensure that both the this compound and the orthosteric agonist stock solutions are not degraded. Prepare fresh dilutions for each experiment. |
Issue 3: Inconsistent EC50/IC50 Values
Variations in calculated potency values can obscure the true effect of the compound.
| Potential Cause | Troubleshooting Steps |
| Different Cell Passage Number | Use cells within a consistent and narrow range of passage numbers for all experiments. High passage numbers can lead to genetic drift and altered cellular responses. |
| Variations in Assay Duration | The duration of agonist and PAM incubation should be kept consistent between experiments. For kinetic assays, ensure that the measurement is taken at a consistent time point. |
| Inaccurate Curve Fitting | Use appropriate nonlinear regression models to fit the dose-response data. Ensure that the top and bottom plateaus of the curves are well-defined. |
| Probe-Dependence | As mentioned in the FAQs, the choice of orthosteric agonist will significantly impact the observed potency of this compound. Ensure you are using the same agonist for all comparative experiments. |
Data Presentation
Table 1: Potentiation of Orthosteric Agonist Potency by this compound in GTPγS Binding Assays
| Orthosteric Agonist | Receptor | This compound Concentration (µM) | Fold Shift in Agonist EC50 | Reference |
| Acetylcholine | M2 | 10 | ~18 | |
| Acetylcholine | M4 | 10 | ~79 | |
| Oxotremorine-M | M2 | 10 | ~32 | |
| Oxotremorine-M | M4 | 10 | ~141 | |
| Iperoxo | M2 | 10 | ~13 | |
| Iperoxo | M4 | 10 | ~25 |
Table 2: Effect of this compound on Orthosteric Agonist Efficacy in GTPγS Binding Assays
| Orthosteric Agonist | Receptor | This compound Concentration (µM) | Change in Emax (%) | Reference |
| Acetylcholine | M2 | 10 | ~10% increase | |
| Acetylcholine | M4 | 10 | ~20% increase | |
| Oxotremorine-M | M2 | 10 | No significant change | |
| Oxotremorine-M | M4 | 10 | ~15% increase | |
| Iperoxo | M2 | 10 | No significant change | |
| Iperoxo | M4 | 10 | ~10% increase |
Experimental Protocols
[35S]GTPγS Binding Assay
This assay measures the activation of G proteins upon receptor stimulation.
Materials:
-
Membranes from cells expressing M2 or M4 receptors
-
[35S]GTPγS
-
GDP
-
This compound
-
Orthosteric agonist (e.g., Acetylcholine, Oxotremorine-M)
-
Assay Buffer: 20 mM HEPES, 100 mM NaCl, 10 mM MgCl2, pH 7.4
-
Scintillation proximity assay (SPA) beads or filter plates
-
Microplate scintillation counter
Protocol:
-
Prepare serial dilutions of the orthosteric agonist and this compound in assay buffer.
-
In a 96-well plate, add 25 µL of assay buffer, 25 µL of agonist solution, and 25 µL of this compound solution.
-
Add 25 µL of GDP to a final concentration of 10 µM.
-
Add 50 µL of cell membrane suspension (5-20 µg of protein per well).
-
Pre-incubate the plate at 30°C for 15-30 minutes.
-
Initiate the reaction by adding 50 µL of [35S]GTPγS to a final concentration of 0.1-0.5 nM.
-
Incubate for 60 minutes at 30°C with gentle agitation.
-
For SPA-based detection: Add 50 µL of SPA bead slurry and incubate for another 30 minutes.
-
For filter-based detection: Terminate the reaction by rapid filtration through GF/B filters, followed by washing with ice-cold wash buffer.
-
Measure the radioactivity using a microplate scintillation counter.
ERK1/2 Phosphorylation Assay
This assay measures a downstream signaling event following receptor activation.
Materials:
-
Cells expressing M2 or M4 receptors seeded in a 96-well plate
-
Serum-free medium
-
This compound
-
Orthosteric agonist
-
Lysis buffer
-
Antibodies against phosphorylated ERK1/2 (p-ERK) and total ERK1/2
-
Detection reagents (e.g., HTRF, AlphaScreen, or Western blot reagents)
Protocol:
-
Seed cells in a 96-well plate and grow to 80-90% confluency.
-
Serum-starve the cells for 4-18 hours prior to the assay.
-
Prepare serial dilutions of the orthosteric agonist and this compound in serum-free medium.
-
Pre-incubate the cells with this compound for 15-30 minutes.
-
Add the orthosteric agonist and incubate for 5-10 minutes at 37°C.
-
Aspirate the medium and add lysis buffer to each well.
-
Incubate on ice for 10 minutes.
-
Measure p-ERK levels using your chosen detection method (e.g., HTRF, AlphaScreen, or Western blot). For Western blotting, it's crucial to also probe for total ERK as a loading control.
Visualizations
References
- 1. Characterization of the novel positive allosteric modulator, this compound, at the muscarinic M(2) and M(4) receptors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Current Advances in Allosteric Modulation of Muscarinic Receptors - PMC [pmc.ncbi.nlm.nih.gov]
- 3. [PDF] Characterization of the Novel Positive Allosteric Modulator, this compound, at the Muscarinic M2 and M4 Receptors | Semantic Scholar [semanticscholar.org]
Validation & Comparative
A Comparative Guide to LY2119620 and Other M4 Positive Allosteric Modulators
For Researchers, Scientists, and Drug Development Professionals
The M4 muscarinic acetylcholine receptor, a G-protein coupled receptor predominantly expressed in the central nervous system, has emerged as a compelling therapeutic target for neuropsychiatric disorders, particularly schizophrenia.[1] Positive allosteric modulators (PAMs) of the M4 receptor offer a promising therapeutic strategy by enhancing the receptor's response to the endogenous neurotransmitter acetylcholine, potentially leading to improved efficacy and fewer side effects compared to traditional orthosteric agonists.[2][3][4]
This guide provides a comprehensive comparison of LY2119620, a well-characterized M2/M4 receptor-selective PAM, with other notable M4 PAMs. We present key performance data, detailed experimental methodologies, and visual representations of relevant biological pathways to aid researchers in their drug discovery and development efforts.
Quantitative Data Comparison
The following tables summarize the in vitro pharmacological properties of this compound and other selected M4 PAMs. The data highlights key parameters such as potency (EC50), binding affinity (KB), and selectivity against other muscarinic receptor subtypes.
| Compound | Human M4 EC50 (nM) | Rat M4 EC50 (nM) | M2 Selectivity | Reference |
| This compound | Potent PAM activity | - | Also a potent M2 PAM | [1] |
| VU0467485 | 78.8 | 26.6 | Highly selective over M2 | |
| LY2033298 | - | 646 | Small effect at M2 | |
| ML173 | 95 | 2400 | Highly selective over M1, M2, M3, M5 |
Table 1: Potency of M4 Positive Allosteric Modulators. EC50 values represent the concentration of the compound required to elicit a half-maximal response in the presence of a sub-maximal concentration of acetylcholine.
| Compound | Human M4 KB (nM) | Cooperativity (αβ) | Reference |
| LY2033298 | 200 | 35 |
Table 2: Binding Affinity and Cooperativity of LY2033298. KB represents the equilibrium dissociation constant of the PAM for the allosteric site. The cooperativity factor (αβ) indicates the extent to which the PAM enhances the binding and/or efficacy of acetylcholine.
Experimental Protocols
Detailed methodologies for the key experiments cited in this guide are provided below. These protocols are essential for the accurate characterization and comparison of M4 PAMs.
Calcium Mobilization Assay
This assay is a common method to assess the functional activity of M4 PAMs in cells engineered to elicit a calcium response upon M4 receptor activation.
Objective: To determine the potency (EC50) of M4 PAMs by measuring the increase in intracellular calcium concentration.
Methodology:
-
Cell Culture: Chinese Hamster Ovary (CHO) cells stably co-expressing the human M4 receptor and a chimeric G-protein (Gqi5) are cultured in Ham's F-12 medium supplemented with 10% fetal bovine serum and appropriate selection antibiotics. Cells are seeded into 96- or 384-well black-walled, clear-bottom plates and incubated overnight.
-
Dye Loading: The cell culture medium is removed, and cells are incubated with a calcium-sensitive fluorescent dye, such as Fluo-4 AM, in a buffer solution for 45-60 minutes at 37°C.
-
Compound Addition: After dye loading, the cells are washed. A sub-maximal (EC20) concentration of acetylcholine and varying concentrations of the test PAM are added to the wells.
-
Signal Detection: The fluorescence intensity is measured over time using a fluorescence plate reader (e.g., FLIPR® or FlexStation®). The increase in fluorescence corresponds to the increase in intracellular calcium.
-
Data Analysis: The peak fluorescence response is normalized to the baseline and plotted against the log concentration of the PAM to determine the EC50 value using a sigmoidal dose-response curve fit.
[35S]GTPγS Binding Assay
This functional assay measures the activation of G-proteins coupled to the M4 receptor, providing a direct readout of receptor activation by agonists and potentiation by PAMs.
Objective: To quantify the ability of M4 PAMs to enhance agonist-stimulated G-protein activation.
Methodology:
-
Membrane Preparation: Membranes are prepared from cells stably expressing the M4 receptor or from brain tissue known to have high M4 receptor density (e.g., striatum).
-
Assay Buffer: The assay is performed in a buffer containing GDP, which is necessary to maintain the G-protein in its inactive state until receptor activation.
-
Incubation: Membranes are incubated with a fixed concentration of agonist (e.g., acetylcholine or oxotremorine M), varying concentrations of the PAM, and [35S]GTPγS.
-
Termination and Filtration: The binding reaction is terminated by rapid filtration through glass fiber filters to separate bound from unbound [35S]GTPγS. The filters are then washed with ice-cold buffer.
-
Scintillation Counting: The radioactivity retained on the filters, representing the amount of [35S]GTPγS bound to the Gα subunit, is measured using a scintillation counter.
-
Data Analysis: The specific binding is calculated by subtracting non-specific binding (determined in the presence of a saturating concentration of unlabeled GTPγS). The data is then analyzed to determine the potency and efficacy of the PAM in enhancing agonist-stimulated [35S]GTPγS binding.
Radioligand Binding Assay
Radioligand binding assays are used to determine the affinity of PAMs for the allosteric site on the M4 receptor and to assess their cooperativity with orthosteric ligands.
Objective: To determine the binding affinity (KB) of an M4 PAM and its effect on the binding of an orthosteric radioligand.
Methodology:
-
Membrane Preparation: Similar to the GTPγS binding assay, membranes are prepared from cells expressing the M4 receptor.
-
Competition Binding: A fixed concentration of a radiolabeled orthosteric agonist (e.g., [3H]oxotremorine-M) or antagonist (e.g., [3H]NMS) is incubated with the membranes in the presence of varying concentrations of the unlabeled PAM.
-
Incubation and Filtration: The mixture is incubated to allow binding to reach equilibrium. The reaction is then terminated by rapid filtration, and the filters are washed to remove unbound radioligand.
-
Scintillation Counting: The radioactivity on the filters is quantified using a scintillation counter.
-
Data Analysis: The data is analyzed using non-linear regression to determine the IC50 value of the PAM, which is the concentration that inhibits 50% of the specific binding of the radioligand. The Ki (and subsequently KB for allosteric modulators) can then be calculated using the Cheng-Prusoff equation.
Signaling Pathways and Experimental Workflows
The following diagrams, generated using the DOT language, illustrate key concepts relevant to the study of M4 PAMs.
References
- 1. Characterization of the novel positive allosteric modulator, this compound, at the muscarinic M(2) and M(4) receptors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Discovery of VU0467485/AZ13713945: An M4 PAM Evaluated as a Preclinical Candidate for the Treatment of Schizophrenia - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Design, synthesis, and pharmacological evaluation of novel M4 muscarinic receptor positive allosteric modulators for schizophrenia treatment - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Discovery of a Highly Selective in vitro and in vivo M4 Positive Allosteric Modulator (PAM) Series with Greatly Improved Human Receptor Activity - Probe Reports from the NIH Molecular Libraries Program - NCBI Bookshelf [ncbi.nlm.nih.gov]
A Comparative Analysis of LY2119620 and LY2033298: Two Positive Allosteric Modulators of the M4 Muscarinic Receptor
For researchers, scientists, and drug development professionals, this guide provides an objective comparison of LY2119620 and LY2033298, two structurally related positive allosteric modulators (PAMs) of the M4 muscarinic acetylcholine receptor (M4R). This document synthesizes key experimental data on their binding affinities, functional potencies, and selectivity, supported by detailed experimental protocols and visual representations of relevant signaling pathways.
The M4 muscarinic acetylcholine receptor, a G protein-coupled receptor (GPCR), is a significant target in the development of therapeutics for neurological and psychiatric disorders, most notably schizophrenia.[1][2] Positive allosteric modulators offer a promising therapeutic strategy by enhancing the effect of the endogenous neurotransmitter, acetylcholine (ACh), at a site distinct from the highly conserved orthosteric binding site. This approach can lead to greater subtype selectivity and a more nuanced modulation of receptor activity.
This guide focuses on two key M4 PAMs: LY2033298, a highly selective M4 PAM with demonstrated preclinical antipsychotic potential[3][4][5], and this compound, a subsequent analogue with increased potency that also exhibits activity at the M2 muscarinic receptor.
Quantitative Comparison of Pharmacological Properties
The following tables summarize the key quantitative data for this compound and LY2033298, highlighting their differences in receptor affinity, cooperativity with acetylcholine, and selectivity.
| Compound | Receptor | Binding Affinity (KB) | Cooperativity with ACh (α) | Reference |
| LY2033298 | M4 | ~200 nM | 35 | |
| M2 | 1 µM | 3.7 | ||
| This compound | M4 | - | 79.4 | |
| M2 | - | 19.5 |
Table 1: Binding Affinity and Cooperativity. This table illustrates that while LY2033298 is highly selective for the M4 receptor over the M2 receptor, this compound exhibits significant cooperativity at both M2 and M4 receptors, with a higher cooperativity for M4. The 'α' value represents the fold-increase in the affinity of acetylcholine when the PAM is also bound to the receptor. A higher α value indicates a stronger potentiation.
| Compound | Key Characteristics | Therapeutic Potential |
| LY2033298 | Highly selective M4 PAM. | Investigated as a potential antipsychotic agent. |
| This compound | M2/M4 selective PAM with higher potency and PAM activity than LY2033298. | Unsuitable as a therapeutic due to M2 receptor cross-reactivity, which poses a risk of cardiovascular side effects. However, it has been developed into a valuable research tool as a radiotracer. |
Table 2: Summary of Key Features and Therapeutic Outlook. This table provides a high-level overview of the distinguishing characteristics and potential applications of each compound.
M4 Muscarinic Receptor Signaling Pathways
Activation of the M4 muscarinic receptor, which is primarily coupled to the Gi/o family of G proteins, initiates a signaling cascade that leads to the inhibition of adenylyl cyclase, resulting in decreased intracellular cyclic AMP (cAMP) levels. This primary pathway can influence a variety of downstream cellular processes. Additionally, M4 receptor activation has been shown to modulate other signaling pathways, including the phosphorylation of extracellular signal-regulated kinases 1 and 2 (ERK1/2) and glycogen synthase kinase 3 beta (GSK-3β), as well as receptor internalization.
Figure 1: M4 Muscarinic Receptor Signaling Pathway. This diagram illustrates the primary Gi/o-coupled signaling cascade of the M4 receptor, as well as its influence on the ERK1/2 and GSK-3β pathways.
Experimental Protocols
The characterization of this compound and LY2033298 has relied on a variety of in vitro assays to determine their binding and functional properties. Below are detailed methodologies for key experiments.
Radioligand Binding Assays
These assays are used to determine the binding affinity of the PAMs and their effect on the binding of orthosteric ligands.
References
- 1. Characterization of the novel positive allosteric modulator, this compound, at the muscarinic M(2) and M(4) receptors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. rndsystems.com [rndsystems.com]
- 4. Molecular Mechanisms of Action and In Vivo Validation of an M4 Muscarinic Acetylcholine Receptor Allosteric Modulator with Potential Antipsychotic Properties - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Allosteric modulation of the muscarinic M4 receptor as an approach to treating schizophrenia - PMC [pmc.ncbi.nlm.nih.gov]
Efficacy Showdown: A Comparative Analysis of LY2119620 and VU152100 in Muscarinic Acetylcholine Receptor Modulation
For Immediate Release
This guide provides a detailed comparative analysis of two prominent allosteric modulators of muscarinic acetylcholine receptors (mAChRs), LY2119620 and VU152100. Designed for researchers, scientists, and professionals in drug development, this document synthesizes available experimental data to offer an objective performance comparison, outlines detailed experimental protocols for key assays, and visualizes critical pathways and workflows to facilitate a deeper understanding of their mechanisms and efficacy.
Executive Summary
This compound is a positive allosteric modulator (PAM) that acts on both the M2 and M4 subtypes of muscarinic acetylcholine receptors.[1][2][3] While it demonstrates potentiation of agonist activity, its clinical utility is hampered by its cross-reactivity with the M2 receptor, which is associated with potential cardiovascular liabilities. In contrast, VU152100 is a highly selective M4 receptor PAM. This selectivity has positioned VU152100 as a valuable research tool and a potential therapeutic candidate for conditions where M4 receptor modulation is desired without impacting M2 receptor function, such as in certain psychiatric disorders.
Quantitative Efficacy Comparison
The following table summarizes the key efficacy parameters for this compound and VU152100 collated from various studies. It is important to note that these values were determined in different experimental settings, which may influence direct comparability.
| Parameter | This compound | VU152100 | Receptor Target(s) | Assay Type | Reference(s) |
| Cooperativity Factor (α) | 19.5 (with ACh) | 12.1-fold shift in ACh affinity | M2 | Radioligand Binding | |
| 79.4 (with ACh) | 20 to 25-fold shift in ACh affinity | M4 | Radioligand Binding | ||
| EC50 | ~1 µM (allosteric agonism) | 257 nM (in potentiating ACh) | M2/M4 | GTPγS Binding / Ca2+ Mobilization | |
| Selectivity | M2 and M4 | Highly selective for M4 | - | Various | |
| In Vivo Effect | Not suitable for therapeutics due to M2 activity | Reverses amphetamine-induced hyperlocomotion in rats | M4 | Behavioral Assay |
Experimental Protocols
Detailed methodologies for key experiments cited in the comparison are provided below to enable replication and further investigation.
Radioligand Binding Assay for Allosteric Modulator Affinity
This protocol is adapted from methodologies used to characterize allosteric modulators at muscarinic receptors.
Objective: To determine the affinity and cooperativity of this compound and VU152100 at M2 and M4 muscarinic receptors.
Materials:
-
Membrane preparations from cells expressing human M2 or M4 mAChRs.
-
[3H]N-methylscopolamine ([3H]NMS) as the radioligand.
-
Acetylcholine (ACh) or another orthosteric agonist.
-
This compound and VU152100.
-
Assay Buffer: 50 mM Tris-HCl, 100 mM NaCl, 10 mM MgCl2, pH 7.4.
-
Wash Buffer: 50 mM Tris-HCl, pH 7.4.
-
Glass fiber filters (e.g., Whatman GF/C).
-
Scintillation cocktail.
-
96-well plates.
-
Filter harvester and scintillation counter.
Procedure:
-
Thaw membrane preparations on ice.
-
Prepare serial dilutions of the test compounds (this compound or VU152100) and the orthosteric agonist (ACh).
-
In a 96-well plate, add in the following order:
-
100 µL of assay buffer.
-
50 µL of the test compound at various concentrations.
-
50 µL of the orthosteric agonist (for cooperativity determination) or buffer.
-
50 µL of [3H]NMS (final concentration ~0.5 nM).
-
50 µL of membrane preparation (20-50 µg of protein).
-
-
Incubate the plate at 25°C for 60-90 minutes with gentle agitation.
-
Terminate the assay by rapid filtration through glass fiber filters using a cell harvester.
-
Wash the filters three times with ice-cold wash buffer.
-
Dry the filters and place them in scintillation vials with scintillation cocktail.
-
Quantify the radioactivity using a scintillation counter.
-
Data Analysis: Determine the IC50 values for the displacement of [3H]NMS by the orthosteric agonist in the presence and absence of the allosteric modulator. Calculate the cooperativity factor (α) from the shift in the IC50 values.
[35S]GTPγS Binding Assay for Functional Activity
This protocol outlines a method to assess the functional consequence of allosteric modulation on G-protein activation.
Objective: To measure the potentiation of agonist-induced G-protein activation by this compound and VU152100.
Materials:
-
Membrane preparations from cells expressing human M2 or M4 mAChRs.
-
[35S]GTPγS.
-
GDP.
-
Orthosteric agonist (e.g., ACh).
-
This compound and VU152100.
-
Assay Buffer: 50 mM Tris-HCl, 100 mM NaCl, 10 mM MgCl2, 1 µM GDP, pH 7.4.
-
Scintillation Proximity Assay (SPA) beads (e.g., wheat germ agglutinin-coated).
Procedure:
-
Thaw membrane preparations on ice.
-
Prepare serial dilutions of the test compounds and the orthosteric agonist.
-
In a 96-well plate, add in the following order:
-
25 µL of assay buffer.
-
25 µL of the test compound (this compound or VU152100) or buffer.
-
25 µL of the orthosteric agonist at its EC20 or a full dose-response curve.
-
50 µL of membrane preparation (10-20 µg of protein) pre-coupled with SPA beads.
-
-
Pre-incubate for 15 minutes at 30°C.
-
Initiate the reaction by adding 25 µL of [35S]GTPγS (final concentration ~0.1 nM).
-
Incubate for 30-60 minutes at 30°C with gentle shaking.
-
Centrifuge the plates to allow the SPA beads to settle.
-
Measure the radioactivity using a suitable microplate scintillation counter.
-
Data Analysis: Plot the [35S]GTPγS binding against the agonist concentration in the presence and absence of the allosteric modulator. Determine the EC50 and Emax values to quantify the potentiation.
Visualizing Mechanisms and Workflows
To further clarify the concepts discussed, the following diagrams have been generated using the DOT language.
Caption: Signaling pathway of a muscarinic acetylcholine receptor modulated by an orthosteric agonist and a PAM.
Caption: Experimental workflow for a typical radioligand binding assay.
References
A Comparative Analysis of LY2119620 and VU10010: Allosteric Modulators of Muscarinic Receptors
For Researchers, Scientists, and Drug Development Professionals
This guide provides a detailed comparative analysis of two key allosteric modulators of muscarinic acetylcholine receptors (mAChRs): LY2119620 and VU10010. The following sections will delve into their mechanisms of action, receptor selectivity, and functional effects, supported by quantitative data from in vitro studies. Detailed experimental protocols and visualizations of the relevant signaling pathways are also provided to offer a comprehensive resource for researchers in the field of pharmacology and drug development.
Introduction to this compound and VU10010
This compound and VU10010 are both positive allosteric modulators (PAMs) of mAChRs, meaning they bind to a site on the receptor distinct from the orthosteric site where the endogenous ligand acetylcholine (ACh) binds. This allosteric binding potentiates the effect of ACh, offering a nuanced approach to modulating receptor activity. However, they differ significantly in their selectivity for mAChR subtypes.
This compound is a positive allosteric modulator that shows selectivity for the M2 and M4 muscarinic receptor subtypes.[1][2][3][4] In addition to its role as a PAM, it also demonstrates some degree of allosteric agonism, meaning it can directly activate the receptor to a certain extent.[1] Its dual activity at both M2 and M4 receptors, however, presents a challenge for its therapeutic use, as M2 receptor activation is linked to potential cardiovascular side effects.
VU10010 , in contrast, is a highly selective positive allosteric modulator of the M4 muscarinic acetylcholine receptor. It effectively enhances the M4 receptor's affinity for ACh and its subsequent coupling to G proteins, without showing activity at other mAChR subtypes. Despite its high selectivity, the development of VU10010 has been hampered by its poor physicochemical properties, which make it difficult to formulate for in vivo studies.
Quantitative Data Comparison
The following tables summarize the available quantitative data for this compound and VU10010, providing a side-by-side comparison of their pharmacological properties.
Table 1: Receptor Binding and Allosteric Properties
| Parameter | This compound | VU10010 |
| Target Receptors | M2 and M4 Muscarinic Receptors | M4 Muscarinic Receptor |
| Mechanism of Action | Positive Allosteric Modulator (PAM) & Allosteric Agonist | Positive Allosteric Modulator (PAM) |
| Allosteric Agonism | M2: 23.2 ± 2.18% M4: 16.8 ± 5.01% | No significant allosteric agonism reported |
| Allosteric Site Affinity (KB) | ~1.9 to 3.4 µM (unoccupied receptor) | Not explicitly reported, but binds to an allosteric site |
| Cooperativity with Iperoxo (α) | 25 (Logα = 1.40 ± 0.09) at M2 receptor | Not reported |
Table 2: Functional Potentiation of Acetylcholine (ACh)
| Parameter | This compound | VU10010 |
| Effect on ACh Potency | Potentiates ACh-induced G-protein signaling | Induces a 47-fold leftward shift in the ACh concentration-response curve at the M4 receptor |
| EC50 (as a PAM) | Not directly reported as a standalone EC50 for potentiation | ~400 nM (for potentiation of ACh at the M4 receptor) |
| Cooperativity with ACh (α) | M2: 19.5 M4: 79.4 | Not explicitly reported as an alpha value, but demonstrates a 14-fold decrease in the ACh Ki |
Experimental Protocols
Radioligand Binding Assay ([3H]-N-methylscopolamine Competition)
This assay is used to determine the binding affinity of a test compound for muscarinic receptors by measuring its ability to compete with a radiolabeled antagonist, [3H]-N-methylscopolamine ([3H]-NMS).
Materials:
-
Cell membranes expressing the muscarinic receptor subtype of interest (e.g., from CHO or HEK293 cells)
-
[3H]-NMS (radioligand)
-
Unlabeled test compound (e.g., this compound or VU10010)
-
Assay Buffer: 50 mM Tris-HCl, 10 mM MgCl2, 1 mM EDTA, pH 7.4
-
Wash Buffer: Ice-cold 50 mM Tris-HCl, pH 7.4
-
Scintillation fluid
-
Glass fiber filters (e.g., Whatman GF/C)
-
96-well plates
-
Cell harvester and liquid scintillation counter
Procedure:
-
Prepare serial dilutions of the unlabeled test compound in assay buffer.
-
In a 96-well plate, add assay buffer, a fixed concentration of [3H]-NMS (typically at its Kd value), and varying concentrations of the test compound.
-
To determine non-specific binding, a separate set of wells should contain a high concentration of a known muscarinic antagonist (e.g., atropine) instead of the test compound.
-
To determine total binding, another set of wells should contain only the assay buffer and [3H]-NMS.
-
Initiate the binding reaction by adding the cell membrane preparation to each well.
-
Incubate the plate at room temperature for a sufficient time to reach equilibrium (e.g., 60-120 minutes).
-
Terminate the reaction by rapid filtration through the glass fiber filters using a cell harvester.
-
Wash the filters multiple times with ice-cold wash buffer to remove unbound radioligand.
-
Place the filters in scintillation vials, add scintillation fluid, and measure the radioactivity using a liquid scintillation counter.
-
The concentration of the test compound that inhibits 50% of the specific binding of [3H]-NMS (IC50) is determined and can be converted to a binding affinity constant (Ki) using the Cheng-Prusoff equation.
[35S]GTPγS Binding Assay
This functional assay measures the activation of G proteins coupled to a receptor of interest. The binding of the non-hydrolyzable GTP analog, [35S]GTPγS, to Gα subunits is a direct measure of receptor activation.
Materials:
-
Cell membranes expressing the muscarinic receptor subtype and the relevant G protein
-
[35S]GTPγS (radioligand)
-
GDP
-
Test compound (agonist or PAM)
-
Assay Buffer: 50 mM Tris-HCl, 100 mM NaCl, 5 mM MgCl2, 1 mM EDTA, pH 7.4
-
Scintillation fluid
-
Glass fiber filters or SPA beads
-
96-well plates
-
Filtration apparatus or scintillation counter compatible with SPA beads
Procedure:
-
Prepare serial dilutions of the test compound in assay buffer.
-
In a 96-well plate, add the cell membrane preparation, GDP, and the test compound.
-
To measure the effect of a PAM, a fixed, sub-maximal concentration of an orthosteric agonist (e.g., ACh) is also included.
-
Initiate the reaction by adding [35S]GTPγS to each well.
-
Incubate the plate at 30°C for a defined period (e.g., 30-60 minutes).
-
Terminate the reaction by rapid filtration through glass fiber filters and wash with ice-cold wash buffer. Alternatively, if using SPA beads, the reaction can be stopped by adding a stop solution, and the radioactivity can be measured directly in a scintillation counter.
-
For filtration assays, the radioactivity on the filters is quantified using a liquid scintillation counter.
-
The data is analyzed to determine the EC50 (potency) and Emax (efficacy) of the test compound in stimulating [35S]GTPγS binding.
Signaling Pathways
The following diagrams, generated using the DOT language, illustrate the primary signaling pathways associated with M2 and M4 muscarinic receptors.
Caption: M2 Receptor Signaling Pathway in Cardiac Cells
The M2 muscarinic receptor, predominantly found in the heart, is coupled to the inhibitory G protein, Gi/o. Upon activation by acetylcholine, the Gα subunit inhibits adenylyl cyclase, leading to a decrease in intracellular cAMP levels. The Gβγ subunit directly activates G-protein-coupled inwardly rectifying potassium (GIRK) channels, causing membrane hyperpolarization and a subsequent decrease in heart rate.
Caption: M4 Receptor Signaling in Schizophrenia
The M4 muscarinic receptor is a key target for the treatment of schizophrenia. Similar to the M2 receptor, it is coupled to the Gi/o protein, and its activation leads to the inhibition of adenylyl cyclase and a reduction in cAMP levels. In the context of schizophrenia, M4 receptor activation in the striatum is thought to modulate dopaminergic signaling, contributing to the antipsychotic effects observed with M4-targeting compounds.
Conclusion
This compound and VU10010 represent two distinct approaches to the allosteric modulation of muscarinic receptors. This compound, with its dual M2/M4 activity, offers a tool to study the combined effects of these two receptors, though its therapeutic potential is limited by its lack of selectivity. VU10010, on the other hand, provides a highly selective means of potentiating M4 receptor activity, making it an invaluable research tool for dissecting the specific roles of this receptor subtype, despite its own limitations for in vivo applications. This comparative guide highlights the importance of subtype selectivity and favorable physicochemical properties in the development of allosteric modulators for therapeutic use. The provided data and protocols serve as a foundation for further research into the nuanced pharmacology of these and other muscarinic receptor modulators.
References
Validating LY2119620 Binding: A Comparative Guide to Competitive Displacement Assays
For researchers, scientists, and drug development professionals, this guide provides an objective comparison of LY2119620's binding characteristics with other allosteric modulators, supported by experimental data and detailed protocols. This compound is a positive allosteric modulator (PAM) that exhibits high affinity for the M2 and M4 muscarinic acetylcholine receptors (mAChRs), making it a valuable tool for studying the therapeutic potential of these receptors.
Competitive displacement assays are a cornerstone in pharmacodynamics, allowing for the characterization of a ligand's binding affinity to its receptor. In the context of this compound, these assays are crucial for validating its interaction with the allosteric binding site on M2 and M4 mAChRs and for comparing its potency with other modulators.
Comparative Binding Affinities of M2 and M4 Muscarinic Receptor PAMs
The binding affinity of this compound and its analogs, LY2033298 and VU152100, has been characterized using radioligand displacement assays. In these experiments, the radiolabeled form of this compound, [³H]this compound, is used to occupy the allosteric binding sites on M2 and M4 receptors. The potency of unlabeled competitor compounds is then determined by their ability to displace the radioligand.
For a functional comparison, the cooperativity between these PAMs and the endogenous agonist acetylcholine (ACh) provides valuable insight into their modulatory effects.
| Compound | Receptor | Affinity (Kb) | Cooperativity (α) with Acetylcholine |
| This compound | M2 | ~1.9 - 3.4 µM | 19.5 |
| M4 | ~1.9 - 3.4 µM | 79.4 | |
| LY2033298 | M2 | 1.0 ± 0.3 µM | 3.7 ± 0.5 |
| M4 | Not Reported | High |
Table 1: Comparative Binding and Cooperativity Data for M2 and M4 PAMs. Affinity (Kb) for this compound at the unoccupied receptor and cooperativity (α) with acetylcholine are presented. A higher α value indicates a greater potentiation of the agonist's effect. Data for LY2033298 at the M2 receptor is included for comparison.
Experimental Protocol: [³H]this compound Competitive Displacement Assay
This protocol outlines the key steps for performing a competitive radioligand displacement assay using [³H]this compound with membranes from CHO-K1 cells stably expressing either the human M2 or M4 muscarinic acetylcholine receptor.
Materials:
-
CHO-K1 cell membranes expressing human M2 or M4 mAChRs
-
[³H]this compound (Radioligand)
-
Unlabeled this compound (for determining non-specific binding)
-
Competitor compounds (e.g., LY2033298, VU152100)
-
Binding Buffer (e.g., 50 mM Tris-HCl, 5 mM MgCl₂, 1 mM EDTA, pH 7.4)
-
Wash Buffer (e.g., ice-cold 50 mM Tris-HCl, pH 7.4)
-
96-well microplates
-
Glass fiber filters
-
Cell harvester
-
Scintillation counter and scintillation fluid
Procedure:
-
Membrane Preparation: Thaw the frozen cell membranes on ice and resuspend them in binding buffer to a final protein concentration of approximately 15 µg per well.
-
Assay Setup: In a 96-well microplate, add the following to each well:
-
50 µL of binding buffer
-
50 µL of competitor compound at various concentrations (typically a serial dilution) or unlabeled this compound for non-specific binding determination.
-
50 µL of [³H]this compound at a fixed concentration (typically at or near its Kd).
-
100 µL of the prepared cell membrane suspension.
-
-
Incubation: Incubate the plate at 25°C for 60 minutes with gentle agitation to allow the binding to reach equilibrium.
-
Harvesting: Rapidly terminate the binding reaction by filtering the contents of each well through glass fiber filters using a cell harvester. Wash the filters multiple times with ice-cold wash buffer to remove unbound radioligand.
-
Scintillation Counting: Place the filters in scintillation vials, add scintillation fluid, and quantify the amount of bound radioactivity using a scintillation counter.
-
Data Analysis: Determine the specific binding by subtracting the non-specific binding from the total binding. Plot the specific binding as a function of the competitor concentration and fit the data using a non-linear regression model to determine the IC50 value. The Ki value can then be calculated using the Cheng-Prusoff equation.
Caption: Workflow for a competitive displacement assay.
Signaling Pathways of M2 and M4 Muscarinic Acetylcholine Receptors
This compound modulates the function of M2 and M4 mAChRs, which are G-protein coupled receptors (GPCRs). Understanding their downstream signaling pathways is essential for interpreting the functional consequences of allosteric modulation. Both M2 and M4 receptors primarily couple to the Gαi/o family of G-proteins.
M2 Muscarinic Receptor Signaling:
Upon activation by an agonist like acetylcholine, the M2 receptor undergoes a conformational change, leading to the activation of its associated Gαi protein. This activation results in the inhibition of adenylyl cyclase, which in turn decreases the intracellular concentration of cyclic AMP (cAMP). The Gβγ subunits can also directly activate G-protein-coupled inwardly-rectifying potassium (GIRK) channels.
Caption: M2 muscarinic receptor signaling pathway.
M4 Muscarinic Receptor Signaling:
Similar to the M2 receptor, the M4 receptor is also coupled to Gαi/o proteins. Its activation leads to the inhibition of adenylyl cyclase and a subsequent decrease in intracellular cAMP levels. This inhibitory signaling plays a crucial role in modulating neurotransmitter release in various brain regions.
Caption: M4 muscarinic receptor signaling pathway.
References
A Comparative Analysis of LY2119620's Cooperativity with Acetylcholine vs. Iperoxo at Muscarinic M2 and M4 Receptors
For Researchers, Scientists, and Drug Development Professionals
This guide provides a detailed comparative analysis of the positive allosteric modulator (PAM) LY2119620 and its cooperativity with the endogenous neurotransmitter acetylcholine (ACh) versus the synthetic superagonist iperoxo at the M2 and M4 muscarinic acetylcholine receptors (mAChRs). The data presented is compiled from publicly available experimental studies to facilitate an objective comparison of the product's performance with alternative orthosteric agonists when allosterically modulated by this compound.
Quantitative Analysis of Cooperativity
This compound is a positive allosteric modulator that enhances the binding and/or efficacy of orthosteric agonists at the M2 and M4 mAChRs.[1][2] The degree of this enhancement, known as cooperativity, can be quantified using a cooperativity factor (α). An α value greater than 1 indicates positive cooperativity, where the binding of the allosteric modulator increases the affinity of the orthosteric agonist.
The following tables summarize the cooperativity factors for this compound with acetylcholine and iperoxo at the M2 and M4 receptors.
Table 1: Cooperativity of this compound with Acetylcholine
| Receptor Subtype | Cooperativity Factor (α) | Reference |
| M2 | 19.5 | [1] |
| M4 | 79.4 | [1] |
Table 2: Cooperativity of this compound with Iperoxo
| Receptor Subtype | Cooperativity Factor (α) | Reference |
| M2 | 14.5 | [3] |
| M4 | 3.9 |
These data indicate that this compound exhibits significant positive cooperativity with both acetylcholine and iperoxo at the M2 and M4 receptors. Notably, the cooperativity with acetylcholine is more pronounced at the M4 receptor, while the cooperativity with iperoxo is higher at the M2 receptor.
Signaling Pathway and Allosteric Modulation
This compound modulates the function of M2 and M4 mAChRs, which are G protein-coupled receptors (GPCRs). Upon activation by an orthosteric agonist like acetylcholine or iperoxo, these receptors couple to inhibitory G proteins (Gi/o), leading to downstream cellular responses. This compound binds to an allosteric site on the receptor, topographically distinct from the orthosteric binding site, and enhances the effects of the orthosteric agonist.
Experimental Protocols
The quantitative data presented in this guide are primarily derived from two key experimental techniques: radioligand binding assays and [35S]GTPγS binding assays.
Radioligand Binding Assay
Radioligand binding assays are used to determine the affinity of ligands for a receptor. To measure the cooperativity of this compound, competition binding assays are performed. In these experiments, a radiolabeled ligand that binds to the orthosteric site is competed off by increasing concentrations of an unlabeled orthosteric agonist (acetylcholine or iperoxo) in the absence and presence of a fixed concentration of this compound. The shift in the agonist's inhibition curve in the presence of this compound is used to calculate the cooperativity factor (α).
Workflow for Radioligand Binding Assay:
References
- 1. LY 2119620 | M2 Receptors | Tocris Bioscience [tocris.com]
- 2. Characterization of the novel positive allosteric modulator, this compound, at the muscarinic M(2) and M(4) receptors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. The unconventional activation of the muscarinic acetylcholine receptor M4R by diverse ligands - PMC [pmc.ncbi.nlm.nih.gov]
A Comparative Analysis of LY2119620 and Traditional Muscarinic Agonists
For Researchers, Scientists, and Drug Development Professionals
This guide provides a detailed comparison of the novel M2/M4 selective positive allosteric modulator (PAM) and partial allosteric agonist, LY2119620, with traditional orthosteric muscarinic agonists. The information presented herein is intended to offer an objective overview supported by experimental data to aid in research and drug development efforts targeting the muscarinic acetylcholine receptor system.
Introduction
Muscarinic acetylcholine receptors (mAChRs), a family of five G protein-coupled receptor (GPCR) subtypes (M1-M5), are integral to regulating a wide array of physiological functions in both the central and peripheral nervous systems. For decades, drug discovery efforts have focused on the development of orthosteric agonists that directly bind to and activate the highly conserved acetylcholine (ACh) binding site. While some of these traditional agonists have found clinical utility, their application has often been limited by a lack of subtype selectivity, leading to undesirable side effects.
This compound represents a departure from this traditional approach. It acts as a positive allosteric modulator and a partial allosteric agonist, binding to a topographically distinct site on the M2 and M4 receptor subtypes.[1][2] This allosteric mechanism offers the potential for enhanced receptor subtype selectivity and a more nuanced modulation of endogenous cholinergic signaling.
Mechanism of Action: A Fundamental Distinction
The primary difference between this compound and traditional muscarinic agonists lies in their binding sites and mechanisms of action.
Traditional muscarinic agonists are orthosteric ligands. They bind to the same site as the endogenous neurotransmitter, acetylcholine.[3][4] This direct binding event induces a conformational change in the receptor, leading to the activation of downstream signaling pathways. Examples of traditional muscarinic agonists include acetylcholine, carbachol, pilocarpine, and oxotremorine.[4]
This compound , in contrast, is an allosteric ligand. It does not compete with acetylcholine for the orthosteric binding site. Instead, it binds to a distinct allosteric site on the M2 and M4 receptors. This binding has two key consequences:
-
Positive Allosteric Modulation (PAM): this compound enhances the binding affinity and/or functional efficacy of orthosteric agonists like acetylcholine. This potentiation of the endogenous ligand's effect is a hallmark of PAMs.
-
Partial Allosteric Agonism: this compound can independently activate the M2 and M4 receptors to a degree, even in the absence of an orthosteric agonist.
This dual mechanism of action allows for a more subtle and potentially more therapeutically relevant modulation of receptor activity compared to the direct and often less selective activation by traditional agonists.
Quantitative Data Comparison
The following tables summarize the binding affinities and functional potencies of this compound and a selection of traditional muscarinic agonists across the five human muscarinic receptor subtypes.
Table 1: Binding Affinities (pKi) of Traditional Muscarinic Agonists
| Compound | M1 | M2 | M3 | M4 | M5 |
| Acetylcholine | 4.7 | 5.5 | - | 5.4 | - |
| Pilocarpine | 5.3 | 5.2 | 5.6 | 5.1 | 5.3 |
| Carbachol | 5.8 | 6.2 | 6.1 | 6.2 | 6.0 |
| Oxotremorine-M | 7.9 | 8.0 | 7.9 | 8.1 | 7.8 |
Data are presented as pKi (-log(Ki)). Higher values indicate higher binding affinity. Data compiled from multiple sources.
Table 2: Functional Potencies (pEC50) of Traditional Muscarinic Agonists
| Compound | M1 | M2 | M3 | M4 | M5 |
| Acetylcholine | 6.7 | - | - | - | - |
| Pilocarpine | 5.8 | - | - | - | - |
| Carbachol | 5.8 | - | - | - | - |
| Oxotremorine-M | 6.9 | - | - | - | - |
Data are presented as pEC50 (-log(EC50)). Higher values indicate greater potency. Data from functional assays such as calcium mobilization or PI hydrolysis.
Table 3: Profile of this compound
| Parameter | M2 Receptor | M4 Receptor |
| Allosteric Agonism | Yes (Partial) | Yes (Partial) |
| Positive Cooperativity with ACh | Yes | Yes |
| Potentiation of ACh (fold shift in EC50) | Not explicitly quantified | ~44-fold |
Data compiled from multiple sources.
Signaling Pathways and Experimental Workflows
The following diagrams illustrate the key signaling pathways and a typical experimental workflow for comparing these compounds.
References
- 1. Development of a radioligand, [(3)H]this compound, to probe the human M(2) and M(4) muscarinic receptor allosteric binding sites - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. selleckchem.com [selleckchem.com]
- 3. Affinity profiles of various muscarinic antagonists for cloned human muscarinic acetylcholine receptor (mAChR) subtypes and mAChRs in rat heart and submandibular gland - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Muscarinic Receptor Agonists and Antagonists [mdpi.com]
Validation of [3H]LY2119620 as a Selective Allosteric Radioligand for M2 and M4 Muscarinic Receptors
A Comparative Guide for Researchers
The development of selective radioligands is paramount for the accurate characterization of receptor pharmacology and to facilitate drug discovery. This guide provides a comprehensive validation of [3H]LY2119620 as a selective allosteric radioligand for the M2 and M4 muscarinic acetylcholine receptors (mAChRs). Through a detailed comparison with other relevant radioligands and supported by experimental data, this document serves as a valuable resource for researchers, scientists, and drug development professionals.
Introduction to [3H]this compound
[3H]this compound is a tritiated positive allosteric modulator (PAM) designed to probe the allosteric binding sites of the human M2 and M4 mAChRs.[1] Unlike orthosteric ligands that bind to the same site as the endogenous neurotransmitter, acetylcholine, allosteric modulators bind to a distinct site on the receptor.[2] This interaction can modulate the affinity and/or efficacy of the orthosteric ligand. [3H]this compound has been characterized as a potent PAM that enhances the binding and functional activity of agonists at the M2 and M4 receptor subtypes.[3][4]
Comparative Analysis of Radioligand Binding
The validation of a novel radioligand necessitates a thorough comparison with existing tools. The following tables summarize the binding characteristics of [3H]this compound in comparison to the non-selective orthosteric antagonist [3H]N-methylscopolamine ([3H]NMS) and other selective allosteric modulators.
Table 1: Saturation Binding Parameters of [3H]this compound at M2 and M4 Receptors
| Radioligand | Receptor Subtype | Orthosteric Ligand Present (100 µM) | Dissociation Constant (Kd) (nM) | Maximum Binding Capacity (Bmax) (fmol/mg protein) |
| [3H]this compound | M2 | Acetylcholine | ~2 | Varies with agonist |
| [3H]this compound | M2 | Oxotremorine-M | ~2 | Varies with agonist |
| [3H]this compound | M2 | Iperoxo | ~2 | Varies with agonist |
| [3H]this compound | M4 | Acetylcholine | 3.27 ± 0.722 | Varies with agonist |
| [3H]this compound | M4 | Oxotremorine-M | 1.17 ± 0.185 | Varies with agonist |
| [3H]this compound | M4 | Iperoxo | Varies with agonist | 1340 ± 42.2 |
Data compiled from studies on CHO cells expressing the respective human mAChR subtypes.[5] It is important to note that for allosteric radioligands, Bmax values can be highly dependent on the presence of an orthosteric ligand.
Table 2: Comparison with Other Allosteric Radioligands for Muscarinic Receptors
| Radioligand | Target Receptor(s) | Ligand Type | Key Characteristics |
| [3H]this compound | M2 and M4 | PAM | Selective for M2/M4 allosteric sites; positive cooperativity with agonists. |
| [3H]dimethyl-W84 | M2 | Allosteric Modulator | Binds to a common allosteric site on M2 receptors. |
| [11C]-VU0467485 | M4 | PAM | A PET radioligand for the M4 receptor allosteric site. |
| [3H]VU6013720 | M4 | Antagonist | The first selective antagonist radioligand for the M4 receptor. |
Experimental Methodologies
The validation of [3H]this compound has been established through a series of rigorous experimental protocols.
Radioligand Binding Assays
-
Cell Culture and Membrane Preparation: Chinese hamster ovary (CHO) cells stably expressing individual human muscarinic receptor subtypes (M1-M5) are cultured and harvested. Cell membranes are prepared through homogenization and centrifugation to isolate the receptor-containing fractions.
-
Saturation Binding: To determine the affinity (Kd) and density (Bmax) of the allosteric binding sites, saturation binding experiments are performed. Membranes are incubated with increasing concentrations of [3H]this compound in the presence of a fixed concentration of an orthosteric agonist (e.g., 100 µM acetylcholine, oxotremorine-M, or iperoxo) to promote a high-affinity binding state for the allosteric modulator. Non-specific binding is determined in the presence of a high concentration of an unlabeled competing allosteric modulator.
-
Competition Binding: To assess the selectivity of [3H]this compound, competition binding assays are conducted. Membranes are incubated with a fixed concentration of [3H]this compound and increasing concentrations of various unlabeled ligands that target either the orthosteric or other allosteric sites. The ability of these compounds to displace [3H]this compound binding is measured. Studies have shown that [3H]this compound is not displaced by orthosteric ligands, confirming its allosteric nature.
-
Kinetic Dissociation Assays: These experiments are used to demonstrate the positive cooperativity of this compound with orthosteric agonists. The dissociation rate of an orthosteric radioligand (e.g., [3H]NMS) is measured in the absence and presence of this compound. A slower dissociation rate in the presence of this compound indicates a positive allosteric interaction.
Functional Assays (e.g., [35S]GTPγS Binding)
Functional assays are employed to confirm that the binding of this compound to the allosteric site translates into a modulation of receptor signaling. [35S]GTPγS binding assays measure the activation of G proteins, which is a downstream event of receptor activation. These studies have shown that this compound potentiates agonist-induced [35S]GTPγS binding at M2 and M4 receptors, consistent with its role as a PAM.
Signaling Pathways and Experimental Workflows
Muscarinic Receptor Signaling Pathway
The M2 and M4 muscarinic receptors are G protein-coupled receptors (GPCRs) that preferentially couple to the Gi/o family of G proteins. Upon activation by an agonist, these receptors inhibit the activity of adenylyl cyclase, leading to a decrease in intracellular cyclic AMP (cAMP) levels. The following diagram illustrates this signaling cascade.
Caption: M2/M4 receptor signaling pathway.
Experimental Workflow for Radioligand Binding Assay
The process of validating a radioligand through binding assays follows a structured workflow to ensure accuracy and reproducibility.
Caption: Workflow for radioligand binding assay.
Logical Framework for Validating an Allosteric Radioligand
The validation of a selective allosteric radioligand involves a logical progression of experiments to confirm its binding characteristics and functional effects.
Caption: Validation logic for an allosteric radioligand.
Conclusion
The experimental evidence strongly supports the validation of [3H]this compound as a high-affinity and selective allosteric radioligand for the M2 and M4 muscarinic receptors. Its inability to be displaced by orthosteric ligands confirms its allosteric binding site, and its positive cooperativity with agonists highlights its utility as a PAM probe. In comparison to non-selective orthosteric radioligands, [3H]this compound offers the significant advantage of allowing for the specific investigation of the allosteric binding pocket. While other selective allosteric modulators and even antagonist radioligands are emerging, particularly for the M4 receptor, [3H]this compound remains a crucial tool for characterizing the allosteric modulation of both M2 and M4 receptors. This guide provides researchers with the necessary comparative data and methodological insights to effectively utilize [3H]this compound in their studies of muscarinic receptor pharmacology and drug development efforts.
References
- 1. Development of a radioligand, [(3)H]this compound, to probe the human M(2) and M(4) muscarinic receptor allosteric binding sites - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Muscarinic acetylcholine receptors: novel opportunities for drug development - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Characterization of the novel positive allosteric modulator, this compound, at the muscarinic M(2) and M(4) receptors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. selleckchem.com [selleckchem.com]
- 5. researchgate.net [researchgate.net]
Assessing the Species-Selectivity of LY2119620: A Comparative Guide for Researchers
For researchers, scientists, and drug development professionals, understanding the species-selectivity of a pharmacological tool is paramount for the accurate translation of preclinical data to clinical outcomes. This guide provides a comprehensive comparison of the species-selectivity of LY2119620, a positive allosteric modulator (PAM) of the M2 and M4 muscarinic acetylcholine receptors, with a focus on its activity in human versus rodent models. Experimental data for this compound and alternative compounds are presented to aid in the selection of appropriate research models.
This compound is a valuable research tool for studying the therapeutic potential of M2 and M4 receptor modulation in psychiatric and neurological disorders.[1][2] However, evidence suggests that its pharmacological profile, particularly its potency, may differ between human and rodent species, a critical consideration for in vivo studies.
Quantitative Comparison of Allosteric Modulator Activity
The following tables summarize the available quantitative data on the binding affinity and functional potency of this compound and its close structural analog, LY2033298, as well as other M4-selective PAMs. This data highlights the species-dependent differences in their pharmacological activity.
Table 1: Binding Affinity (pKb) of Muscarinic Allosteric Modulators (Human vs. Rodent)
| Compound | Receptor Subtype | Human (pKb) | Rodent (Species) | Rodent (pKb) | Reference |
| LY2033298 | M4 | Not specified | Mouse | 5.54 ± 0.57 | [3] |
Table 2: Functional Potency (pEC50) and Efficacy of M4 Positive Allosteric Modulators (Human vs. Rodent)
| Compound | Parameter | Human | Rodent (Species) | Rodent | Reference |
| LY2033298 | Potency (pEC50) | Not specified | Rat | ~5-6 fold lower than human | [4] |
| VU0467154 | Potency (pEC50) | 6.20 ± 0.06 (627 nM) | Rat | Not specified | [5] |
| VU0467154 | Efficacy (% AChmax) | 55% | Rat | Not specified | |
| VU0152100 | Potency (pEC50) | Not specified | Rat | 6.59 ± 0.07 (257 nM) | |
| LY2033298 | Potency (pEC50) | Not specified | Rat | 6.19 ± 0.03 (646 nM) |
Note: While this compound has been characterized at human M2 and M4 receptors, direct comparative functional data in rodent systems is limited. The data for LY2033298 and other M4 PAMs illustrate the potential for species-specific differences in potency and efficacy.
Signaling Pathway of M2/M4 Muscarinic Acetylcholine Receptors
This compound acts as a positive allosteric modulator of M2 and M4 muscarinic acetylcholine receptors, which are G protein-coupled receptors (GPCRs). These receptors are primarily coupled to the Gi/o family of G proteins. Upon activation by an agonist like acetylcholine, they inhibit adenylyl cyclase, leading to a decrease in intracellular cyclic AMP (cAMP) levels. This signaling cascade can influence various cellular processes, including ion channel activity and gene expression.
Caption: M2/M4 receptor signaling pathway modulated by this compound.
Experimental Methodologies
The assessment of species-selectivity for compounds like this compound relies on standardized in vitro pharmacological assays. Below are detailed protocols for two key experimental approaches.
Radioligand Binding Assays
Radioligand binding assays are employed to determine the binding affinity (Ki or Kd) of a compound to its receptor target.
Caption: Workflow for a competitive radioligand binding assay.
Protocol Details:
-
Membrane Preparation: Cell membranes from CHO or HEK293 cells stably expressing either human, rat, or mouse M2 or M4 receptors, or tissue homogenates from different species, are prepared by homogenization and centrifugation.
-
Incubation: Membranes are incubated in a buffer solution with a fixed concentration of a radiolabeled ligand (e.g., [3H]-NMS for antagonists or [3H]-Oxotremorine-M for agonists) and varying concentrations of the unlabeled test compound (this compound).
-
Filtration: The incubation mixture is rapidly filtered through a glass fiber filter to separate the membrane-bound radioligand from the free radioligand.
-
Quantification: The radioactivity retained on the filters is measured using a scintillation counter.
-
Data Analysis: The data is analyzed using non-linear regression to determine the IC50 value, which is then converted to the inhibition constant (Ki) using the Cheng-Prusoff equation.
[35S]GTPγS Functional Assays
[35S]GTPγS binding assays are functional assays that measure the activation of G proteins coupled to a receptor, providing information on the potency (EC50) and efficacy of a compound.
Caption: Workflow for a [35S]GTPγS binding assay.
Protocol Details:
-
Membrane Preparation: Similar to binding assays, membranes from cells expressing the receptor of interest are prepared.
-
Incubation: Membranes are incubated in a buffer containing a fixed concentration of an agonist (e.g., acetylcholine), varying concentrations of the PAM (this compound), GDP, and [35S]GTPγS.
-
Filtration: The reaction is terminated by rapid filtration through glass fiber filters.
-
Quantification: The amount of [35S]GTPγS bound to the G proteins on the membranes is quantified by scintillation counting.
-
Data Analysis: The data is fitted to a sigmoidal dose-response curve to determine the EC50 (potency) and Emax (efficacy) of the compound in the presence of the agonist.
Discussion and Conclusion
The available data, primarily from studies on the close analog LY2033298, strongly suggests that while binding affinity may be comparable, the functional potentiation of M4 receptors by this class of allosteric modulators is reduced in rodents compared to humans. For instance, the potency of LY2033298 at the rat M4 receptor was found to be 5- to 6-fold lower than at the human M4 receptor. This highlights a potential for overestimation of in vivo efficacy when extrapolating from human in vitro data to rodent models.
In contrast, other M4 PAMs, such as VU0467154, have been shown to be more potent at the rat M4 receptor than the human counterpart. This underscores the importance of characterizing the species-selectivity of each specific compound before embarking on extensive preclinical animal studies.
For researchers utilizing this compound, it is crucial to be aware of its likely reduced potency in rodent models. This may necessitate the use of higher concentrations in in vivo experiments to achieve a level of receptor modulation comparable to that observed in human cell-based assays. When possible, direct characterization of this compound's activity in the specific rodent strain and receptor system being used is highly recommended.
References
- 1. Characterization of the novel positive allosteric modulator, this compound, at the muscarinic M(2) and M(4) receptors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. [PDF] Characterization of the Novel Positive Allosteric Modulator, this compound, at the Muscarinic M2 and M4 Receptors | Semantic Scholar [semanticscholar.org]
- 3. Molecular Mechanisms of Action and In Vivo Validation of an M4 Muscarinic Acetylcholine Receptor Allosteric Modulator with Potential Antipsychotic Properties - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Allosteric modulation of the muscarinic M4 receptor as an approach to treating schizophrenia - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Selective Activation of M4 Muscarinic Acetylcholine Receptors Reverses MK-801-Induced Behavioral Impairments and Enhances Associative Learning in Rodents - PMC [pmc.ncbi.nlm.nih.gov]
Safety Operating Guide
Essential Guide to the Safe Disposal of LY2119620
For researchers, scientists, and professionals in drug development, the proper handling and disposal of chemical compounds are paramount to ensuring laboratory safety and environmental protection. This guide provides detailed, step-by-step procedures for the safe disposal of LY2119620, a high-affinity muscarinic M2/M4 receptor agonist. Adherence to these guidelines is crucial for maintaining a secure and compliant research environment.
Disclaimer: A specific Safety Data Sheet (SDS) for this compound was not located. The following procedures are based on general best practices for handling similar chemical compounds and information from a generic SDS for laboratory chemicals. Always consult your institution's Environmental Health and Safety (EHS) department for specific local regulations.
Immediate Safety and Handling Precautions
Before commencing any disposal activities, ensure that all necessary personal protective equipment (PPE) is worn. This is the first line of defense against potential exposure.
| PPE Item | Specification |
| Gloves | Chemical-resistant (e.g., nitrile gloves) |
| Eye Protection | Safety glasses with side-shields or goggles |
| Lab Coat | Standard laboratory coat |
| Respiratory Protection | Use in a well-ventilated area. A respirator may be necessary for handling large quantities or in case of aerosol generation. |
Step-by-Step Disposal Protocol
The proper disposal of this compound, as with any laboratory chemical, involves a systematic approach to waste segregation, containment, and labeling.
1. Waste Segregation:
-
Do not mix this compound waste with other chemical waste streams unless compatibility has been confirmed by a qualified chemist or your institution's EHS department.
-
At a minimum, segregate chemical waste into the following categories:
-
Halogenated solvents
-
Non-halogenated solvents
-
Acidic waste
-
Basic waste
-
Solid chemical waste
-
2. Disposal of Liquid Waste:
-
Collect all aqueous and solvent solutions containing this compound in a designated, leak-proof, and chemically compatible hazardous waste container.
-
The container must be clearly labeled with "Hazardous Waste," the full chemical name ("this compound"), and the approximate concentration and volume.
-
Never dispose of this compound solutions down the sink.
-
Keep the waste container securely capped when not in use and store it in a designated secondary containment area.
3. Disposal of Solid Waste:
-
Place solid this compound and any contaminated materials (e.g., weighing paper, pipette tips, gloves) in a separate, clearly labeled solid hazardous waste container.
-
Ensure the container is sealed to prevent the release of dust or powder.
4. Decontamination of Glassware:
-
Rinse any glassware that has come into contact with this compound three times with a suitable solvent (e.g., ethanol or acetone).
-
Collect the first rinse as hazardous waste. Subsequent rinses may be permissible for drain disposal depending on local regulations, but collecting all rinses as hazardous waste is the most cautious approach.
Experimental Protocols Cited
While no specific experimental protocols for the disposal of this compound were found, the general principles of chemical waste management apply. The procedures outlined above are derived from standard laboratory safety guidelines.
Visualizing the Disposal Workflow
To further clarify the proper disposal process, the following diagram illustrates the logical steps for handling and disposing of this compound waste.
By following these procedures, laboratory personnel can ensure the safe and responsible disposal of this compound, contributing to a culture of safety and environmental stewardship within the research community.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
